molecular formula C37H69NO14 B15564270 Erythromycin A dihydrate

Erythromycin A dihydrate

Cat. No.: B15564270
M. Wt: 751.9 g/mol
InChI Key: XGYMKYQKIUWFJD-FICXHIAMSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erythromycin A dihydrate is a useful research compound. Its molecular formula is C37H69NO14 and its molecular weight is 751.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C37H69NO14

Molecular Weight

751.9 g/mol

IUPAC Name

(3R,4S,5S,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;hydrate

InChI

InChI=1S/C37H67NO13.H2O/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;1H2/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32?,34+,35-,36-,37-;/m1./s1

InChI Key

XGYMKYQKIUWFJD-FICXHIAMSA-N

Origin of Product

United States

Foundational & Exploratory

In-Depth Technical Guide to the Crystal Structure Analysis of Erythromycin A Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of erythromycin A dihydrate, a macrolide antibiotic. The document details the experimental procedures for crystal growth and X-ray diffraction analysis, presents key crystallographic data in a structured format, and visualizes the experimental workflow.

Introduction

Erythromycin A is a widely used antibiotic that exists as a dihydrate crystalline form. Understanding its three-dimensional structure at an atomic level is crucial for drug development, formulation, and ensuring the stability and efficacy of the final pharmaceutical product. X-ray crystallography is the definitive method for determining the precise arrangement of atoms within a crystal lattice. This guide summarizes the seminal work published in the Journal of Pharmaceutical Sciences in 1997 by Stephenson et al., which first reported the detailed crystal structure of this compound.

Experimental Protocols

Single Crystal Growth of this compound

High-quality single crystals of this compound suitable for X-ray diffraction analysis were grown using a vapor diffusion method.

Materials:

  • Erythromycin A

  • Ethyl acetate (water-saturated)

  • n-Pentane

Procedure:

  • A saturated solution of erythromycin A was prepared in water-saturated ethyl acetate.

  • This solution was placed in a small, open container.

  • The container with the erythromycin A solution was then placed inside a larger, sealed container that contained n-pentane.

  • The system was left undisturbed, allowing the slow vapor diffusion of n-pentane into the ethyl acetate solution.

  • Over time, the decrease in solubility of erythromycin A induced by the presence of n-pentane led to the formation of single crystals.

X-ray Diffraction Data Collection and Structure Refinement

The determination of the crystal structure was performed using single-crystal X-ray diffraction. The following protocol outlines the key steps in data collection and structure refinement.

Instrumentation and Software:

  • Diffractometer: Enraf-Nonius CAD4

  • Software for structure solution and refinement: MolEN, An Interactive Structure Solution Procedure, Enraf-Nonius, Delft, The Netherlands, 1990.

Data Collection:

  • A suitable single crystal of this compound was selected and mounted on the goniometer head of the diffractometer.

  • The crystal was cooled to a low temperature (typically 100 K or 173 K) to minimize thermal vibrations of the atoms.

  • The diffractometer, equipped with a radiation source (e.g., Cu Kα, λ = 1.5418 Å or Mo Kα, λ = 0.71073 Å), was used to generate a monochromatic X-ray beam.

  • The crystal was rotated through a series of angles, and the diffraction pattern was recorded on a detector.

  • Data collection involved measuring the intensities and positions of a large number of reflections.

Structure Solution and Refinement:

  • The collected diffraction data was processed to correct for various experimental factors.

  • The crystal system and space group were determined from the symmetry of the diffraction pattern.

  • The initial crystal structure was solved using direct methods or Patterson methods available in the MolEN software package.

  • The atomic positions and thermal parameters were refined using full-matrix least-squares methods.

  • Hydrogen atoms were typically placed in calculated positions and refined using a riding model.

  • The final refined structure was validated by checking various crystallographic parameters, such as the R-factor.

Data Presentation

The crystallographic data for this compound is summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details
ParameterValue
Empirical FormulaC₃₇H₇₁NO₁₅
Formula Weight769.97 g/mol
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Space Group Number19
Hermann-Mauguin SymbolP 21 21 21
Hall SymbolP 2ac 2ab
Table 2: Unit Cell Dimensions
ParameterValue (Å)
a9.1829
b9.6316
c47.151
α (°)90
β (°)90
γ (°)90

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the crystal structure analysis of this compound.

Erythromycin_Crystal_Structure_Analysis cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis A Prepare saturated solution of Erythromycin A in water-saturated ethyl acetate B Place solution in a container within a larger sealed container with n-pentane A->B C Allow slow vapor diffusion of n-pentane B->C D Single crystals of Erythromycin A dihydrate form C->D E Mount a single crystal on the diffractometer D->E F Cool the crystal to low temperature E->F G Expose the crystal to a monochromatic X-ray beam F->G H Collect diffraction data (intensities and positions of reflections) G->H I Process and correct diffraction data H->I J Determine space group and unit cell parameters I->J K Solve the crystal structure (e.g., using direct methods) J->K L Refine atomic positions and thermal parameters K->L M Validate the final crystal structure L->M

Experimental workflow for this compound crystal structure analysis.

Erythromycin A dihydrate chemical and physical properties

Author: BenchChem Technical Support Team. Date: December 2025

Erythromycin A dihydrate is a well-established macrolide antibiotic, a class of drugs known for their broad-spectrum antimicrobial activity. Produced by the actinomycete Streptomyces erythreus, it is a crucial active pharmaceutical ingredient (API) in treating a variety of bacterial infections.[1] Its efficacy extends to both Gram-positive and Gram-negative bacteria.[2] Beyond its primary antibacterial role, Erythromycin also exhibits notable anti-inflammatory and immunomodulatory effects.[3][]

This guide provides an in-depth overview of the core chemical and physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It details its mechanism of action, physicochemical characteristics, stability profile, and the experimental methodologies used for its characterization.

Chemical Properties and Identifiers

Erythromycin A is the main active component in commercial erythromycin mixtures.[5] The dihydrate form is the commonly available commercial version.[5]

Identifier Value Source
IUPAC Name (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;dihydrate[6]
CAS Number 59319-72-1[6][7][8]
Molecular Formula C37H71NO15 (or C37H67NO13·2H2O)[6][8]
Molecular Weight 769.96 g/mol [6][8]
InChI InChI=1S/C37H67NO13.2H2O/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;;/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2*1H2/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;;/m1../s1[6]
InChIKey IWGQNYZQLVGGCS-INORWZNNSA-N[6][7]
SMILES CC[C@@H]1--INVALID-LINK----INVALID-LINK--O1)C)O[C@H]2C--INVALID-LINK--C)O)(C)OC)C)O[C@H]3--INVALID-LINK--C)N(C)C)O)(C)O)C)C)O">C@@(C)O.O.O[6]
Mechanism of Action

Antibacterial Activity: Erythromycin exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[][9] It binds specifically to the 23S ribosomal RNA molecule within the 50S subunit of the bacterial ribosome.[][10] This binding action blocks the translocation step of protein synthesis, preventing the growing peptide chain from moving from the A-site to the P-site on the ribosome.[2] This effectively halts the production of essential bacterial proteins, thereby preventing the bacteria from multiplying.[] Human cells are unaffected because their ribosomes are structurally different (40S and 60S subunits) and lack the 50S subunit targeted by erythromycin.[]

Antibacterial_Mechanism cluster_bacterium Bacterial Cell Erythromycin Erythromycin A Dihydrate Ribosome 50S Ribosomal Subunit Erythromycin->Ribosome Binds to ProteinSynthesis Protein Synthesis Erythromycin->ProteinSynthesis Inhibits Ribosome->ProteinSynthesis BacterialGrowth Bacterial Growth & Replication ProteinSynthesis->BacterialGrowth ProteinSynthesis->BacterialGrowth

Antibacterial mechanism of Erythromycin A.

Anti-Inflammatory Activity: Erythromycin also possesses anti-inflammatory properties, which are thought to be independent of its antibacterial action.[3] Studies suggest that it can inhibit the activation of Nuclear Factor-κB (NF-κB), a key transcription factor in the inflammatory response.[3] The proposed mechanism involves an interaction with the NF-κB signaling pathway downstream of the degradation of its inhibitor, IκBα. This results in the suppression of pro-inflammatory gene transcription.[3]

Anti_Inflammatory_Pathway cluster_cell Human Bronchial Epithelial Cell TNFa TNF-α (Inflammatory Mediator) IkBa_Degradation IκBα Degradation TNFa->IkBa_Degradation NFkB_Complex NF-κB Complex (p50/p65) IkBa_Degradation->NFkB_Complex Releases NFkB_Translocation Nuclear Translocation NFkB_Complex->NFkB_Translocation Gene_Transcription Pro-inflammatory Gene Transcription NFkB_Translocation->Gene_Transcription Activates Erythromycin Erythromycin Erythromycin->NFkB_Translocation Inhibits

Proposed anti-inflammatory pathway of Erythromycin.

Physical and Crystallographic Properties

The physical state of an API is critical for formulation and bioavailability. This compound exists as a white or slightly yellow crystalline powder.[11] It is known to be slightly hygroscopic.

Property Value Source
Appearance White or slightly yellow crystalline powder[11]
Melting Point 138-140 °C (hydrate); 197.6 °C[7][12]
Boiling Point 818.4 °C at 760 mmHg[7][13]
Aqueous Solubility Poorly soluble (~0.15 - 2 mg/mL)[2][14][15]
Solubility in Organic Solvents Freely soluble in ethanol, acetone, chloroform[2][16]
Crystal System Orthorhombic[5][17]
Space Group P 21 21 21[5][6][17]
Unit Cell Parameters a = 9.1829 Å, b = 9.6316 Å, c = 47.151 Å, α=β=γ=90°[6]
Solubility Profile

This compound is classified as a Biopharmaceutical Classification System (BCS) class II drug, characterized by low aqueous solubility and high permeability.[14] Its solubility is temperature-dependent and varies significantly across different solvents.

  • In Water : The solubility of this compound in pure water shows an inverse relationship with temperature, decreasing as the temperature rises.[16]

  • In Organic Solvents : In solvents like pure acetone, solubility increases rapidly with rising temperatures.[16]

  • In Binary Mixtures : In acetone-water mixtures, the solubility generally increases with temperature when the mole fraction of water is below 0.9290. At a fixed temperature, solubility decreases as the water content in the mixture increases.[16]

Stability and Hygroscopicity

The stability of Erythromycin is influenced by temperature, humidity, and pH.[18]

  • Thermal Stability : Accelerated stability studies show that Erythromycin A content remains largely unchanged when stored at 25°C for up to 6 months.[19] However, a slight decrease is observed at higher temperatures like 40°C and 50°C over 3 to 6 months, with a corresponding slight increase in impurities.[19] It is recommended that tablets be stored below 40°C in a cool, dry place.[20]

  • Hygroscopicity : this compound is slightly hygroscopic.[11] Solid-state investigations have focused on its structure, NMR spectroscopy, and hygroscopicity to understand its physical properties.[6] The conversion of the dihydrate to the anhydrate form can occur through a noncrystalline intermediate.[21]

Experimental Protocols

A thorough characterization of an API requires a suite of analytical techniques. The following sections detail common experimental protocols used to determine the physicochemical properties of this compound.

Protocol 1: Solubility Determination by Laser Monitoring

This synthetic method is used to measure solubility in various pure and binary solvent systems across a range of temperatures.[14][16]

  • Preparation : An excess amount of this compound is added to a known composition of the solvent in a sealed vessel.

  • Equilibration : The mixture is placed in a thermostatic bath and stirred continuously to create a slurry.

  • Heating and Monitoring : The temperature of the slurry is gradually increased at a controlled rate. A laser beam is passed through the vessel.

  • Endpoint Detection : The point at which the solid phase completely dissolves, indicated by a sharp change in laser light transmission, is recorded as the equilibrium solubility temperature for that specific concentration.

  • Data Correlation : The experiment is repeated for different concentrations to generate a solubility curve. The data is often correlated using semi-empirical equations like the modified Apelblat equation.[16]

Protocol 2: Accelerated Stability Study by HPLC

This protocol assesses the chemical stability of the API under stressed conditions to predict its shelf-life.[18][19]

  • Sample Preparation : this compound samples are sealed in vials.

  • Storage : Vials are stored in climatic chambers under various conditions (e.g., 25°C/60% RH, 40°C/75% RH, 50°C) for specified durations (e.g., 1, 3, 6 months). Control samples are kept at -20°C.[19]

  • Analysis : At each time point, the content of Erythromycin A and the presence of degradation products are quantified using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, often with UV detection as specified in pharmacopoeias.[18]

  • Evaluation : A significant change is typically defined as a >10% loss of the active ingredient from its initial value. The increase in specific impurities is also monitored against established limits.[18][19]

Protocol 3: Solid-State Characterization

A combination of thermoanalytical and crystallographic techniques is used to characterize the solid form of the API.[21][22]

  • X-Ray Powder Diffraction (XRPD) : This is the primary technique to identify the crystalline form (e.g., dihydrate, monohydrate, anhydrate) and determine its crystal structure, including space group and unit cell dimensions.[5][21]

  • Differential Scanning Calorimetry (DSC) : DSC is used to determine the melting point and detect phase transitions or dehydration events by measuring changes in heat flow as the sample is heated.

  • Thermogravimetric Analysis (TGA) : TGA measures the change in mass of the sample as a function of temperature. It is used to quantify the water content in hydrates and assess thermal stability.[21]

  • Infrared (IR) Spectroscopy : IR spectra provide a molecular fingerprint and can be used to identify the substance and characterize different solid forms.[21]

Typical workflow for API characterization.

References

An In-depth Technical Guide to the Mechanism of Action of Erythromycin A Dihydrate on Bacterial Ribosomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Erythromycin, a macrolide antibiotic, is a cornerstone in the treatment of bacterial infections. Its therapeutic efficacy stems from its highly specific interaction with the bacterial ribosome, leading to the inhibition of protein synthesis. This technical guide provides a comprehensive analysis of the molecular mechanisms underlying the action of erythromycin A dihydrate on the bacterial 50S ribosomal subunit. We delve into the precise binding site, the intricate details of translation inhibition, and the primary mechanisms of bacterial resistance. This document summarizes key quantitative data, presents detailed experimental protocols for studying erythromycin-ribosome interactions, and utilizes visualizations to illustrate complex pathways and workflows, offering a thorough resource for researchers and professionals in the field of antibiotic drug development.

Core Mechanism of Action: Inhibition of Protein Synthesis

Erythromycin exerts its bacteriostatic effect by targeting the 50S large ribosomal subunit of bacteria, thereby inhibiting protein synthesis.[1] The antibiotic does not directly inhibit the formation of peptide bonds, but rather interferes with the elongation of the polypeptide chain.[1]

Erythromycin binds within the nascent peptide exit tunnel (NPET), a channel through which newly synthesized polypeptides emerge from the ribosome.[1] By partially occluding this tunnel, erythromycin sterically hinders the progression of the growing peptide chain, particularly when it reaches a length of about six to eight amino acids.[1] This blockage leads to the premature dissociation of peptidyl-tRNA from the ribosome, ultimately halting protein synthesis.[2][3]

The inhibitory action of erythromycin is not universal for all proteins; it is context-dependent, with the specific amino acid sequence of the nascent peptide playing a crucial role in the efficiency of ribosomal stalling.[4][5]

The Erythromycin Binding Site

Erythromycin binds to a single site on the 50S ribosomal subunit with high affinity.[6] This binding pocket is located near the entrance of the nascent peptide exit tunnel.[6][7] The primary components of the binding site are segments of the 23S rRNA, specifically the central loop of domain V and the loop of hairpin 35 from domain II.[6] Key interactions occur with specific nucleotides, most notably A2058 and A2059 (E. coli numbering) in the peptidyl transferase loop of the 23S rRNA.[8][9] Ribosomal proteins L4 and L22 also contribute to the formation of the binding site and can influence erythromycin susceptibility.[10]

Quantitative Data

The interaction between erythromycin and the bacterial ribosome, as well as its inhibitory effect on protein synthesis, can be quantified. The following tables summarize key data from various studies.

Parameter Organism Method Value Reference
Dissociation Constant (Kd)Escherichia coli[14C]Erythromycin Binding1.0 x 10⁻⁸ M (at 24°C)[5][11]
Dissociation Constant (Kd)Escherichia coli[14C]Erythromycin Binding1.4 x 10⁻⁸ M (at 5°C)[5][11]
Dissociation Constant (Kd)Streptococcus pneumoniae[14C]Erythromycin Filter Binding Assay4.9 ± 0.6 nM[7]
Table 1: Binding Affinity of Erythromycin for Bacterial Ribosomes. This table presents the dissociation constants (Kd) of erythromycin for ribosomes from different bacterial species, as determined by radiolabeled ligand binding assays. A lower Kd value indicates a higher binding affinity.
Organism Inhibitory Effect Measured Value Reference
Haemophilus influenzaeInhibition of Protein Synthesis1.5 µg/ml[12]
Staphylococcus aureusInhibition of Translation0.36 mg/ml[13]
Staphylococcus aureusInhibition of 50S Subunit AssemblyNot specified, but equivalent to translation inhibition[14]
Table 2: IC50 Values for Erythromycin Inhibition. This table shows the half-maximal inhibitory concentrations (IC50) of erythromycin for protein synthesis and ribosomal subunit formation in different bacteria.

Experimental Protocols

A variety of experimental techniques are employed to elucidate the mechanism of action of erythromycin. Detailed protocols for key experiments are provided below.

Ribosome Filter Binding Assay

This assay quantifies the binding of radiolabeled erythromycin to ribosomes.[4][15][16][17][18]

  • Materials:

    • Purified 70S ribosomes or 50S ribosomal subunits

    • Radiolabeled erythromycin (e.g., [³H]erythromycin or [¹⁴C]erythromycin)

    • Binding Buffer: 20 mM HEPES (pH 7.5), 50 mM NH₄Cl, 10 mM MgCl₂, 0.05% Tween 20[4]

    • Nitrocellulose filter plates (e.g., UniFilter GF/B)

    • Scintillation counter and scintillation fluid

    • Cell harvester

  • Protocol:

    • Incubate purified E. coli ribosomes at 37°C for 15 minutes.

    • Dilute the ribosomes in binding buffer to a final concentration of 3 nM in the assay mixture.

    • Prepare a series of dilutions of radiolabeled erythromycin.

    • In a 96-well plate, mix 10 µL of each [³H]erythromycin dilution with 90 µL of the ribosome solution.

    • Incubate the plate at room temperature for 2 hours to allow binding to reach equilibrium.

    • Separate free and ribosome-bound erythromycin by vacuum filtration through the nitrocellulose filter plate using a cell harvester. Ribosomes and bound ligand are retained on the filter.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound ligand.

    • Dry the filters and measure the retained radioactivity using a scintillation counter.

    • To determine the dissociation constant (Kd) of unlabeled erythromycin, perform a competition binding assay by incubating a fixed concentration of radiolabeled erythromycin and ribosomes with increasing concentrations of unlabeled erythromycin.

In Vitro Transcription/Translation (IVTT) Inhibition Assay

This assay measures the inhibitory effect of erythromycin on the synthesis of a reporter protein in a cell-free system.[3][4][13][17][19][20][21][22]

  • Materials:

    • Coupled IVTT system (e.g., E. coli S30 extract system)

    • DNA template encoding a reporter gene (e.g., luciferase or green fluorescent protein)

    • Erythromycin stock solution (dissolved in a suitable solvent like DMSO)

    • Reporter assay reagent (e.g., Luciferase Assay Reagent)

    • Luminometer or fluorometer

    • 96-well microplates

  • Protocol:

    • Prepare a series of dilutions of erythromycin in the same solvent used for the stock solution.

    • Set up the IVTT reactions in microcentrifuge tubes on ice according to the manufacturer's instructions.

    • Add the DNA template to each reaction.

    • Add a small volume of each erythromycin dilution (or solvent control) to the respective reaction tubes. Ensure the final solvent concentration is low and consistent across all reactions.

    • Incubate the reactions at 37°C for a specified time (e.g., 1-2 hours) to allow for transcription and translation.

    • Measure the reporter protein activity. For luciferase, add the Luciferase Assay Reagent and measure luminescence using a luminometer.

    • Plot the reporter activity against the erythromycin concentration to generate a dose-response curve.

    • Calculate the IC50 value, which is the concentration of erythromycin that inhibits reporter protein synthesis by 50%.

Cryo-Electron Microscopy (Cryo-EM) of the Erythromycin-Ribosome Complex

Cryo-EM provides high-resolution structural information about the erythromycin-ribosome complex.[7][10][14][23][24][25]

  • Sample Preparation:

    • Prepare purified, homogenous 70S ribosomes or 50S ribosomal subunits.

    • Form the ribosome-erythromycin complex by incubating the ribosomes with an excess of erythromycin.

    • Apply a small volume of the complex solution to a cryo-EM grid.

    • Plunge-freeze the grid in liquid ethane to vitrify the sample.

  • Data Collection:

    • Load the frozen grid into a transmission electron microscope (TEM) equipped with a cryo-stage.

    • Collect a large dataset of 2D projection images of the ribosome-erythromycin complexes at different orientations.

  • Data Processing and 3D Reconstruction:

    • Use specialized software (e.g., RELION, CryoSPARC) to pick individual particle images from the micrographs.

    • Perform 2D classification to remove noise and select for high-quality particle images.

    • Generate an initial 3D model.

    • Perform 3D classification and refinement to obtain a high-resolution 3D reconstruction of the erythromycin-bound ribosome.

    • Build an atomic model into the resulting electron density map to visualize the detailed interactions between erythromycin and the ribosome.

X-ray Crystallography of the Erythromycin-Ribosome Complex

X-ray crystallography can also provide atomic-level detail of the antibiotic-ribosome interaction.[16][18][26][27][28]

  • Crystallization:

    • Prepare highly pure and concentrated 70S ribosomes or 50S ribosomal subunits.

    • Co-crystallize the ribosomes with erythromycin using vapor diffusion or other crystallization methods. This involves screening a wide range of conditions (e.g., precipitants, pH, temperature) to find those that yield well-ordered crystals.

  • Data Collection:

    • Expose the crystals to a high-intensity X-ray beam, typically at a synchrotron source.

    • Collect the diffraction data as the crystal is rotated.

  • Structure Determination:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the phase problem using methods such as molecular replacement, using a known ribosome structure as a search model.

    • Build an atomic model of the ribosome-erythromycin complex into the resulting electron density map and refine the model to fit the data.

Toeprinting (Primer Extension Inhibition) Assay

This assay maps the precise location of the ribosome stalled by erythromycin on an mRNA template.[1][2][11][29][30][31][32]

  • Principle: A reverse transcriptase enzyme extends a DNA primer annealed downstream of a translating ribosome. The ribosome acts as a physical block, causing the reverse transcriptase to stop, generating a truncated cDNA product (the "toeprint"). The length of this product reveals the position of the stalled ribosome.[29]

  • Protocol Outline:

    • Perform an in vitro translation reaction using a specific mRNA template in the presence of erythromycin.

    • Anneal a radiolabeled or fluorescently labeled DNA primer to the 3' end of the mRNA.

    • Add reverse transcriptase and dNTPs to extend the primer.

    • Separate the cDNA products by denaturing polyacrylamide gel electrophoresis.

    • Visualize the cDNA products by autoradiography or fluorescence imaging.

    • The appearance of a specific truncated cDNA band in the presence of erythromycin indicates the site of ribosome stalling.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the mechanism of erythromycin action.

experimental_workflow_filter_binding cluster_prep Preparation cluster_binding Binding Reaction cluster_separation Separation and Detection cluster_analysis Data Analysis prep_ribosomes Incubate and Dilute Ribosomes mix Mix Ribosomes and Radiolabeled Erythromycin in 96-well Plate prep_ribosomes->mix prep_ligand Prepare Radiolabeled Erythromycin Dilutions prep_ligand->mix incubate Incubate at Room Temperature for 2 hours mix->incubate filter Vacuum Filtration through Nitrocellulose Filter incubate->filter wash Wash Filters with Cold Buffer filter->wash count Scintillation Counting wash->count plot Plot Bound Radioactivity vs. Concentration count->plot calculate Calculate Dissociation Constant (Kd) plot->calculate

Caption: Experimental workflow for a ribosome filter binding assay.

mechanism_of_action cluster_binding Binding cluster_inhibition Inhibition of Translation cluster_outcome Outcome erythromycin Erythromycin binding_site Binds to 23S rRNA in the Nascent Peptide Exit Tunnel (NPET) erythromycin->binding_site ribosome 50S Ribosomal Subunit ribosome->binding_site blockage Steric Hindrance of Nascent Peptide binding_site->blockage elongation Polypeptide Chain Elongation elongation->blockage is blocked by stalling Ribosome Stalling blockage->stalling dissociation Premature Dissociation of Peptidyl-tRNA protein_synthesis_inhibited Protein Synthesis is Inhibited dissociation->protein_synthesis_inhibited stalling->dissociation bacteriostatic_effect Bacteriostatic Effect protein_synthesis_inhibited->bacteriostatic_effect

Caption: Mechanism of action of erythromycin on the bacterial ribosome.

Context-Dependent Inhibition and Resistance Mechanisms

Nascent Peptide-Mediated Stalling

Erythromycin's inhibitory effect is highly dependent on the sequence of the nascent polypeptide chain. Specific short leader peptides, such as ErmBL and ErmCL, can induce ribosome stalling in the presence of erythromycin, leading to the expression of downstream resistance genes.[2][5][6][7][11][12][19][33]

  • ErmCL: The ErmC leader peptide (ErmCL) has the sequence MGIFSIFVISTVHYQPNKK.[5] Ribosome stalling is induced when the isoleucine at position 9 is in the P-site, and this is dependent on the presence of the C3-cladinose sugar on the erythromycin molecule.[2][11][12] The critical region for stalling involves amino acid residues 5 to 9 (-SIFVI-).[5]

  • ErmBL: The ErmB leader peptide (ErmBL) also mediates erythromycin-dependent ribosome stalling.[6][7][19][33] Stalling occurs when the aspartate at codon 10 is in the P-site.[7][19] Unlike ErmCL, ErmBL-mediated stalling can be induced by a wider range of macrolides, including those lacking the C3 cladinose.[7]

Mechanisms of Resistance

Bacteria have evolved several mechanisms to counteract the action of erythromycin.

  • Target Site Modification: The most common mechanism is the methylation of the 23S rRNA at adenine A2058 by Erm (erythromycin ribosome methylation) methyltransferases.[34] This modification reduces the binding affinity of erythromycin to the ribosome. The expression of erm genes is often inducible by the presence of sub-inhibitory concentrations of erythromycin through the leader peptide-mediated stalling mechanism described above.[6]

  • Active Efflux: Bacteria can acquire genes that code for efflux pumps, which actively transport erythromycin out of the cell, thereby reducing its intracellular concentration.[35] The mef (macrolide efflux) genes are a common example of this mechanism.

resistance_mechanisms cluster_erythromycin Erythromycin Action cluster_resistance Resistance Mechanisms cluster_outcome Outcome erythromycin_entry Erythromycin enters bacterial cell erythromycin_binds Binds to 50S ribosome erythromycin_entry->erythromycin_binds efflux_pump Active Efflux (mef genes) erythromycin_entry->efflux_pump is counteracted by erythromycin_inhibits Inhibits protein synthesis erythromycin_binds->erythromycin_inhibits target_modification Target Site Modification (erm genes) erythromycin_binds->target_modification is prevented by reduced_binding Reduced erythromycin binding target_modification->reduced_binding reduced_concentration Reduced intracellular erythromycin concentration efflux_pump->reduced_concentration resistance Erythromycin Resistance reduced_binding->resistance reduced_concentration->resistance

Caption: Overview of bacterial resistance mechanisms to erythromycin.

A workflow for identifying these resistance mechanisms often involves molecular techniques such as Polymerase Chain Reaction (PCR).[34][35]

resistance_identification_workflow start Isolate Bacterial DNA pcr Multiplex PCR with primers for erm and mef genes start->pcr gel Agarose Gel Electrophoresis pcr->gel analyze Analyze PCR products gel->analyze erm_present erm gene detected analyze->erm_present mef_present mef gene detected analyze->mef_present target_mod Conclusion: Target site modification is the resistance mechanism erm_present->target_mod Yes both Conclusion: Both mechanisms are present erm_present->both Yes, and mef is present none Conclusion: Other resistance mechanism erm_present->none No efflux Conclusion: Active efflux is the resistance mechanism mef_present->efflux Yes mef_present->both Yes, and erm is present mef_present->none No

Caption: Workflow for identifying erythromycin resistance mechanisms using PCR.

Conclusion

This compound remains a clinically significant antibiotic due to its specific and potent inhibition of bacterial protein synthesis. A thorough understanding of its interaction with the 50S ribosomal subunit, the context-dependent nature of its inhibitory action, and the molecular basis of resistance is paramount for the development of new macrolide antibiotics and for strategies to combat the growing threat of antibiotic resistance. The experimental protocols and data presented in this guide provide a foundational resource for researchers dedicated to advancing our knowledge in this critical area of drug discovery.

References

An In-depth Technical Guide to the Erythromycin A Dihydrate Biosynthesis Pathway in Saccharopolyspora erythraea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biosynthetic pathway of Erythromycin A dihydrate in Saccharopolyspora erythraea. It details the genetic organization, enzymatic steps, regulatory mechanisms, and quantitative data associated with the production of this clinically significant macrolide antibiotic. Furthermore, this guide offers detailed experimental protocols for key research techniques and visualizes complex pathways and workflows to facilitate a deeper understanding and further investigation in the field of natural product biosynthesis and metabolic engineering.

The Erythromycin Biosynthetic Gene Cluster (ery)

The biosynthesis of erythromycin is orchestrated by a cluster of over 20 genes spanning approximately 65 kb on the chromosome of Saccharopolyspora erythraea.[1] This cluster, designated as ery, contains the genes encoding the large modular polyketide synthase (PKS), the enzymes responsible for the synthesis of the deoxysugar moieties, and the tailoring enzymes that modify the macrolide core.[2][3] The genes are organized into several transcriptional units.[3][4] The core genes involved in the synthesis of the polyketide backbone are designated as eryA, while eryB and eryC genes are responsible for the biosynthesis of L-mycarose and D-desosamine, respectively.[1][3][5] Additionally, genes such as eryF, eryK, and eryG encode for post-PKS modifying enzymes.[1][5]

Core Biosynthesis of the Polyketide Backbone: 6-Deoxyerythronolide B (6-dEB)

The initial step in erythromycin biosynthesis is the formation of the 14-membered macrolactone ring, 6-deoxyerythronolide B (6-dEB). This process is catalyzed by a large, multifunctional enzyme complex known as 6-deoxyerythronolide B synthase (DEBS). DEBS is a type I modular polyketide synthase, composed of three large polypeptides (DEBS1, DEBS2, and DEBS3), which are encoded by the eryAI, eryAII, and eryAIII genes, respectively.[6]

The synthesis of 6-dEB proceeds in a stepwise manner, initiated by a propionyl-CoA starter unit and extended by six methylmalonyl-CoA extender units.[7] Each of the six extension modules of DEBS contains a set of catalytic domains that are responsible for one cycle of polyketide chain elongation and modification. The minimal set of domains in a module includes a ketosynthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP).[1] Additional domains, such as ketoreductase (KR), dehydratase (DH), and enoylreductase (ER), may be present in a module to modify the β-keto group of the growing polyketide chain.[1] The final polyketide chain is released from the enzyme by a thioesterase (TE) domain located at the C-terminus of DEBS3, which catalyzes the cyclization of the linear chain to form the 14-membered lactone ring of 6-dEB.[6]

Erythromycin_A_Biosynthesis_Pathway Propionyl_CoA Propionyl-CoA DEBS 6-Deoxyerythronolide B Synthase (DEBS) (eryAI, eryAII, eryAIII) Propionyl_CoA->DEBS Methylmalonyl_CoA Methylmalonyl-CoA (x6) Methylmalonyl_CoA->DEBS dEB 6-Deoxyerythronolide B (6-dEB) DEBS->dEB EryF EryF (P450 Hydroxylase) dEB->EryF EB Erythronolide B (EB) EryBV EryBV (Glycosyltransferase) EB->EryBV MEB 3-O-Mycarosyl- erythronolide B (MEB) EryCIII EryCIII (Glycosyltransferase) MEB->EryCIII EryD Erythromycin D EryK EryK (P450 Hydroxylase) EryD->EryK EryB_path EryC Erythromycin C EryG EryG (Methyltransferase) EryC->EryG EryB_path2 EryB Erythromycin B EryA Erythromycin A TDP_D_Desosamine TDP-D-desosamine (from eryC genes) TDP_D_Desosamine->EryCIII TDP_L_Mycarose TDP-L-mycarose (from eryB genes) TDP_L_Mycarose->EryBV EryF->EB EryBV->MEB EryCIII->EryD EryK->EryC EryG->EryA EryB_path->EryB EryB_path2->EryA

Caption: this compound biosynthesis pathway. (Within 100 characters)

Post-PKS Tailoring Modifications

Following the synthesis of the 6-dEB core, a series of tailoring reactions occur to yield the final bioactive Erythromycin A. These modifications include hydroxylation, glycosylation, and methylation.[8]

  • Hydroxylation: The first tailoring step is the stereospecific hydroxylation of 6-dEB at the C-6 position to form erythronolide B (EB). This reaction is catalyzed by the cytochrome P450 monooxygenase EryF.[4][9]

  • Glycosylation: Subsequently, two deoxysugar moieties, L-mycarose and D-desosamine, are attached to the erythronolide B core. The biosynthesis of these sugars from glucose is a complex process involving a series of enzymes encoded by the eryB and eryC gene clusters, respectively.[10][11] The glycosyltransferase EryBV attaches TDP-L-mycarose to the C-3 hydroxyl group of EB to form 3-O-mycarosylerythronolide B (MEB).[3] Following this, the glycosyltransferase EryCIII attaches TDP-D-desosamine to the C-5 hydroxyl group of MEB to produce Erythromycin D.[3]

  • Final Hydroxylation and Methylation: Erythromycin D undergoes a final hydroxylation at the C-12 position, catalyzed by the P450 hydroxylase EryK, to yield Erythromycin C.[3] The final step in the pathway is the methylation of the mycarose sugar at the 3''-hydroxyl group by the S-adenosylmethionine-dependent methyltransferase EryG, which converts Erythromycin C into the final product, Erythromycin A.[3] Erythromycin B is also produced as a byproduct from Erythromycin D, lacking the C-12 hydroxyl group.

Regulation of Erythromycin Biosynthesis

The production of erythromycin is tightly regulated. Unlike many other antibiotic biosynthetic gene clusters, the ery cluster in Saccharopolyspora erythraea lacks a pathway-specific regulatory gene.[12][13] Instead, a key developmental regulator, BldD, has been identified to play a crucial role in controlling the expression of the ery genes.[12][14] BldD is an ortholog of a key regulator of morphological development in Streptomyces coelicolor.[12][15] Recombinant S. erythraea BldD has been shown to bind to all five promoter regions within the ery gene cluster, positively regulating their transcription.[12][14] Deletion of the bldD gene leads to a significant decrease in erythromycin production and blocks morphological differentiation.[12][14] This suggests a direct link between the onset of starvation, morphological changes, and the production of erythromycin.[12][14]

BldD_Regulation Starvation Nutrient Limitation (Impending Starvation) BldD BldD Regulator Starvation->BldD induces ery_promoters ery Gene Cluster Promoters (P_eryAI, P_eryBI, P_eryBIII, P_eryBVI, P_eryK) BldD->ery_promoters binds to & activates Morphological_Differentiation Morphological Differentiation BldD->Morphological_Differentiation regulates ery_genes Erythromycin Biosynthesis Genes (eryA, eryB, eryC, eryF, eryG, eryK) ery_promoters->ery_genes drive transcription of Erythromycin Erythromycin A Production ery_genes->Erythromycin

Caption: Regulatory role of BldD in erythromycin biosynthesis. (Within 100 characters)

Quantitative Data on Erythromycin Biosynthesis

The efficiency of the erythromycin biosynthetic pathway is influenced by the kinetic properties of its enzymes and the availability of precursors.

Table 1: Enzyme Kinetic Parameters for Key Enzymes
EnzymeSubstrateKm (µM)kcat (min-1)Reference
DEBS 1+TE(2S)-Methylmalonyl-CoA243.4[1][16]
Complete DEBSPropionyl-CoA & Methylmalonyl-CoA-0.5 (for 6-dEB synthesis)[1][16]
EryF (SaEryF)6-deoxyerythronolide B13.7-[17]
EryF (AcEryF)6-deoxyerythronolide B17.4-[17]
EryF (AeEryF)6-deoxyerythronolide B19.4-[17]
Table 2: Gene Expression Analysis in S. erythraea
Gene(s)ConditionFold ChangeReference
ery clusterHigh-producing vs. Wild-type strainUpregulated[18][19]
eryBIV, eryAIBidirectional promoter knock-in vs. Wild-type32-fold and 79-fold increase, respectively[20][21]
ery cluster (most genes)rif6 mutant vs. Wild-typeDown-regulated[14]
bldDrif6 mutant vs. Wild-typeUp-regulated[14]

Experimental Protocols

CRISPR/Cas9-Mediated Gene Knockout in Saccharopolyspora erythraea

This protocol describes a general method for gene knockout in S. erythraea using the CRISPR/Cas9 system.

1. Design of single guide RNA (sgRNA):

  • Identify a 20-nucleotide target sequence within the gene of interest, followed by a protospacer adjacent motif (PAM) sequence (e.g., NGG).

  • Use online tools to design sgRNAs with high on-target and low off-target scores.

2. Construction of the CRISPR/Cas9 Editing Plasmid:

  • Synthesize the sgRNA expression cassette.

  • Clone the sgRNA cassette and the Cas9 expression cassette into a suitable E. coli-Streptomyces shuttle vector.

  • Construct a donor DNA template containing the desired deletion, flanked by homologous arms (typically 1 kb) upstream and downstream of the target gene.

  • Clone the donor DNA into the CRISPR/Cas9 plasmid.

3. Conjugal Transfer into S. erythraea:

  • Grow the E. coli donor strain (e.g., ET12567/pUZ8002) carrying the editing plasmid and the S. erythraea recipient strain to the appropriate growth phase.

  • Mix the donor and recipient cells and plate them on a suitable medium (e.g., R2YE) for conjugation.

  • Overlay the plates with an appropriate antibiotic for selection of exconjugants.

4. Screening and Verification of Mutants:

  • Isolate individual colonies and screen for the desired gene knockout by PCR using primers flanking the target region.

  • Confirm the deletion by Sanger sequencing of the PCR product.

Metabolite Extraction and Analysis from S. erythraea Culture

This protocol outlines the extraction and analysis of erythromycin and its precursors.

1. Sample Preparation:

  • Harvest S. erythraea culture broth by centrifugation.

  • For intracellular metabolites, quench the metabolism rapidly (e.g., with cold methanol) and wash the cell pellet.

  • For extracellular metabolites (erythromycin), use the supernatant.

2. Extraction:

  • For intracellular CoA esters, resuspend the cell pellet in a suitable extraction buffer (e.g., 10% trichloroacetic acid and 2 mM dithiothreitol).[22]

  • Lyse the cells by methods such as sonication or freeze-thawing.[22]

  • Centrifuge to remove cell debris.

  • For erythromycin, extract the supernatant with an organic solvent like ethyl acetate at an alkaline pH.

3. Analysis by High-Performance Liquid Chromatography (HPLC):

  • Filter the extracts before injection.

  • Use a suitable HPLC column (e.g., C18).

  • Develop a gradient elution method using appropriate mobile phases (e.g., acetonitrile, methanol, and ammonium acetate buffer).

  • Detect the compounds using a UV detector or a mass spectrometer (LC-MS) for higher sensitivity and specificity.

  • Quantify the metabolites by comparing the peak areas with those of known standards.

Experimental_Workflow Start Start: Wild-type S. erythraea Strain Strain_Improvement Strain Improvement Strategy Start->Strain_Improvement Metabolic_Engineering Metabolic Engineering (e.g., CRISPR/Cas9) Strain_Improvement->Metabolic_Engineering Rational Design Fermentation Fermentation Metabolic_Engineering->Fermentation Analysis Analysis Fermentation->Analysis Metabolite_Analysis Metabolite Analysis (HPLC, LC-MS) Analysis->Metabolite_Analysis Quantitative Transcriptomic_Analysis Transcriptomic Analysis (qRT-PCR, Microarray) Analysis->Transcriptomic_Analysis Gene Expression Evaluation Evaluation of Erythromycin Titer Metabolite_Analysis->Evaluation Transcriptomic_Analysis->Evaluation Improved_Strain Improved Erythromycin Producing Strain Evaluation->Improved_Strain Successful Further_Optimization Further Optimization Evaluation->Further_Optimization Suboptimal Further_Optimization->Strain_Improvement

Caption: A general workflow for enhancing erythromycin production. (Within 100 characters)

Conclusion

The biosynthesis of Erythromycin A in Saccharopolyspora erythraea is a complex and well-studied pathway that serves as a model for understanding polyketide synthesis. A thorough comprehension of the genetic basis, enzymatic machinery, and regulatory networks is essential for the rational design of strain improvement strategies aimed at enhancing the production of this vital antibiotic. This guide provides a foundational understanding and practical protocols to aid researchers in their efforts to further explore and manipulate this intricate biosynthetic pathway.

References

A Comprehensive Guide to the Solid-State Characterization of Erythromycin A Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin, a macrolide antibiotic, is a widely prescribed therapeutic agent. The most common commercial form is Erythromycin A dihydrate. The solid-state properties of this active pharmaceutical ingredient (API) are critical as they can significantly influence its stability, manufacturability, and bioavailability. This technical guide provides an in-depth overview of the key techniques used for the solid-state characterization of this compound, complete with experimental protocols and data presented for comparative analysis.

Erythromycin A can exist in various solid forms, including a dihydrate, monohydrate, an anhydrous form, and an amorphous solid.[1][2][3] The dihydrate is the pharmaceutically marketed form.[4] Understanding the transitions between these forms is crucial for drug development and quality control.

Crystallographic Analysis: X-ray Diffraction (XRD)

X-ray Diffraction is a fundamental technique for probing the crystalline nature of a material. For this compound, both single-crystal and powder XRD (PXRD) are employed to determine its crystal structure and identify different polymorphic and hydrate forms.

Crystal Structure of this compound

This compound crystallizes in the orthorhombic space group P2₁2₁2₁.[5][6] The crystal structure reveals a complex network of hydrogen bonds involving the erythromycin molecule and two water molecules.[6] This hydrogen bonding network is crucial for the stability of the dihydrate form.

Crystallographic Parameter Value
Crystal SystemOrthorhombic
Space GroupP 21 21 21[5][6]
a9.1829 Å[5]
b9.6316 Å[5]
c47.151 Å[5]
α90°[5]
β90°[5]
γ90°[5]
Z4[5]
Experimental Protocol: X-ray Powder Diffraction (XRPD)

XRPD is instrumental in routine analysis and for distinguishing between different solid forms of erythromycin.

Methodology:

  • Sample Preparation: A small amount of the this compound powder is gently packed into a sample holder. Care should be taken to create a flat, smooth surface to minimize preferred orientation effects.

  • Instrumentation: A powder diffractometer equipped with a copper X-ray source (Cu Kα radiation) is typically used.

  • Data Collection: The sample is scanned over a 2θ range, for instance, from 10° to 70°.[7]

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is compared with reference patterns for this compound and its other known forms to confirm its identity and purity. The X-ray powder diffraction pattern of the dihydrate form of erythromycin A is nearly identical to that of erythromycin B dihydrate.[4]

experimental_workflow_xrd cluster_prep Sample Preparation cluster_analysis XRPD Analysis cluster_result Result Interpretation start Erythromycin A Dihydrate Powder prep Pack into Sample Holder start->prep instrument Powder Diffractometer prep->instrument scan Scan (e.g., 10-70° 2θ) instrument->scan data Diffraction Pattern scan->data compare Compare with Reference Patterns data->compare identify Confirm Identity & Purity compare->identify

Workflow for XRPD analysis of this compound.

Thermal Analysis

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are essential for studying the thermal behavior of this compound, particularly its dehydration and melting processes.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The DSC thermogram of this compound shows distinct thermal events.

Thermal Event Temperature Range (°C) Description
Dehydration59 - 105[2]Endothermic event corresponding to the loss of water molecules.
Liquefaction/Melting124 - 130[2]Melting of the dehydrated form.
Anhydrate Melting~193[2]Melting endotherm for the anhydrous form.

When this compound is heated to 135°C and then cooled, it can form an amorphous solid with a glass transition temperature of 106°C.[2] The dehydration product of the dihydrate remains crystalline up to 124°C.[2]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. For this compound, TGA is used to quantify the water content and determine the temperature range of dehydration. The theoretical water content of the dihydrate is approximately 4.7%.[8]

Experimental Protocol: DSC and TGA

Methodology:

  • Sample Preparation: A small, accurately weighed amount of this compound (typically 2-5 mg) is placed in an aluminum pan. For DSC, the pan may be sealed or left open.

  • Instrumentation: A calibrated DSC or TGA instrument is used.

  • DSC Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. An empty pan is used as a reference.

  • TGA Conditions: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

  • Data Analysis: The DSC thermogram reveals endothermic and exothermic transitions, while the TGA curve shows the percentage of weight loss.

thermal_analysis_workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_interpretation Data Interpretation start Erythromycin A Dihydrate Sample dsc_prep Weigh sample into Al pan start->dsc_prep tga_prep Weigh sample into TGA pan start->tga_prep dsc_run Heat at constant rate (e.g., 10°C/min) dsc_prep->dsc_run dsc_result DSC Thermogram (Heat Flow vs. Temp) dsc_run->dsc_result analyze_dsc Identify Thermal Events (Dehydration, Melting) dsc_result->analyze_dsc tga_run Heat at constant rate (e.g., 10°C/min) tga_prep->tga_run tga_result TGA Curve (% Weight Loss vs. Temp) tga_run->tga_result analyze_tga Quantify Water Content & Dehydration Temp. tga_result->analyze_tga

Workflow for DSC and TGA analysis.

Spectroscopic Characterization: Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for investigating the molecular structure and hydrogen bonding in this compound. Changes in the solid state, such as dehydration, can be monitored by observing shifts in the vibrational frequencies of specific functional groups.

Upon dehydration, the most significant spectral changes are observed in the carbonyl region, particularly the lactone carbonyl band.[9]

Vibrational Mode Approximate Wavenumber (cm⁻¹) Significance
O-H stretching (water)3500-3200Indicates the presence of water of hydration.
C=O stretching (lactone)1743-1697[10][11]Sensitive to changes in the crystalline environment and hydrogen bonding upon dehydration.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

Methodology:

  • Sample Preparation:

    • Grind approximately 1 mg of this compound with about 100-200 mg of dry, finely powdered potassium bromide (KBr) in an agate mortar.[10][12]

    • Transfer the mixture to a pellet die.

    • Apply pressure (e.g., 6 tons for 5 minutes) using a hydraulic press to form a transparent pellet.[10]

  • Instrumentation: A calibrated FTIR spectrometer is used.

  • Data Collection: The KBr pellet is placed in the sample holder, and the spectrum is recorded, typically from 4000 to 400 cm⁻¹.[10] A background spectrum of a pure KBr pellet is collected for correction.

  • Data Analysis: The resulting infrared spectrum is analyzed to identify characteristic absorption bands and compare them with reference spectra.

ftir_workflow cluster_prep KBr Pellet Preparation cluster_analysis FTIR Analysis cluster_result Spectral Interpretation start Erythromycin A Dihydrate mix Grind with KBr start->mix press Press into Pellet mix->press instrument FTIR Spectrometer press->instrument scan Record Spectrum (4000-400 cm⁻¹) instrument->scan data Infrared Spectrum scan->data analyze Identify Characteristic Bands data->analyze compare Compare with Reference Spectra analyze->compare

Workflow for FTIR analysis using the KBr pellet method.

Hygroscopicity and Solid-State Transformations

This compound exhibits interesting hygroscopic behavior. Although it is a dihydrate, it can lose its water molecules under low humidity conditions.[4] However, it retains its crystallographic order, forming an isomorphic desolvate.[4] This dehydrated form can readily reabsorb water to revert to the dihydrate. The solid-state transformations of erythromycin are complex and can be influenced by factors such as temperature, humidity, and the presence of solvents.[13][14]

Conclusion

The solid-state characterization of this compound is a multifaceted process that requires the application of several analytical techniques. X-ray diffraction provides fundamental information about the crystal structure, while thermal analysis elucidates its behavior upon heating, including dehydration and melting. FTIR spectroscopy offers insights into the molecular structure and hydrogen bonding. A thorough understanding of these properties, obtained through the detailed experimental protocols outlined in this guide, is paramount for ensuring the quality, stability, and efficacy of Erythromycin-containing drug products.

References

An In-depth Technical Guide on the Solubility and Stability of Erythromycin A Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Erythromycin A dihydrate, a widely used macrolide antibiotic. Understanding these fundamental properties is critical for the development of stable, effective, and bioavailable pharmaceutical formulations. This document summarizes key quantitative data, details experimental protocols, and visualizes important pathways and workflows to support research and development efforts.

Solubility of this compound

The solubility of an active pharmaceutical ingredient (API) is a crucial determinant of its dissolution rate and subsequent bioavailability. This compound exhibits variable solubility in different solvent systems, a factor that is leveraged in purification and formulation processes.

Quantitative Solubility Data

The solubility of this compound has been measured in various pure solvents and binary mixtures at different temperatures. The following tables summarize the mole fraction solubility (x₁) of this compound as reported in the literature.

Table 1: Mole Fraction Solubility (x₁) of this compound in Pure Solvents [1][2][3]

Temperature (K)MethanolEthanolpropan-2-olAcetoneChloroform
293.200.01480.02110.00550.01810.0071
298.100.01630.02320.00620.02000.0079
303.000.01790.02540.00700.02170.0088
308.000.01960.02780.00790.02360.0098
312.900.02140.03030.00890.02560.0109
317.800.02330.03300.01000.02780.0121
322.800.02540.03580.01120.03010.0134

Table 2: Mole Fraction Solubility (x₁) of this compound in Acetone + Water Binary Mixtures [1][2]

Temperature (K)Mole Fraction of Acetone (x₃) = 0.9290Mole Fraction of Acetone (x₃) = 0.9550Mole Fraction of Acetone (x₃) = 0.9750
293.200.01850.01830.0182
298.100.01900.01870.0184
303.000.01950.01910.0186
308.000.02000.01950.0188
312.900.02050.01990.0190
317.800.02100.02030.0192
322.800.02150.02070.0194

Note: The solubility of this compound in pure water is low and decreases with increasing temperature.[2]

Experimental Protocol for Solubility Determination (Laser Monitoring Method)

This protocol describes a synthetic method using a laser monitoring observation technique to determine the solubility of this compound.[1][3]

Objective: To determine the temperature at which a solid-liquid mixture of known composition becomes a clear solution, thus defining the solubility at that temperature.

Materials and Equipment:

  • This compound

  • Selected solvent(s)

  • Jacketed glass vessel with a magnetic stirrer

  • Constant-temperature water bath with a programmable controller

  • Laser monitoring system

  • Analytical balance

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the jacketed glass vessel.

  • Heating and Observation:

    • Place the vessel in the constant-temperature water bath.

    • Stir the mixture continuously.

    • Increase the temperature of the water bath at a controlled rate.

    • Direct a laser beam through the suspension and monitor the light transmission.

  • Endpoint Determination: The solubility temperature is the point at which the solid phase completely dissolves, resulting in a clear solution and a sharp increase in laser light transmission.

  • Data Collection: Record the temperature at which the solid disappears for each known composition.

  • Cooling and Recrystallization: Slowly cool the solution to observe the temperature of recrystallization, which can be used to confirm the dissolution temperature.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Weigh this compound and Solvent prep2 Add to Jacketed Glass Vessel prep1->prep2 exp1 Place Vessel in Water Bath and Stir prep2->exp1 exp2 Heat at a Controlled Rate exp1->exp2 exp3 Monitor with Laser System exp2->exp3 ana1 Record Temperature of Complete Dissolution exp3->ana1 ana2 Cool and Record Recrystallization Temperature ana1->ana2

Solubility Determination Workflow

Stability of this compound

Erythromycin A is known for its instability, particularly in acidic conditions, which can lead to the formation of inactive degradation products.[4][5][6] Stability studies are essential to ensure the drug's efficacy and safety throughout its shelf life.

Stability Profile under Stress Conditions

Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the drug substance. Erythromycin is susceptible to degradation under acidic, basic, and oxidative stress, while it shows relative stability under thermal and photolytic conditions.[6][7][8]

Table 3: Summary of Erythromycin Stability under Forced Degradation

Stress ConditionObservation
Acidic (e.g., 1N HCl) Significant degradation. Formation of inactive anhydroerythromycin A.[6][7][8]
Alkaline (e.g., 1N NaOH) Significant degradation. Hydrolysis of the lactone ring.[7][8][9]
Oxidative (e.g., 30% H₂O₂) Significant degradation.[7][8][10]
Thermal (e.g., 105°C) Relatively stable.[6][7][8][11]
Photolytic (e.g., UV light) Relatively stable.[6][7][8][12]

An accelerated stability study on a proposed International Standard for Erythromycin showed that at -20°C and 25°C for up to 6 months, the amount of erythromycin A remained unchanged.[11] A slight decrease was observed at 40°C and 50°C after 3 and 6 months.[11]

Degradation Pathway in Acidic Solution

The primary degradation pathway of Erythromycin A in an acidic environment involves intramolecular cyclization, leading to the formation of an inactive spiroketal derivative, anhydroerythromycin A.[6] A detailed kinetic study has revealed that both an enol ether and the anhydride are in equilibrium with the parent erythromycin, with the slow loss of the cladinose sugar being the actual degradation pathway.[4][5]

G Acidic Degradation Pathway of Erythromycin A ErythromycinA Erythromycin A EnolEther Erythromycin A Enol Ether ErythromycinA->EnolEther Equilibrium AnhydroerythromycinA Anhydroerythromycin A ErythromycinA->AnhydroerythromycinA Equilibrium DegradationProduct Degradation Product (Loss of Cladinose) ErythromycinA->DegradationProduct Slow Degradation

Acidic Degradation Pathway
Experimental Protocol for Stability-Indicating HPLC Method

This protocol outlines a general procedure for a stability-indicating High-Performance Liquid Chromatography (HPLC) method to assess the stability of this compound.[6][7][13]

Objective: To develop and validate an HPLC method that can separate and quantify Erythromycin A from its potential degradation products, thus serving as a stability-indicating assay.

Materials and Equipment:

  • This compound reference standard and samples

  • HPLC system with a UV or PDA detector

  • C18 analytical column (e.g., Waters XBridge C18, 100 mm × 4.6 mm, 3.5 µm)[7][8]

  • Mobile phase constituents (e.g., acetonitrile, ammonium dihydrogen phosphate buffer, methanol, ammonium hydroxide)[7][8][14]

  • Forced degradation reagents (HCl, NaOH, H₂O₂)

  • Environmental chamber for thermal and photolytic stress

Procedure:

  • Method Development and Optimization:

    • Select an appropriate column and mobile phase to achieve good resolution between Erythromycin A and its known impurities and degradation products.

    • Optimize chromatographic conditions such as mobile phase composition, flow rate, column temperature, and detection wavelength (e.g., 215 nm).[7][8]

  • Forced Degradation Studies:

    • Acid/Base Hydrolysis: Treat a solution of this compound with acid (e.g., 1N HCl) and base (e.g., 1N NaOH) at room temperature for a specified time. Neutralize the solutions before injection.

    • Oxidation: Treat a solution with an oxidizing agent (e.g., 30% H₂O₂) at room temperature.

    • Thermal Stress: Expose the solid drug substance to dry heat (e.g., 105°C) for a defined period.

    • Photolytic Stress: Expose a solution of the drug to UV light.

  • Sample Analysis:

    • Analyze the stressed samples using the developed HPLC method.

    • Analyze a control (unstressed) sample for comparison.

  • Method Validation (as per ICH guidelines):

    • Specificity: Demonstrate that the method can distinguish Erythromycin A from its degradation products. Peak purity analysis using a PDA detector is recommended.[13]

    • Linearity: Establish a linear relationship between the concentration and the detector response over a specified range.

    • Accuracy and Precision: Determine the closeness of the results to the true value and the degree of scatter between a series of measurements.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.[13]

    • Robustness: Evaluate the reliability of the method with respect to small, deliberate variations in method parameters.[10]

G Workflow for Stability-Indicating HPLC Method cluster_dev Method Development cluster_stress Forced Degradation cluster_analysis Analysis & Validation dev1 Select Column and Mobile Phase dev2 Optimize Chromatographic Conditions dev1->dev2 stress1 Prepare Drug Solutions dev2->stress1 stress2 Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) stress1->stress2 ana1 Analyze Stressed and Control Samples via HPLC stress2->ana1 ana2 Validate Method (ICH Guidelines) (Specificity, Linearity, Accuracy, etc.) ana1->ana2

References

The Discovery and Enduring Legacy of Erythromycin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the discovery, history, mechanism of action, and microbiological profile of the foundational macrolide antibiotic, Erythromycin A.

Abstract

Erythromycin A, a pioneering macrolide antibiotic, has played a pivotal role in clinical practice for over seven decades. Its discovery in 1949 from a soil-dwelling actinomycete ushered in a new era of antibacterial therapy, providing a vital alternative for patients with penicillin allergies. This technical guide provides a comprehensive overview of the discovery and history of Erythromycin A, detailing the original isolation and characterization protocols. It presents a consolidated summary of its antibacterial activity against a range of clinically significant pathogens through extensive Minimum Inhibitory Concentration (MIC) data. Furthermore, this guide elucidates the molecular mechanism of action of Erythromycin A, including its interaction with the bacterial ribosome, and outlines the key milestones in its chemical synthesis and the development of subsequent generations of macrolide antibiotics.

Discovery and History

The journey of Erythromycin A began in 1949 with the work of Filipino scientist Dr. Abelardo B. Aguilar. While working as a researcher for Eli Lilly and Company, Dr. Aguilar isolated a strain of the actinomycete Streptomyces erythreus (later reclassified as Saccharopolyspora erythraea) from a soil sample he collected in his home province of Iloilo, Philippines.[1][2][3] This discovery was the culmination of widespread screening efforts for novel antibiotic-producing microorganisms in the post-penicillin era.

Eli Lilly and Company's research team, led by J. M. McGuire, subsequently isolated the active compound from the metabolic products of this bacterial strain.[2][4] The new antibiotic was named "Erythromycin," derived from the Greek words "erythros" (red) and "mykes" (fungus), referring to the red color of the producing organism's colonies. The company filed for patent protection, which was granted in 1953 as U.S. Patent 2,653,899.[2]

Erythromycin was launched commercially in 1952 under the brand name Ilosone, a tribute to the Philippine province of its origin.[2][3] It quickly became a valuable therapeutic agent due to its efficacy against a range of Gram-positive bacteria and its safety profile in individuals allergic to penicillin.

A significant milestone in the history of Erythromycin A was its total chemical synthesis, a formidable challenge due to its complex stereochemistry. This feat was accomplished in 1981 by the research group of Nobel laureate Robert B. Woodward.[5] The acid instability of erythromycin in the stomach spurred the development of more stable derivatives.[3] Notably, scientists at the Japanese company Taisho Pharmaceutical developed clarithromycin in the 1970s, a derivative with improved acid stability and pharmacokinetic properties.[3]

Physicochemical Characterization (Circa 1950s)

The initial characterization of Erythromycin A in the early 1950s relied on the analytical techniques of the time. These methods, while less sophisticated than modern techniques, were crucial in establishing its identity and purity.

  • Solubility and Melting Point: Early studies established the solubility profile of erythromycin, noting its slight solubility in water and better solubility in organic solvents like acetone and ethanol. The melting point was a key parameter for assessing purity.

  • Paper Chromatography: This technique was instrumental in separating erythromycin from other components in the fermentation broth and in assessing its purity. The retention factor (Rf) value in specific solvent systems was a characteristic identifier.

  • Colorimetric and Spectrophotometric Assays: Quantitative analysis often involved colorimetric reactions or UV-Vis spectrophotometry to determine the concentration of the antibiotic in solutions.

  • Bioassays: The biological activity of erythromycin was quantified using microbiological assays, where the inhibition of growth of a susceptible bacterial strain was measured and compared to a standard.

Mechanism of Action

Erythromycin A exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria.[3] The primary target is the 50S subunit of the bacterial ribosome.

The mechanism involves the following key steps:

  • Binding to the 50S Ribosomal Subunit: Erythromycin binds to a specific site on the 23S ribosomal RNA (rRNA) within the 50S subunit.

  • Blockade of the Polypeptide Exit Tunnel: The binding site is located in the polypeptide exit tunnel, through which the newly synthesized polypeptide chain emerges from the ribosome.

  • Inhibition of Translocation: By physically obstructing the exit tunnel, erythromycin interferes with the translocation step of protein synthesis, where the ribosome moves along the messenger RNA (mRNA) to the next codon.

  • Premature Dissociation of Peptidyl-tRNA: The blockage leads to the premature dissociation of the peptidyl-tRNA from the ribosome, halting protein elongation.

This inhibition of protein synthesis prevents the bacteria from producing essential proteins required for growth and replication.

Erythromycin_Mechanism_of_Action

Quantitative Data: Antibacterial Spectrum

The in vitro activity of Erythromycin A is quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The following table summarizes the MIC ranges of Erythromycin A against a variety of clinically relevant bacteria.

Bacterial SpeciesMIC Range (µg/mL)Notes
Staphylococcus aureus0.25 - >2048Resistance is common, particularly in methicillin-resistant strains (MRSA).[6][7]
Streptococcus pyogenes (Group A Strep)≤0.03 - >16Generally susceptible, but resistance has been reported.[5][8][9][10][11]
Streptococcus pneumoniae0.03 - 0.12 (susceptible)Susceptibility can vary; resistance is an increasing concern.
Haemophilus influenzae0.5 - 4Moderate activity; often considered intermediate.[1][12]
Moraxella catarrhalis≤0.12 - >0.5Most isolates are susceptible.[13][14][15][16]
Escherichia coli16 - >1024Generally considered intrinsically resistant.[3][17][18]
Pseudomonas aeruginosa>100 - 512Intrinsically resistant.[2][19][20][21][22]

Experimental Protocols

Isolation and Purification of Erythromycin (Based on U.S. Patent 2,653,899)

The following protocol is a detailed description of the original method used for the production and isolation of erythromycin.

Erythromycin_Isolation_Workflow Start Soil Sample (Iloilo, Philippines) Isolate Isolate Streptomyces erythreus Start->Isolate Ferment Submerged Aerobic Fermentation Isolate->Ferment Filter Filter Culture Broth Ferment->Filter AdjustpH_alkaline Adjust Filtrate to pH 9.5 Filter->AdjustpH_alkaline Extract_AmylAcetate Extract with Amyl Acetate AdjustpH_alkaline->Extract_AmylAcetate Extract_AqueousAcid Extract Amyl Acetate with Acidic Water (pH 5.0) Extract_AmylAcetate->Extract_AqueousAcid AdjustpH_precipitate Adjust Aqueous Extract to pH 9.5 Extract_AqueousAcid->AdjustpH_precipitate Precipitate Precipitate Erythromycin Base AdjustpH_precipitate->Precipitate Recrystallize Recrystallize from Aqueous Acetone Precipitate->Recrystallize FinalProduct Pure Erythromycin A Recrystallize->FinalProduct

I. Culture of Streptomyces erythreus

  • Inoculum Preparation: A sporulated culture of Streptomyces erythreus NRRL 2338 is grown on a nutrient agar slant. A suspension of the spores is used to inoculate a vegetative medium.

  • Vegetative Growth: The vegetative medium is incubated with shaking to promote mycelial growth.

  • Fermentation: The vegetative growth is used to inoculate a larger fermentation broth containing assimilable sources of carbohydrate, nitrogen, and inorganic salts. The fermentation is carried out under submerged aerobic conditions.

II. Isolation of Erythromycin

  • Filtration: The culture broth is filtered to remove the mycelial mass.

  • Solvent Extraction (Alkaline): The pH of the filtered broth is adjusted to approximately 9.5 with sodium hydroxide. The alkaline broth is then extracted with a water-immiscible organic solvent, such as amyl acetate.

  • Aqueous Extraction (Acidic): The amyl acetate extract containing the erythromycin base is then extracted with water that has been acidified to a pH of about 5.0. This transfers the erythromycin into the aqueous phase as a salt.

  • Precipitation: The pH of the aqueous extract is then adjusted back to approximately 9.5, causing the erythromycin base to precipitate out of the solution.

  • Collection and Drying: The precipitated erythromycin is collected by filtration or centrifugation and dried.

III. Purification

  • Recrystallization: The crude erythromycin base is purified by recrystallization from a suitable solvent system, such as aqueous acetone, to yield the final crystalline product.

Preparation of Erythromycin Hydrochloride (Based on U.S. Patent 2,653,899)
  • Suspension: Suspend 1 gram of purified erythromycin base in 10 mL of water.

  • Acidification: Add dilute hydrochloric acid dropwise to the suspension until the pH of the mixture reaches 6.5.

  • Concentration: Concentrate the resulting aqueous solution in vacuo to approximately 1% of its original volume.

  • Crystallization: Cool the concentrated solution in a refrigerator to induce the crystallization of erythromycin hydrochloride.

  • Purification: The crystalline salt can be further purified by recrystallization from a mixture of ethanol and ether.

Conclusion

The discovery of Erythromycin A represents a landmark achievement in the history of antibiotics. From its humble origins in a Philippine soil sample to its global impact on infectious disease treatment, erythromycin has saved countless lives and paved the way for the development of an entire class of macrolide antibiotics. While bacterial resistance poses an ongoing challenge, the foundational understanding of Erythromycin A's structure, mechanism of action, and antibacterial spectrum continues to inform the development of new and more effective antimicrobial agents. This technical guide serves as a testament to the enduring scientific and clinical importance of this remarkable molecule.

References

Erythromycin A Dihydrate: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Erythromycin A dihydrate, a crucial macrolide antibiotic. This document outlines its fundamental molecular properties, experimental characterization protocols, and relevant biochemical pathways, serving as a vital resource for professionals in drug development and scientific research.

Core Molecular Data

Erythromycin A and its dihydrate form are foundational molecules in antibiotic research. A clear understanding of their molecular formulas and weights is essential for accurate experimental design and analysis. The table below summarizes these key quantitative data points.

CompoundMolecular FormulaMolecular Weight ( g/mol )
Erythromycin AC37H67NO13733.93[1][2]
This compoundC37H71NO15 (or C37H67NO13•2H2O)769.96[3][4][]

Experimental Protocol: Characterization of this compound

The following protocol outlines a standard method for the characterization of this compound, ensuring its identity, purity, and quality.

Objective: To verify the molecular structure and confirm the hydration state of an this compound sample.

Materials:

  • This compound sample

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • Thermogravimetric Analyzer (TGA)

  • Karl Fischer Titrator

  • Reference standards for Erythromycin A

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • Purified water

  • Appropriate buffers

Methodology:

  • High-Performance Liquid Chromatography (HPLC) for Purity and Identification:

    • Preparation of Standard and Sample Solutions: Accurately weigh and dissolve the Erythromycin A reference standard and the sample in a suitable solvent mixture (e.g., acetonitrile and water) to a known concentration.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

      • Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., ammonium acetate).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 215 nm.

    • Analysis: Inject equal volumes of the standard and sample solutions. Compare the retention time of the major peak in the sample chromatogram with that of the standard. The purity is determined by the area percentage of the principal peak.

  • Mass Spectrometry (MS) for Molecular Weight Confirmation:

    • Couple the HPLC system to a mass spectrometer (LC-MS).

    • Analyze the eluent from the main peak corresponding to Erythromycin A.

    • Acquire the mass spectrum in positive ion mode.

    • Confirm the presence of the [M+H]+ ion corresponding to the molecular weight of Erythromycin A (anhydrous form).

  • Thermogravimetric Analysis (TGA) for Water Content:

    • Accurately weigh a small amount of the this compound sample into a TGA pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • Record the weight loss as a function of temperature. The weight loss step occurring at a temperature consistent with the loss of water should correspond to approximately 4.7% for the dihydrate form (2 moles of water).

  • Karl Fischer Titration for Precise Water Content:

    • For a more accurate determination of the water content, perform Karl Fischer titration on a known amount of the this compound sample.

    • This method provides a quantitative measure of the water present in the sample, confirming the dihydrate state.

Visualizing Experimental Workflow and Biochemical Action

The following diagrams illustrate key processes related to Erythromycin A.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Characterization cluster_results Results Sample Erythromycin A Dihydrate Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution TGA TGA Analysis (Water Content) Sample->TGA KF Karl Fischer (Precise Water Content) Sample->KF HPLC HPLC Analysis (Purity & RT) Dissolution->HPLC LCMS LC-MS Analysis (Molecular Weight) Dissolution->LCMS Purity Purity > 98% HPLC->Purity MW MW Confirmation LCMS->MW Hydration Hydration State Confirmed TGA->Hydration KF->Hydration

Caption: Workflow for the characterization of this compound.

signaling_pathway cluster_ribosome Bacterial 50S Ribosomal Subunit P_site P-site A_site A-site E_site E-site (Exit Tunnel) Inhibition Inhibition E_site->Inhibition Blockage Blockage E_site->Blockage Erythromycin Erythromycin A Erythromycin->E_site Binds to Protein_Synthesis Protein Synthesis Bacterial_Growth Bacterial Growth Protein_Synthesis->Bacterial_Growth Leads to Inhibition->Protein_Synthesis Blockage->Protein_Synthesis

Caption: Mechanism of action of Erythromycin A on the bacterial ribosome.

References

Spectroscopic Profile of Erythromycin A Dihydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic properties of Erythromycin A dihydrate, a widely used macrolide antibiotic. The following sections detail the characteristic data obtained from key spectroscopic techniques, comprehensive experimental protocols for reproducibility, and graphical representations of analytical workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the characterization and analysis of this active pharmaceutical ingredient.

Introduction

Erythromycin A is a macrolide antibiotic produced by the actinomycete Saccharopolyspora erythraea.[1] It is commercially available and commonly prescribed in its dihydrate crystalline form.[2] The structural integrity, purity, and solid-state properties of this compound are critical for its therapeutic efficacy and stability. Spectroscopic techniques are indispensable tools for the comprehensive characterization of this compound. This guide focuses on four principal analytical methods: Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.

Table 1: Solid-State ¹³C NMR Chemical Shifts

Solid-state ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the local chemical environment of the carbon atoms within the crystal lattice of this compound.

Chemical Shift (δ) ppm
217.3
177.8
103.7
98.0
85.6
82.5
78.8
75.7
73.8
71.2
67.9
65.9
49.2
47.4
45.2
38.7
29.7
26.8
24.1
22.3
20.7
16.5
14.6
12.9
9.9

Data sourced from Stephenson et al. (1997).[2]

Table 2: Key FT-IR Absorption Bands

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in this compound based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)Assignment
~3450O-H and N-H stretching (hydroxyl/amino groups)
1743 - 1697C=O stretching (ketone and ester carbonyls)

Data compiled from multiple sources.[3][4]

Table 3: Mass Spectrometry Fragmentation Data

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of Erythromycin A, aiding in its structural elucidation and identification. The data below corresponds to the protonated molecule [M+H]⁺.

m/z (Mass-to-Charge Ratio)Ion Identity
734.3[Erythromycin A + H]⁺ (Parent Ion)
716.0[Erythromycin A - H₂O + H]⁺
576.0[Erythromycin A - Cladinose + H]⁺
158.4[Desosamine]⁺

Data sourced from various LC-MS/MS analyses.[5]

Table 4: UV-Vis Spectroscopic Data

Ultraviolet-Visible (UV-Vis) spectroscopy is a quantitative technique used to determine the concentration of Erythromycin in solution.

ParameterValue
Maximum Absorbance (λmax)285 nm
Solvent SystemMethanol and Dibasic Phosphate Buffer (pH 8.0) (1:1)

Data compiled from several spectrophotometric studies.[6][7]

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Solid-State ¹³C NMR Spectroscopy
  • Sample Preparation: this compound is used in its solid, crystalline form. The sample is packed into a zirconia rotor for analysis.

  • Instrumentation: A solid-state NMR spectrometer is utilized.

  • Acquisition Parameters:

    • Technique: Cross-polarization magic-angle spinning (CP/MAS).

    • Reference: Chemical shifts are typically referenced externally to a standard such as hexamethylbenzene (methyl resonance at 17.36 ppm).[2]

    • Temperature: Analysis is conducted at room temperature (e.g., 298 K).[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: The KBr pellet method is commonly employed. Approximately 1 mg of this compound is mixed with 99 mg of dry, finely powdered potassium bromide.[3][4] The mixture is then compressed in a 13-mm die at a pressure of 6 tons for 5 minutes to form a transparent pellet.[3][4]

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Acquisition Parameters:

    • Scan Range: Typically 4000 to 400 cm⁻¹.[3][4]

    • Resolution: 4 cm⁻¹.

    • Scans: 32 scans are averaged for a good signal-to-noise ratio.[4]

    • Background: A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.[4]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Sample Preparation (for analysis in a biological matrix like plasma):

    • A known volume of plasma is mixed with an internal standard solution (e.g., a stable isotope-labeled Erythromycin).[5]

    • Protein precipitation is performed by adding a solvent like acetonitrile.[5]

    • The sample is centrifuged at high speed (e.g., 11,000 rpm for 5 minutes).[5]

    • The supernatant is transferred and may be diluted with a suitable buffer (e.g., 5 mM ammonium acetate).[5]

    • An aliquot of the final solution is injected into the LC-MS/MS system.[5]

  • Instrumentation: A liquid chromatograph coupled to a triple quadrupole mass spectrometer.

  • LC Parameters:

    • Column: A suitable reversed-phase column (e.g., C18).

    • Mobile Phase: A gradient of solvents such as acetonitrile and an aqueous buffer (e.g., 0.023 M ammonium formate at pH 10.3).[8]

  • MS Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[5]

    • Detection Mode: Multiple Reaction Monitoring (MRM).[5]

    • MRM Transitions:

      • Erythromycin A: m/z 734.3 → 158.4[5]

      • Internal Standard: The specific transition for the labeled standard is monitored.

UV-Vis Spectrophotometry
  • Sample Preparation:

    • A stock solution of Erythromycin is prepared in a 1:1 mixture of methanol and a dibasic phosphate buffer (pH 8.0). The buffer facilitates the hydrolysis of any ester forms to the erythromycin base.[6]

    • Working standard solutions are prepared by serial dilution of the stock solution to create a calibration curve over a suitable concentration range (e.g., 1.0 to 6.0 µg/ml).[7]

    • Test samples are prepared by dissolving the formulation in the same solvent system to a concentration within the calibration range.

  • Instrumentation: A double-beam UV-Vis spectrophotometer with 1 cm quartz cells.

  • Acquisition Parameters:

    • Wavelength Scan: A scan is performed to determine the wavelength of maximum absorbance (λmax), which is approximately 285 nm.[6]

    • Measurement: The absorbance of the blank (solvent system), standard solutions, and sample solutions are measured at the λmax.

    • Quantification: The concentration of Erythromycin in the test samples is determined by comparing its absorbance to the calibration curve.

Visualizations

The following diagrams illustrate the logical workflows for the spectroscopic characterization of this compound.

Spectroscopic_Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR Solid-State NMR Sample->NMR Analysis FTIR FT-IR Sample->FTIR Analysis MS Mass Spectrometry Sample->MS Analysis UVVis UV-Vis Sample->UVVis Analysis Structure Structural Elucidation NMR->Structure Identity Identity Confirmation FTIR->Identity MS->Structure Quantification Quantification UVVis->Quantification Purity Purity Assessment Structure->Purity Identity->Purity

Caption: General workflow for the spectroscopic characterization of a pharmaceutical compound.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_quant Data Processing Start Plasma Sample Add_IS Add Internal Standard Start->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Dilute Dilution Supernatant->Dilute Inject Inject into LC Dilute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Integrate->Calibrate Calculate Calculate Concentration Calibrate->Calculate

References

Erythromycin A dihydrate CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Erythromycin A dihydrate, a macrolide antibiotic with significant clinical and research applications. This document details its chemical identity, physicochemical properties, mechanisms of action, and key experimental protocols.

Chemical Identifiers and Physicochemical Properties

This compound is the hydrated form of erythromycin A, the most active component of the erythromycin complex produced by the bacterium Saccharopolyspora erythraea. Its unique chemical structure underpins its biological activity and physicochemical characteristics.

Chemical Identifiers

A comprehensive list of chemical identifiers for this compound is provided in Table 1. These identifiers are crucial for accurate documentation and database searches.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 59319-72-1[1]
Molecular Formula C₃₇H₆₇NO₁₃·2H₂O[1]
Molecular Weight 769.96 g/mol [1]
IUPAC Name (3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;dihydrate
InChI InChI=1S/C37H67NO13.2H2O/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26;;/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3;2*1H2/t18-,19-,20+,21+,22-,23+,24+,25-,26+,28-,29+,30-,31+,32-,34+,35-,36-,37-;;/m1./s1
InChI Key IWGQNYZQLVGGCS-INORWZNNSA-N
Canonical SMILES CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O.O.O
PubChem CID 44451949[2]
Physicochemical Properties

The physical and chemical properties of this compound are summarized in Table 2. These properties are critical for formulation development, analytical method design, and understanding its behavior in biological systems.

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance White crystalline powder
Melting Point 135-140 °C[3]
Solubility Very slightly soluble in water (~2 mg/mL). Freely soluble in alcohols, acetone, chloroform, acetonitrile, and ethyl acetate.
XLogP3 2.7[2]
H-Bond Donor Count 7
H-Bond Acceptor Count 15
Rotatable Bond Count 5

Mechanisms of Action

This compound exhibits two primary mechanisms of action: antibacterial and anti-inflammatory.

Antibacterial Mechanism

Erythromycin is a bacteriostatic antibiotic that inhibits protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, which interferes with the translocation of peptides, thereby halting bacterial growth.[4] This action is specific to bacterial ribosomes, and it does not affect human protein synthesis.

Below is a diagram illustrating the workflow for determining the Minimum Inhibitory Concentration (MIC), a key measure of antibacterial efficacy.

MIC_Determination_Workflow Workflow for Minimum Inhibitory Concentration (MIC) Assay cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_stock Prepare Erythromycin Stock Solution serial_dilute Perform Serial Dilutions of Erythromycin in Broth prep_stock->serial_dilute prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilute->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Visually Inspect for Growth and Determine MIC incubate->read_mic

Workflow for MIC Assay
Anti-inflammatory Mechanism

Beyond its antibiotic properties, erythromycin possesses significant anti-inflammatory effects. This activity is independent of its antibacterial action and is primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6][7] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines. Erythromycin has been shown to inhibit the transcriptional activation of NF-κB, leading to a reduction in the production of inflammatory mediators.[8][9]

The following diagram illustrates the NF-κB signaling pathway and the inhibitory action of Erythromycin.

NFkB_Pathway Erythromycin's Inhibition of the NF-κB Signaling Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus e.g., LPS, TNF-α IKK IKK Complex stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) NFkB_IkB NF-κB-IκB Complex (Inactive) IkB->NFkB_IkB NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active Degradation NFkB_inactive->NFkB_IkB NFkB_IkB->NFkB_active Dissociation DNA DNA NFkB_active->DNA Translocates & Binds to Transcription Transcription of Pro-inflammatory Genes DNA->Transcription Cytokines Cytokines (e.g., IL-8) Transcription->Cytokines Erythromycin Erythromycin Erythromycin->NFkB_active Inhibits Transcriptional Activation

Erythromycin's effect on NF-κB

Experimental Protocols

This section provides detailed methodologies for key experiments related to the assessment of this compound's biological activity.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the steps to determine the MIC of this compound against a bacterial strain.

Materials:

  • This compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strain (e.g., Staphylococcus aureus ATCC® 29213™)

  • Sterile 96-well microtiter plates

  • Sterile saline or broth

  • 0.5 McFarland turbidity standard

  • Incubator (35 ± 2°C)

Procedure:

  • Prepare Erythromycin Stock Solution: Dissolve this compound in a suitable solvent (e.g., ethanol) to create a high-concentration stock solution. Further dilute in CAMHB to the highest concentration to be tested.

  • Prepare Bacterial Inoculum: From a fresh 18-24 hour bacterial culture, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the erythromycin solution in CAMHB to achieve the desired concentration range.

  • Inoculation: Dilute the standardized bacterial inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Controls: Include a positive control (broth and inoculum, no antibiotic) and a negative control (broth only).

  • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of erythromycin that completely inhibits visible growth of the organism.[10]

In Vivo Anti-inflammatory Activity Assessment

This protocol describes a general method to evaluate the anti-inflammatory effects of erythromycin in a rat model of lipopolysaccharide (LPS)-induced lung inflammation.[11]

Materials:

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • Wistar rats

  • Anesthetic

  • Bronchoalveolar lavage (BAL) fluid collection apparatus

  • Reagents for cell counting and cytokine analysis (ELISA)

Procedure:

  • Animal Acclimatization: Acclimate Wistar rats to laboratory conditions for at least one week.

  • Erythromycin Administration: Administer erythromycin (e.g., 10, 20, 40 mg/kg, per orally) one hour before the inflammatory challenge.[12] A control group should receive the vehicle.

  • Induction of Inflammation: Anesthetize the rats and intratracheally instill LPS to induce lung inflammation.

  • Sample Collection: At a predetermined time point (e.g., 6 hours) after LPS administration, euthanize the animals and perform a bronchoalveolar lavage to collect BAL fluid.

  • Analysis:

    • Cell Count: Centrifuge the BAL fluid and count the number of inflammatory cells (e.g., neutrophils) in the cell pellet.

    • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-8) in the supernatant of the BAL fluid using ELISA.

  • Data Analysis: Compare the inflammatory cell counts and cytokine levels between the erythromycin-treated groups and the control group to assess the anti-inflammatory effect.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity of Erythromycin.

Table 3: Antibacterial Activity of Erythromycin A

OrganismMIC Range (µg/mL)Reference
Staphylococcus aureus ATCC® 29213™0.25 - 1[10]
Enterococcus faecalis ATCC® 29212™1 - 4[10]
Streptococcus pneumoniae ATCC® 49619™0.03 - 0.12[10]
Gram-positive bacteria (general)0.015 - 2.0 (MIC₉₀)
Gram-negative bacteria (some)Variable[13]

Table 4: In Vitro Anti-inflammatory Activity of Erythromycin

Cell LineStimulusMeasured EffectErythromycin Concentration% InhibitionReference
Human Bronchial Epithelial CellsTNF-αIL-8 Production10⁻⁶ MSignificant[5]
Jurkat T-cellsPMA + Calcium IonophoreIL-8 NF-κB Transcription10⁻⁵ M37%[6][7][8]

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and quality control of this compound.

Table 5: Spectroscopic Data for Erythromycin A

TechniqueKey Features and ObservationsReference
Infrared (IR) Spectroscopy Characteristic peaks corresponding to hydroxyl, carbonyl (lactone and ketone), and C-O stretching vibrations. Differences in the spectra of mono- and dihydrate forms are observed due to variations in hydrogen bonding.[14][14]
¹³C Solid-State NMR Chemical shifts observed at δ 217.3, 177.8, 103.7, 98.0, 85.6, 82.5, 78.8, 75.7, 73.8, 71.2, 67.9, 65.9, 49.2, 47.4, 45.2, 38.7, 29.7, 26.8, 24.1, 22.3, 20.7, 16.5, 14.6, 12.9, 9.9 ppm. The loss of water molecules from the dihydrate form leads to significant changes in the spectrum.[15][15]
Mass Spectrometry (ESI-MS) Detailed fragmentation patterns (ESI-MS² and ESI-MS³) have been studied, confirming the structure of Erythromycin A.[16][16]

References

Methodological & Application

Application Notes and Protocols for Erythromycin A Dihydrate in In Vitro Antibacterial Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of Erythromycin A dihydrate in in vitro antibacterial assays. Detailed protocols for preparing solutions and conducting key experiments are outlined to ensure accuracy and reproducibility in research and development settings.

Introduction

Erythromycin is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea.[1][2] It is a broad-spectrum antibiotic, primarily exhibiting bacteriostatic activity by inhibiting protein synthesis in susceptible bacteria.[3][] Erythromycin binds to the 50S subunit of the bacterial ribosome, which interferes with aminoacyl translocation and ultimately halts the production of essential proteins.[1][5] This mechanism of action makes it effective against a wide range of Gram-positive bacteria and some Gram-negative bacteria.[][6] Due to its well-characterized activity, this compound is frequently employed as a reference standard in antibacterial susceptibility testing.

Physicochemical Properties and Solubility

This compound is a white to off-white crystalline powder.[5] It is known to have poor aqueous solubility, which is a critical consideration for the preparation of stock solutions for in vitro assays.[7][8]

Table 1: Solubility of this compound

SolventSolubilityReference
Water~2 mg/mL[9][10]
Ethanol~50 mg/mL[10]
MethanolSoluble[11]
AcetoneFreely Soluble[9]
ChloroformFreely Soluble[9]
DMSOSoluble[9]

Note: The dihydrate form may have slightly different solubility characteristics compared to the anhydrous form.

Preparation of this compound Stock Solutions

Accurate preparation of stock solutions is crucial for obtaining reliable and reproducible results in antibacterial assays. Due to its limited water solubility, a co-solvent system is often necessary.

Protocol 1: Preparation of a 10 mg/mL Stock Solution

  • Weighing: Accurately weigh 10 mg of this compound powder.

  • Dissolution: Dissolve the powder in a small volume of a suitable organic solvent such as 95% ethanol or methanol.[11][12] For instance, start with 0.5 mL of ethanol and vortex thoroughly.

  • Final Volume Adjustment: Once fully dissolved, bring the final volume to 1 mL with sterile distilled water or a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).[13]

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with the chosen solvent.[5][14]

  • Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for up to one year.[12] Stock solutions can also be stored at 2-8°C for short-term use.[5]

Experimental Protocols for In Vitro Antibacterial Assays

The following are standard protocols for determining the antibacterial activity of this compound.

This method is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.

Protocol 2: Broth Microdilution Assay

  • Prepare Erythromycin Dilutions: In a 96-well microtiter plate, perform serial twofold dilutions of the Erythromycin stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB). The typical concentration range to test for erythromycin is 0.015 to 64 µg/mL.[15]

  • Prepare Bacterial Inoculum: Culture the test organism overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[16] Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[15]

  • Inoculation: Add the standardized bacterial suspension to each well containing the erythromycin dilutions.

  • Controls:

    • Growth Control: Wells containing only the bacterial inoculum in broth.

    • Sterility Control: Wells containing only broth.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.[13][15]

  • Reading Results: The MIC is the lowest concentration of erythromycin at which no visible growth (turbidity) is observed.[13]

This method assesses the susceptibility of bacteria to an antibiotic based on the size of the zone of growth inhibition around a disk impregnated with the antibiotic.

Protocol 3: Disk Diffusion Assay

  • Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculate Agar Plate: Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.[16]

  • Apply Disks: Aseptically place paper disks (6 mm in diameter) impregnated with a standard concentration of Erythromycin (e.g., 15 µg) onto the agar surface.[15] Ensure disks are placed at least 24 mm apart.[15]

  • Incubation: Invert the plates and incubate at 35°C ± 2°C for 16-20 hours.[15]

  • Measure Zones of Inhibition: After incubation, measure the diameter of the zones of complete growth inhibition to the nearest millimeter.[15] The interpretation of the results (Susceptible, Intermediate, or Resistant) is based on established clinical breakpoints.[16]

Data Presentation

Summarizing quantitative data in a structured format is essential for analysis and comparison.

Table 2: Example of MIC Data for this compound

Bacterial StrainATCC® NumberMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Staphylococcus aureus29213™0.25 - 1>64.0[13][15]
Streptococcus pneumoniae49619™0.0630.125[13][15]
Haemophilus influenzae49247™-2.0 - 8.0[15]

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations for 50% and 90% of the isolates, respectively.

Table 3: Example of Disk Diffusion Zone Diameter Data

Bacterial StrainATCC® NumberErythromycin Disk Content (µg)Zone Diameter Range (mm)Interpretation
Staphylococcus aureus25923™1522-30Susceptible
Streptococcus pneumoniae49619™1521-28Susceptible
Haemophilus influenzae49247™1510-18Intermediate

Interpretation of zone diameters should be performed according to the latest CLSI or EUCAST guidelines.

Visualizations

Erythromycin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S Subunit P_Site P Site Protein_Synthesis_Inhibition Inhibition of Protein Synthesis 50S_Subunit->Protein_Synthesis_Inhibition Leads to 30S_Subunit 30S Subunit A_Site A Site E_Site E Site Erythromycin Erythromycin Erythromycin->50S_Subunit Binds to Bacteriostatic_Effect Bacteriostatic Effect Protein_Synthesis_Inhibition->Bacteriostatic_Effect MIC_Workflow Start Start Prepare_Stock Prepare Erythromycin Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prepare_Stock->Serial_Dilution Inoculate Inoculate Wells Serial_Dilution->Inoculate Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End Troubleshooting_Logic Problem Inconsistent MIC Results? Check_Stock Stock Solution Prepared Correctly? Problem->Check_Stock Check_Inoculum Inoculum Density Correct? Check_Stock->Check_Inoculum Yes Action_Stock Reprepare Stock Solution Check_Stock->Action_Stock No Check_Incubation Incubation Conditions Correct? Check_Inoculum->Check_Incubation Yes Action_Inoculum Re-standardize Inoculum Check_Inoculum->Action_Inoculum No Check_Reagents Media/Reagents Expired? Check_Incubation->Check_Reagents Yes Action_Incubation Verify Incubator Temperature and Time Check_Incubation->Action_Incubation No Action_Reagents Use Fresh Media/Reagents Check_Reagents->Action_Reagents Yes

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Erythromycin A

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Erythromycin is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. It is widely used to treat a variety of bacterial infections. Accurate and reliable analytical methods are crucial for the quality control of erythromycin in pharmaceutical formulations and for research and development purposes. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Erythromycin A. This method is stability-indicating, capable of separating Erythromycin A from its related substances and degradation products.[1][2]

This document provides detailed protocols for sample preparation, chromatographic conditions, and method validation, making it a valuable resource for researchers, scientists, and drug development professionals.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is employed for this analysis. The chromatographic separation is achieved on a reversed-phase C18 column.

Table 1: HPLC Instrumentation and Conditions

ParameterValue
HPLC SystemA standard HPLC system with a UV detector
DetectorUV-Vis Detector
Wavelength215 nm[1][2]
ColumnWaters XBridge C18 (100 mm × 4.6 mm, 3.5 μm) or equivalent[1]
Mobile PhaseA gradient mixture of 0.4% ammonium hydroxide in water and methanol[1][2]
Flow Rate1.0 mL/min
Injection Volume100 µL[3]
Column Temperature65°C[3]
Preparation of Solutions

a. Mobile Phase Preparation:

  • Mobile Phase A: Prepare a solution of 0.4% ammonium hydroxide in water.

  • Mobile Phase B: Methanol.

  • Filter both mobile phases through a 0.45 µm membrane filter and degas before use.

b. Standard Solution Preparation:

  • Accurately weigh about 25 mg of Erythromycin A reference standard into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with a mixture of buffer and methanol. This will be the stock solution.

  • Further dilute the stock solution with the mobile phase to achieve a final concentration within the linear range of the assay.

c. Sample Preparation:

Proper sample preparation is critical for accurate and reproducible results. The following protocols are suggested for different sample matrices.

  • For Pharmaceutical Tablets:

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of Erythromycin A and transfer it to a suitable volumetric flask.

    • Add a suitable solvent (e.g., a mixture of buffer and methanol) and sonicate for 15 minutes to ensure complete dissolution.

    • Dilute to volume with the same solvent and mix well.

    • Centrifuge a portion of this solution.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[4]

  • For Creams and Gels:

    • Accurately weigh a quantity of the cream or gel equivalent to a known amount of Erythromycin A into a beaker.

    • Add a suitable solvent to dissolve the erythromycin.

    • Cool the mixture in an ice bath to freeze the cream matrix, aiding in the separation of the liquid phase.[5]

    • Transfer the clear supernatant to a volumetric flask.

    • Allow it to warm to room temperature and dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[5]

  • For Fermentation Broth:

    • A solvent cleanup and extraction process is required.[6]

    • Centrifuge the fermentation broth to separate the biomass.

    • The supernatant may require solid-phase extraction (SPE) for cleanup.

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Load the sample onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute Erythromycin A with a suitable solvent like methanol or acetonitrile.

    • Evaporate the eluate and reconstitute the residue in the mobile phase before injection.[4]

Method Validation Summary

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines.[1] The validation parameters demonstrate that the method is accurate, precise, linear, and specific for the analysis of Erythromycin A.

Table 2: Summary of Method Validation Parameters

Validation ParameterReported Performance Data
Linearity
Range350-650 µg/mL (for assay)[2][7] 10-24 µg/mL (for impurities)[2][7]
Correlation Coefficient (R²)> 0.999[7]
Accuracy (% Recovery) Typically within 98-102%
Precision (% RSD) ≤ 2%[7]
Limit of Detection (LOD) 0.01 µg/L[7]
Limit of Quantitation (LOQ) 0.5 µg/L[7]
Specificity The method is stability-indicating and can separate Erythromycin A from its degradation products and related impurities.[1][7]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of Erythromycin A from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Matrix (Tablets, Cream, Broth) Extraction Extraction / Dissolution Sample->Extraction Cleanup Filtration / SPE Extraction->Cleanup Injection HPLC Injection Cleanup->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (215 nm) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (External Standard) Integration->Quantification Report Final Report Quantification->Report G cluster_params Validation Parameters MethodValidation Method Validation Specificity Specificity (Interference Check) MethodValidation->Specificity Linearity Linearity & Range (R² > 0.999) MethodValidation->Linearity Accuracy Accuracy (% Recovery) MethodValidation->Accuracy Precision Precision (% RSD) MethodValidation->Precision Robustness Robustness (Method's Capacity to Remain Unaffected) MethodValidation->Robustness LOD Limit of Detection Precision->LOD LOQ Limit of Quantitation Precision->LOQ

References

Application Notes and Protocols: Formulation of Erythromycin A Dihydrate for Topical Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation and evaluation of Erythromycin A dihydrate for topical drug delivery. Erythromycin is a macrolide antibiotic commonly used to treat skin infections; however, its poor aqueous solubility and instability present formulation challenges.[1] This document explores various advanced drug delivery systems to overcome these limitations and enhance therapeutic efficacy.

Formulation Strategies for Topical Erythromycin Delivery

The development of a successful topical formulation for this compound hinges on improving its solubility, stability, and skin penetration. Several advanced drug delivery systems have been investigated to achieve these goals.

  • Vesicular Systems (Liposomes and Niosomes): These are lipid- or non-ionic surfactant-based vesicles that can encapsulate hydrophilic and lipophilic drugs, enhancing their stability and skin permeation.[2] Niosomes, in particular, offer advantages in terms of cost and stability over conventional liposomes.[3]

  • Lipid Nanoparticles (Solid Lipid Nanoparticles - SLNs and Nanostructured Lipid Carriers - NLCs): These are colloidal carriers made from solid lipids or a blend of solid and liquid lipids. They offer controlled drug release, improved stability, and good skin compatibility.[4]

  • Emulgels: These formulations combine the properties of emulsions and gels, providing a dual release control system. They are non-greasy, have good spreadability, and can enhance the penetration of hydrophobic drugs.[5]

  • Hydrogels: These are three-dimensional networks of hydrophilic polymers that can hold large amounts of water. They are biocompatible and can be formulated to provide a cooling and soothing effect on the skin.[2]

Data Presentation: Comparative Analysis of Erythromycin Formulations

The following tables summarize quantitative data from various studies on topical this compound formulations, providing a basis for comparison and selection of appropriate formulation strategies.

Table 1: Composition of Various Topical Erythromycin Formulations

Formulation TypeKey ExcipientsErythromycin Concentration (%)Reference
Niosomal Gel Span 80, Cholesterol, Carbopol 934, Propylene Glycol, Glycerol2% w/w[3]
Transethosomal Emulgel Phospholipid, Ethanol, Cinnamon OilNot Specified[5]
Solid Lipid Nanoparticles (SLN) Gel Glyceryl Monostearate, Poloxamer 188, Carbopol 9402% w/w[6]
Conventional Gel Polyethylene Glycol 300, Propylene Glycol, Pluronic F1271%[7]
Liposomal Emulsion Glyceryl Dilaurate, Cholesterol, Polyoxyethylene-10-stearyl ether, Isopropyl MyristateNot Specified[7]

Table 2: Physicochemical Characterization of Erythromycin Formulations

Formulation TypeParticle Size (nm)Entrapment Efficiency (%)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Niosomes 450 (approx.)80.48 ± 2.64Not SpecifiedNot Specified[3]
Solid Lipid Nanoparticles (SLN) 176.2 ± 1.8273.560.275 ± 0.011-34.0 ± 0.84[8]
Cationic Solid Lipid Nanoparticles (cSLN) 250 - 400Not Specified< 0.3Positive[9]
Nanostructured Lipid Carriers (NLCs) 169.6 ± 4.881.7 ± 1.4Not SpecifiedNot Specified[9]

Table 3: In Vitro Drug Release and Skin Permeation Data

Formulation TypeCumulative Drug Release (%) after 24hTransdermal Flux (µg/cm²/h)Skin Retention (%) after 24hReference
Niosomal Gel 62.53 (retained in skin)Slower than plain gel62.53[3]
Transethosomal Emulgel Not Specified120.19Not Specified[5]
SLN Gel 90.94Not SpecifiedNot Specified[6]
Plain Erythromycin Gel 87.94Not Specified12.45[3][6]
Liposomal Isopropyl Myristate Emulsion Higher uptake than other formulationsHigher than other formulationsNot Specified[7]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the formulation and evaluation of topical this compound preparations.

Preparation of Erythromycin Formulations

This protocol is adapted from the thin-film hydration technique.[3]

Materials:

  • This compound

  • Span 80 (Non-ionic surfactant)

  • Cholesterol

  • Chloroform and Methanol (solvent system)

  • Phosphate Buffered Saline (PBS) pH 7.4

  • Carbopol 934

  • Propylene Glycol

  • Glycerol

  • Sodium Hydroxide solution (1% w/v)

  • Distilled water

Procedure:

  • Niosome Preparation (Thin Film Hydration):

    • Accurately weigh Erythromycin, Span 80, and cholesterol in a specific molar ratio (e.g., 1:1.5:1).

    • Dissolve the mixture in a sufficient volume of a chloroform:methanol (2:1 v/v) solvent system in a round-bottom flask.

    • Attach the flask to a rotary evaporator. Evaporate the organic solvents under vacuum at 60°C until a thin, dry film is formed on the inner wall of the flask.

    • Hydrate the film with pre-warmed PBS (pH 7.4) by rotating the flask at the same temperature without vacuum for a sufficient time to form a niosomal suspension.

  • Niosomal Gel Formulation:

    • Disperse Carbopol 934 (1% w/w) in warm distilled water with continuous stirring and allow it to hydrate for 1-2 hours.

    • Subsequently, add Propylene Glycol (10% w/w) and Glycerol (30% w/w) to the aqueous dispersion with continuous stirring.

    • Incorporate the prepared niosomal suspension (containing the desired amount of erythromycin, e.g., 2% w/w) into the gel base and mix thoroughly.

    • Neutralize the gel to a skin-friendly pH (around 6) using a 1% w/v Sodium Hydroxide solution.

    • Sonicate the final gel for 15 minutes and leave it overnight to remove any entrapped air bubbles.

This protocol utilizes the hot homogenization followed by ultrasonication method.[4]

Materials:

  • This compound

  • Glyceryl monostearate (Solid lipid)

  • Soya lecithin (Co-surfactant)

  • Poloxamer 188 (Surfactant)

  • Purified water

Procedure:

  • Melt the glyceryl monostearate at a temperature 5-10°C above its melting point.

  • Disperse the this compound in the molten lipid.

  • In a separate beaker, dissolve the Poloxamer 188 and soya lecithin in purified water and heat to the same temperature as the lipid phase.

  • Add the hot aqueous phase to the hot lipid phase under high-speed homogenization to form a coarse emulsion.

  • Subject the coarse emulsion to high-pressure homogenization or ultrasonication for a specific duration to reduce the particle size to the nanometer range.

  • Allow the resulting nanoemulsion to cool down to room temperature to form the solid lipid nanoparticles.

Characterization of Formulations

These parameters are crucial for predicting the stability and skin penetration of nanoparticulate systems.

Method:

  • Dilute the formulation (e.g., niosomal suspension or SLN dispersion) with deionized water to an appropriate concentration.

  • Analyze the sample using a dynamic light scattering (DLS) instrument (e.g., Malvern Zetasizer) to determine the mean particle size and PDI.

  • Use the same instrument in electrophoretic light scattering mode to measure the zeta potential.

In Vitro Drug Release Testing (IVRT)

IVRT is a key performance test for topical formulations, providing information on the rate and extent of drug release.[10]

Apparatus: Franz diffusion cell

Membrane: Synthetic inert membrane (e.g., polysulfone, cellulose acetate) with a specific pore size.

Receptor Medium: A hydroalcoholic solution or a buffer solution (e.g., phosphate buffer pH 5.5) that ensures sink conditions.

Procedure:

  • Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.

  • Fill the receptor compartment with the pre-warmed (32 ± 1°C) receptor medium and ensure no air bubbles are trapped beneath the membrane.

  • Apply a finite dose (e.g., 5-15 mg/cm²) of the erythromycin formulation uniformly on the surface of the membrane in the donor compartment.

  • At predetermined time intervals, withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed medium.

  • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC-UV).

  • Calculate the cumulative amount of drug released per unit area as a function of time.

Ex Vivo Skin Permeation Study

This study provides a more realistic measure of how the drug will permeate through the skin.[11]

Apparatus: Franz diffusion cell

Membrane: Excised animal skin (e.g., rat, pig) or human cadaver skin.

Procedure:

  • Prepare the excised skin by carefully removing subcutaneous fat and hair.

  • Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Follow the same procedure as for IVRT (Section 3.3), applying the formulation to the skin surface.

  • At the end of the experiment, dismount the skin, wash the surface to remove any unabsorbed formulation, and determine the amount of drug retained in the skin by extraction and analysis.

Antimicrobial Activity Assay

The agar well diffusion method is a common technique to assess the antimicrobial efficacy of topical formulations.[12]

Materials:

  • Nutrient agar or Mueller-Hinton agar plates

  • Standardized bacterial culture (e.g., Staphylococcus aureus, Propionibacterium acnes)

  • Sterile cork borer

  • Erythromycin formulation and control (plain gel)

Procedure:

  • Prepare agar plates and allow them to solidify.

  • Inoculate the surface of the agar plates uniformly with the test microorganism.

  • Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Fill the wells with a known quantity of the erythromycin formulation and the control.

  • Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited). A larger zone of inhibition indicates greater antimicrobial activity.

Visualizations

The following diagrams illustrate key concepts related to the formulation and mechanism of action of topical erythromycin.

experimental_workflow cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_evaluation Performance Evaluation F1 Excipient Screening (Solubility & Compatibility) F2 Formulation Preparation (e.g., Niosomes, SLNs) F1->F2 F3 Optimization (e.g., Surfactant:Cholesterol Ratio) F2->F3 C1 Particle Size & PDI F3->C1 C2 Zeta Potential F3->C2 C3 Entrapment Efficiency F3->C3 C4 Rheological Studies F3->C4 E1 In Vitro Drug Release (IVRT) F3->E1 E3 Antimicrobial Activity Assay F3->E3 E4 Stability Studies F3->E4 E2 Ex Vivo Skin Permeation E1->E2

Experimental workflow for topical erythromycin formulation.

logical_relationship cluster_inputs Formulation & Process Parameters cluster_outputs Formulation Attributes & Performance P1 Lipid/Surfactant Type & Ratio O1 Particle Size & Stability P1->O1 affects O2 Entrapment Efficiency P1->O2 influences P2 Drug:Carrier Ratio P2->O2 determines P3 Homogenization/Sonication Time P3->O1 reduces P4 Presence of Penetration Enhancers O4 Skin Permeation & Retention P4->O4 enhances O3 Drug Release Rate O1->O3 impacts O1->O4 affects O2->O3 governs O5 Antimicrobial Efficacy O4->O5 improves

Logical relationships in formulation development.

signaling_pathway cluster_bacterium Bacterial Cell Ribosome 50S Ribosomal Subunit Inhibition Inhibition of Protein Synthesis Ribosome->Inhibition A_site A Site (Aminoacyl) P_site P Site (Peptidyl) A_site->P_site Translocation E_site E Site (Exit) P_site->E_site Translocation Protein Nascent Polypeptide Chain P_site->Protein Peptide bond formation mRNA mRNA mRNA->Ribosome tRNA tRNA tRNA->A_site Erythromycin Erythromycin Erythromycin->Ribosome binds to Erythromycin->P_site blocks exit tunnel

Erythromycin's mechanism of antibacterial action.

References

Application Notes and Protocols for Utilizing Erythromycin A Dihydrate in Antibiotic Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Erythromycin A dihydrate in studying the mechanisms of antibiotic resistance. This document includes detailed experimental protocols, data presentation tables for standardized quality control, and visual representations of key pathways and workflows.

Introduction: this compound and Antibiotic Resistance

Erythromycin is a macrolide antibiotic that functions by inhibiting protein synthesis in susceptible bacteria.[1][2][3][4][5] It achieves this by binding to the 50S subunit of the bacterial ribosome, which interferes with the translocation step of peptide chain elongation.[1][3][5] This action is primarily bacteriostatic, halting the growth and proliferation of bacteria.

The emergence of erythromycin resistance is a significant clinical concern. The two predominant mechanisms of resistance are:

  • Target Site Modification: This is most commonly mediated by the erm (erythromycin ribosome methylase) genes, such as erm(A), erm(B), and erm(C).[6][7][8] These genes encode methyltransferase enzymes that modify an adenine residue in the 23S rRNA of the 50S ribosomal subunit.[6][7] This modification reduces the binding affinity of macrolides, lincosamides, and streptogramin B antibiotics, leading to the MLSB resistance phenotype.[6][7][9]

  • Active Efflux: This mechanism involves the active transport of the antibiotic out of the bacterial cell, preventing it from reaching its ribosomal target.[9][10][11] This is primarily mediated by genes such as mef (macrolide efflux), including mef(A) and mef(E), which result in the M phenotype of resistance.[9][10][12] The msr(D) gene, often found in conjunction with mef(A), also contributes to this efflux system.[13][14]

Data Presentation: Quality Control Ranges for Erythromycin MIC Testing

Accurate determination of the Minimum Inhibitory Concentration (MIC) is fundamental in antibiotic resistance studies. The following tables provide the quality control (QC) ranges for erythromycin against reference bacterial strains as specified by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Adherence to these QC ranges ensures the accuracy and reproducibility of MIC testing.

Table 1: CLSI Quality Control Ranges for Erythromycin MIC (µg/mL) [10]

Quality Control StrainCLSI DocumentMIC Range (µg/mL)
Staphylococcus aureus ATCC® 29213™M1000.25 - 1
Enterococcus faecalis ATCC® 29212™M1001 - 4
Streptococcus pneumoniae ATCC® 49619™M1000.03 - 0.12

Table 2: EUCAST Quality Control Ranges for Erythromycin MIC (µg/mL) [10]

Quality Control StrainEUCAST DocumentTarget MIC (µg/mL)MIC Range (µg/mL)
Staphylococcus aureus ATCC® 29213™EUCAST QC Tables0.50.25 - 1
Enterococcus faecalis ATCC® 29212™EUCAST QC Tables21 - 4
Streptococcus pneumoniae ATCC® 49619™EUCAST QC Tables0.060.03 - 0.12

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of erythromycin resistance.

Determination of Minimum Inhibitory Concentration (MIC)

Two standard methods for MIC determination are presented below: Broth Microdilution and Agar Dilution.

Due to its poor water solubility, a solvent-based stock solution of this compound is required.

  • Materials:

    • This compound powder (potency certified)

    • Methanol, ACS grade

    • Sterile 0.1 M Phosphate buffer (pH 8.0)

    • Sterile conical tubes

    • Calibrated analytical balance

  • Procedure:

    • Accurately weigh the required amount of this compound powder based on its potency to prepare a stock solution of 1280 µg/mL.

    • Dissolve the powder in a minimal volume of methanol.

    • Bring the final volume to the desired level using sterile 0.1 M phosphate buffer (pH 8.0). For example, to prepare 10 mL of a 1280 µg/mL stock solution, dissolve 12.8 mg of this compound in a small amount of methanol and then add phosphate buffer to a final volume of 10 mL.

    • Vortex thoroughly to ensure complete dissolution. This stock solution can be used to prepare serial dilutions for the MIC assays.

This method assesses a microorganism's ability to grow in serially diluted concentrations of the antibiotic in a liquid growth medium.[10][15][16]

  • Workflow:

    G A Prepare Serial Dilutions of Erythromycin in 96-well plate C Inoculate Microtiter Plate A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 35 ± 2°C for 16-20 hours C->D E Read MIC (Lowest concentration with no visible growth) D->E

    Workflow for the Broth Microdilution MIC Assay.
  • Detailed Protocol:

    • Prepare Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range (e.g., 64 µg/mL to 0.06 µg/mL).[10]

    • Prepare Inoculum: From a fresh 18-24 hour bacterial culture on an appropriate agar plate, prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[10][17]

    • Inoculate the Plate: Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[10]

    • Controls: Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only) on each plate.

    • Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[10]

    • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[10]

In this method, varying concentrations of the antibiotic are incorporated into an agar medium, which is then inoculated with the test organism.[10][18][19]

  • Workflow:

    G A Prepare Agar Plates with Serial Dilutions of Erythromycin C Spot-Inoculate Agar Plates A->C B Prepare Standardized Bacterial Inoculum (0.5 McFarland) B->C D Incubate at 35 ± 2°C for 16-20 hours C->D E Read MIC (Lowest concentration with no bacterial growth) D->E

    Workflow for the Agar Dilution MIC Assay.
  • Detailed Protocol:

    • Prepare Antibiotic-Containing Agar: Prepare serial two-fold dilutions of the this compound stock solution. Add 1 mL of each antibiotic dilution to 9 mL of molten Mueller-Hinton Agar (MHA) maintained at 45-50°C to create a series of agar plates with the desired final antibiotic concentrations. Also, prepare a control plate with no antibiotic.[10]

    • Pour Plates: Pour the agar into sterile petri dishes and allow them to solidify.[10]

    • Prepare Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[10]

    • Inoculate Plates: Spot-inoculate the surface of each agar plate with approximately 1-2 µL of the standardized bacterial suspension. A multi-point inoculator can be used for this purpose.[10]

    • Incubation: Allow the inoculated spots to dry, then invert the plates and incubate at 35 ± 2°C for 16-20 hours.[10]

    • Reading the MIC: The MIC is the lowest concentration of this compound that prevents the visible growth of the bacteria on the agar.[10]

Molecular Detection of Resistance Genes by PCR

Polymerase Chain Reaction (PCR) is a rapid and sensitive method for detecting the presence of specific antibiotic resistance genes.

  • Workflow:

    G A Bacterial DNA Extraction B PCR Amplification with Gene-Specific Primers A->B C Agarose Gel Electrophoresis B->C D Visualization of PCR Products C->D E Analysis of Results D->E

    Workflow for PCR-based Detection of Resistance Genes.
  • Detailed Protocol:

    • DNA Extraction: Extract genomic DNA from the bacterial isolates using a commercial DNA extraction kit or a standard phenol-chloroform extraction method.

    • PCR Amplification:

      • Reaction Mixture (25 µL):

        • 12.5 µL of 2x PCR Master Mix (containing Taq polymerase, dNTPs, and buffer)

        • 1 µL of each forward and reverse primer (10 µM)

        • 1 µL of template DNA (20-50 ng)

        • Nuclease-free water to 25 µL

      • Primer Sequences:

GenePrimer Sequence (5' - 3')Annealing Temp (°C)Product Size (bp)
erm(A)F: GCTAATATTGGTGTTTGTTTAGGR: AGTCAATTATTTAATTGATTCG55139
erm(B)F: GAAAAGGTACTCAACCAAATAR: AGTAACGGTACTTAAATTGTTTAC55142
erm(C)F: GCTAATATTGGTGTTTGTTTAGGR: AGTCAATTATTTAATTGATTCG55190
mef(A/E)F: AGTGATACGGATTGGACGTGTAR: TTATCGTCAATTCCAACTTGCT55348
Ribosome Binding Assay (Filter Binding Method)

This assay measures the direct interaction of radiolabeled erythromycin with bacterial ribosomes.[20][21][22]

  • Workflow:

    G A Incubate Ribosomes with [14C]-Erythromycin B Separate Ribosome-Bound and Free Ligand via Filtration A->B C Wash Filter to Remove Unbound Ligand B->C D Quantify Radioactivity on Filter C->D E Calculate Binding Affinity (Kd) D->E

    Workflow for Ribosome Binding Assay.
  • Detailed Protocol:

    • Ribosome Preparation: Isolate 70S ribosomes from the bacterial strain of interest using standard ultracentrifugation techniques.

    • Binding Reaction:

      • In a microcentrifuge tube, combine:

        • Bacterial ribosomes (final concentration ~3 nM)

        • [¹⁴C]-Erythromycin (at various concentrations)

        • Binding buffer (e.g., 20 mM HEPES pH 7.5, 50 mM NH₄Cl, 10 mM MgCl₂, 0.05% Tween 20)

      • Incubate at room temperature for 2 hours.

    • Filtration:

      • Filter the reaction mixture through a glass fiber filter (e.g., UniFilter GF/B) using a cell harvester or vacuum manifold. The ribosomes and bound [¹⁴C]-Erythromycin will be retained on the filter.

    • Washing: Wash the filter with ice-cold binding buffer to remove any unbound [¹⁴C]-Erythromycin.

    • Quantification:

      • Place the filter in a scintillation vial with scintillation cocktail.

      • Measure the radioactivity using a scintillation counter.

    • Data Analysis:

      • Plot the amount of bound [¹⁴C]-Erythromycin as a function of the free [¹⁴C]-Erythromycin concentration.

      • Determine the dissociation constant (Kd) from the binding curve.

Efflux Pump Activity Assay

This assay assesses the activity of efflux pumps by measuring the intracellular accumulation of radiolabeled erythromycin in the presence and absence of an efflux pump inhibitor.[23][24]

  • Workflow:

    G A Incubate Bacterial Cells with [14C]-Erythromycin C Measure Intracellular [14C]-Erythromycin Accumulation over Time A->C B Add Efflux Pump Inhibitor (e.g., CCCP) to a Parallel Sample B->C D Compare Accumulation in Treated vs. Untreated Cells C->D

    Workflow for Efflux Pump Activity Assay.
  • Detailed Protocol:

    • Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase.

    • Assay Setup:

      • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline).

      • Resuspend the cells in the same buffer.

      • Divide the cell suspension into two tubes: one for the control and one for the inhibitor treatment.

    • Inhibitor Treatment: Add an efflux pump inhibitor, such as Carbonyl cyanide m-chlorophenylhydrazone (CCCP), to the treatment tube at a final concentration of 25 µM.[23]

    • Erythromycin Addition: Add [¹⁴C]-Erythromycin to both tubes.

    • Time Course: Take aliquots from each tube at various time points (e.g., 0, 5, 10, 15, 30 minutes).

    • Measurement of Intracellular Accumulation:

      • Rapidly filter the aliquots through a membrane filter to separate the cells from the medium.

      • Wash the filter with ice-cold buffer to remove extracellular [¹⁴C]-Erythromycin.

      • Measure the radioactivity retained on the filter using a scintillation counter.

    • Data Analysis:

      • Plot the intracellular concentration of [¹⁴C]-Erythromycin over time for both the control and inhibitor-treated cells.

      • An increased accumulation of [¹⁴C]-Erythromycin in the presence of the inhibitor indicates active efflux.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the mechanism of action of erythromycin and the primary mechanisms of resistance.

G cluster_0 Mechanism of Action Erythromycin Erythromycin Ribosome 50S Ribosomal Subunit Erythromycin->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits BacterialGrowth Bacterial Growth ProteinSynthesis->BacterialGrowth Inhibits G cluster_1 Mechanisms of Resistance cluster_2 Target Site Modification cluster_3 Active Efflux Erythromycin Erythromycin Binding Reduced Erythromycin Binding Erythromycin->Binding Blocked by Extrusion Erythromycin Extrusion Erythromycin->Extrusion Subject to ermGenes erm Genes (ermA, ermB, ermC) Methylase Ribosomal Methylase ermGenes->Methylase Encode Ribosome 50S Ribosomal Subunit Methylase->Ribosome Methylates 23S rRNA Ribosome->Binding mefGenes mef Genes (mefA, mefE) EffluxPump Efflux Pump mefGenes->EffluxPump Encode EffluxPump->Extrusion

References

Application Notes and Protocols for Erythromycin A Dihydrate as a Mass Spectrometry Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Erythromycin A is a macrolide antibiotic widely used in clinical and veterinary medicine.[1][2] Accurate and precise quantification of Erythromycin A in various biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and food safety analysis. Erythromycin A dihydrate is a stable, crystalline form commonly used as a reference standard for these analytical applications.[3][4]

This document provides detailed application notes and protocols for the use of this compound as a standard in mass spectrometry-based quantification. It includes methodologies for sample preparation, liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and data interpretation.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of the analytical standard is fundamental for its correct use.

PropertyValueReference
Chemical Formula C37H67NO13•2H2O[4]
Molecular Weight 769.96 g/mol [4]
CAS Number 59319-72-1[4]
Appearance White to off-white crystalline powder[5]
Solubility Sparingly soluble in water (~2 mg/mL), soluble in methanol and acetonitrile.[5][6]

Quantitative Analysis by LC-MS/MS

LC-MS/MS is the preferred method for the quantification of erythromycin due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variations in sample processing.

Preparation of Standard Solutions

Accurate preparation of stock and working standard solutions is critical for the reliability of quantitative results.

Protocol 1: Preparation of this compound Stock and Working Solutions

  • Primary Stock Solution (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound analytical standard.

    • Correct for the purity and water content of the standard. For example, if the purity is 95.4%, the actual weight of erythromycin is 10 mg * 0.954 = 9.54 mg.

    • Dissolve the corrected amount in 10 mL of methanol to obtain a final concentration of 1 mg/mL.

    • Store the stock solution at -20°C.

  • Intermediate Standard Solution (10 µg/mL):

    • Dilute the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create an intermediate stock solution of 10 µg/mL.

  • Working Standard Solutions:

    • Prepare a series of calibration standards by serially diluting the intermediate standard solution with the initial mobile phase composition to achieve the desired concentration range (e.g., 0.5 to 100 ng/mL).

  • Internal Standard Spiking Solution:

    • If using a stable isotope-labeled internal standard such as Erythromycin-(N-methyl-¹³C,d₃), prepare a stock solution in a similar manner.

    • Prepare a working internal standard spiking solution (e.g., 1 µg/mL) by diluting the internal standard stock solution with 50:50 (v/v) acetonitrile/water.

Sample Preparation

The choice of sample preparation method depends on the complexity of the matrix.

Protocol 2: Protein Precipitation for Plasma Samples

This method is suitable for high-throughput analysis of plasma samples.

  • Thaw plasma samples and standards to room temperature.

  • To 100 µL of plasma, add 250 µL of acetonitrile containing the internal standard.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 11,000 rpm for 5 minutes at 4°C.

  • Transfer the supernatant to a new tube and dilute with 5 mM ammonium acetate buffer.

  • Inject an aliquot of the final sample into the LC-MS/MS system.

Protocol 3: QuEChERS for Tissue Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is effective for complex tissue matrices.[1]

  • Accurately weigh approximately 1 g of tissue into a 15 mL polypropylene centrifuge tube.

  • Add 2 mL of cold water and homogenize until a uniform consistency is achieved.[1]

  • Add the internal standard working solution to all samples, calibrators, and quality control samples.[1]

  • Add 5 mL of acetonitrile (containing 1% formic acid) to the homogenized tissue and vortex vigorously for 1 minute.[1]

  • Add 400 mg MgSO₄ and 100 mg NaCl, cap, and immediately vortex for another minute.[1]

  • Centrifuge the tubes at 4000 x g for 5 minutes at 4°C.[1]

  • Transfer 1 mL of the supernatant to a microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent and vortex for 30 seconds.[1]

  • Centrifuge at 10,000 x g for 5 minutes.[1]

  • Transfer an aliquot of the cleaned supernatant and dilute with an equal volume of water.

  • Filter the diluted sample through a 0.2 µm syringe filter into an LC autosampler vial.[1]

LC-MS/MS Parameters

The following are typical LC-MS/MS parameters that may require optimization for specific instruments and applications.

Liquid Chromatography (LC)

ParameterTypical Value
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium acetate
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 95% A, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL

Mass Spectrometry (MS)

ParameterTypical Value
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Precursor Ion (Erythromycin A) m/z 734.5
Product Ion (Erythromycin A) m/z 158.1
Precursor Ion (Erythromycin-(N-methyl-¹³C,d₃)) m/z 738.4
Product Ion (Erythromycin-(N-methyl-¹³C,d₃)) m/z 158.4
Collision Energy Optimized for the specific instrument
Ion Source Temperature 450 °C
IonSpray Voltage 3500 V
Data Analysis and Quantification
  • Integrate the peak areas of the analyte and the internal standard for all samples, standards, and quality controls.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • Determine the concentration of Erythromycin A in the unknown samples and quality controls from the calibration curve.

Method Performance Characteristics

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for the quantification of Erythromycin A.

ParameterTypical Value
Linearity (r²) > 0.99
Lower Limit of Quantification (LLOQ) 0.5 ng/mL
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Spike Spike with Internal Standard (Erythromycin-¹³C,d₃) Sample->Spike Extraction Extraction (Protein PPT, QuEChERS, SPE) Spike->Extraction Cleanup Extract Cleanup & Concentration Extraction->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification G cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Translocation_Block Blocks Translocation of tRNA from A-site to P-site 50S_subunit->Translocation_Block 30S_subunit 30S Subunit Erythromycin Erythromycin Binding Binds to 50S Subunit Erythromycin->Binding Binding->50S_subunit Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Translocation_Block->Protein_Synthesis_Inhibition Bacteriostatic_Effect Bacteriostatic Effect Protein_Synthesis_Inhibition->Bacteriostatic_Effect G EryA Erythromycin A [M+H]⁺ m/z 734.5 Loss_H2O Loss of H₂O m/z 716.5 EryA->Loss_H2O Loss_Cladinose Loss of Cladinose m/z 576.4 EryA->Loss_Cladinose Loss_Desosamine Loss of Desosamine m/z 576.4 EryA->Loss_Desosamine Desosamine_ion Desosamine Ion m/z 158.1 Loss_Cladinose->Desosamine_ion  Cleavage of  glycosidic bond Further_Fragmentation Further Fragmentation Loss_Cladinose->Further_Fragmentation

References

Protocol for the Dissolution and Use of Erythromycin A Dihydrate in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Erythromycin A is a macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea (formerly Streptomyces erythreus).[1] It is a broad-spectrum antibiotic that functions by inhibiting protein synthesis in susceptible bacteria.[1][][3] Specifically, it binds to the 50S subunit of the bacterial ribosome, interfering with the translocation step of protein synthesis.[1][][3][4] Beyond its antibacterial properties, Erythromycin A has also been noted for its anti-inflammatory and immunomodulatory effects, which are linked to its influence on signaling pathways such as the NF-κB pathway.[][5]

This document provides detailed protocols for the dissolution of Erythromycin A dihydrate for use in various research applications, including the preparation of stock solutions for cell culture and other in vitro assays. It also includes information on its solubility in different solvents, stability, and storage conditions.

Physicochemical Properties and Solubility

This compound is a white to off-white crystalline powder.[6] It is poorly soluble in water but shows good solubility in several organic solvents.[7][8][9] The choice of solvent is critical for preparing stable and effective solutions for experimental use.

Solubility Data

The solubility of this compound in various solvents at different temperatures has been documented. Ethanol and acetone are particularly effective solvents.[10][11] The following table summarizes the mole fraction solubility of this compound in selected pure solvents at temperatures ranging from 293.20 K to 323.00 K.[10]

Temperature (K)MethanolEthanolpropan-2-olAcetoneChloroform
293.200.01340.01910.00890.01560.0065
298.100.01550.02200.01030.01830.0076
303.000.01790.02540.01190.02170.0088
308.000.02070.02940.01380.02570.0103
313.100.02390.03390.01600.03060.0120
318.000.02760.03910.01850.03630.0139
323.000.03180.04500.02140.04310.0161

Data adapted from Wang et al., J. Chem. Eng. Data 2006, 51, 4, 1062–1065.[10]

Experimental Protocols

Preparation of a 10 mg/mL this compound Stock Solution in Ethanol

This protocol is suitable for preparing a stock solution for use in cell culture and other biological assays.

Materials:

  • This compound powder

  • Anhydrous/Absolute Ethanol (≥99.5%)

  • Sterile conical centrifuge tubes (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filters (0.22 µm pore size, compatible with ethanol)

  • Sterile cryovials or amber glass vials for storage

Procedure:

  • Weighing: In a chemical fume hood, accurately weigh 200 mg of this compound powder using a calibrated analytical balance.[12]

  • Dissolution: Transfer the weighed powder into a sterile 50 mL conical tube. Add 20 mL of 100% ethanol.[12]

  • Mixing: Cap the tube tightly and vortex at room temperature until the powder is completely dissolved. The resulting solution should be clear and colorless.[6]

  • Sterilization (Optional but Recommended for Cell Culture): If a sterile solution is required, filter the solution through a 0.22 µm ethanol-compatible sterile syringe filter into a new sterile tube.[6] Note: Do not autoclave, as this can cause degradation of the antibiotic.[6]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryovials or amber glass vials to minimize freeze-thaw cycles and light exposure.[6]

  • Labeling: Clearly label each aliquot with the compound name, concentration (10 mg/mL), solvent (100% Ethanol), and the date of preparation.

  • Storage: Store the stock solution at -20°C for long-term stability.[12][13] A stock solution stored at -20°C is reported to be stable for up to one year.[13] For short-term storage, 2-8°C is also acceptable.[1]

Workflow for Preparing Erythromycin Stock Solution

G cluster_prep Preparation cluster_sterile Sterilization cluster_store Storage weigh Weigh Erythromycin A Dihydrate Powder dissolve Dissolve in Anhydrous Ethanol weigh->dissolve mix Vortex until Completely Dissolved dissolve->mix filter Filter through 0.22 µm Syringe Filter mix->filter For sterile applications aliquot Aliquot into Sterile Vials mix->aliquot For non-sterile applications filter->aliquot store Store at -20°C aliquot->store

Caption: Workflow for preparing a sterile this compound stock solution.

Mechanism of Action and Signaling Pathway

Erythromycin A exerts its primary antibacterial effect by inhibiting protein synthesis. It binds to the 50S ribosomal subunit of bacteria, which prevents the translocation of peptidyl-tRNA from the A-site to the P-site, thereby halting peptide chain elongation.[1][][3][4] This action is bacteriostatic, meaning it prevents the bacteria from multiplying.[]

In addition to its antibiotic activity, Erythromycin A has demonstrated anti-inflammatory properties.[][5] Studies have shown that it can inhibit the activation of Nuclear Factor-κB (NF-κB), a key transcription factor involved in the inflammatory response.[5] The proposed mechanism suggests that Erythromycin A acts downstream of the dissociation of IκB from NF-κB.[5]

Simplified Signaling Pathway of Erythromycin's Anti-Inflammatory Action

G cluster_nucleus tnfa TNF-α ikb_nfkb IκB-NF-κB Complex tnfa->ikb_nfkb Activates ikb_deg IκB Degradation ikb_nfkb->ikb_deg Leads to nfkb NF-κB ikb_deg->nfkb Releases translocation Nuclear Translocation nfkb->translocation nucleus Nucleus transcription Gene Transcription (Pro-inflammatory mediators) nucleus->transcription translocation->nucleus erythromycin Erythromycin erythromycin->translocation Inhibits

Caption: Erythromycin's inhibitory effect on the NF-κB signaling pathway.

Stability and Storage Recommendations

The stability of Erythromycin in solution is influenced by both pH and the presence of water.[14] It is more stable in anhydrous organic solvents. For aqueous solutions, stability decreases in acidic conditions.[9]

ParameterRecommendationRationale
Stock Solution Solvent Anhydrous Ethanol or DMSOErythromycin has better solubility and stability in organic solvents compared to water.[8]
Storage Temperature -20°C for long-term storageMinimizes degradation over time.[6][13]
Aliquoting Store in single-use aliquotsAvoids repeated freeze-thaw cycles which can degrade the compound.[6]
Light Exposure Store in amber or light-protecting vialsProtects the compound from photodegradation.[6]
Sterilization 0.22 µm sterile filtrationAutoclaving can lead to the degradation of Erythromycin.[6]

Conclusion

This application note provides a comprehensive guide for the dissolution and use of this compound in a research setting. By following these protocols, researchers can prepare stable and effective solutions for their experiments. The provided information on solubility, stability, and mechanism of action will aid in the design and interpretation of studies involving this important antibiotic.

References

Application Notes and Protocols for In Vivo Studies Using Erythromycin A Dihydrate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo applications of Erythromycin A dihydrate in various animal models, focusing on its anti-inflammatory and prokinetic properties. Detailed protocols, quantitative data summaries, and workflow visualizations are included to guide researchers in designing and executing their preclinical studies.

Anti-Inflammatory Effects of Erythromycin

Erythromycin has demonstrated significant anti-inflammatory activity in vivo, independent of its antimicrobial properties. This effect is primarily attributed to its ability to downregulate the expression of cell adhesion molecules, thereby inhibiting neutrophil recruitment to sites of inflammation.[1][2]

Animal Model: Lipopolysaccharide (LPS)-Induced Lung Inflammation in Rats

A common model to investigate the anti-inflammatory effects of erythromycin is the induction of acute lung injury in rats using lipopolysaccharide (LPS).[1][2]

Quantitative Data Summary: Anti-Inflammatory Efficacy

ParameterAnimal ModelThis compound DosageRoute of AdministrationKey FindingsReference
Neutrophil Count in BALFRat30 mg/kg/day for 1 weekOralReduced LPS-induced increase[1][2]
Elastase Activity in BALFRat30 mg/kg/day for 1 weekOralReduced LPS-induced increase[1][2]
Myeloperoxidase in LungRat30 mg/kg/day for 1 weekOralReduced LPS-induced increase[1]
Adhesion Molecule mRNARat30 mg/kg/day for 1 weekOralPrevented LPS-induced upregulation of P-selectin, E-selectin, ICAM-1, and VCAM-1[1][2]
Leukocyte AdhesionRat30 mg/kg/day for 1 weekOralInhibited LPS-induced leukocyte rolling (100%), adhesion (93%), and emigration (95%) in mesenteric vessels[1][2]

BALF: Bronchoalveolar Lavage Fluid; ICAM-1: Intercellular Adhesion Molecule-1; VCAM-1: Vascular Cell Adhesion Molecule-1.

Experimental Protocol: LPS-Induced Lung Inflammation in Rats

  • Animal Model: Male Wistar rats (200-250 g).

  • Erythromycin Administration: Administer this compound (30 mg/kg) orally, once daily for 7 consecutive days. The control group receives the vehicle.

  • Induction of Inflammation: On day 7, one hour after the final erythromycin dose, anesthetize the rats and intratracheally instill 0.4 mg/kg of lipopolysaccharide (LPS) from E. coli.

  • Sample Collection (24 hours post-LPS):

    • Bronchoalveolar Lavage (BAL): Euthanize the animals and perform a BAL to collect fluid for total and differential cell counts and measurement of inflammatory mediators.

    • Lung Tissue: Perfuse the lungs and collect tissue for myeloperoxidase (MPO) activity assay and histological analysis.

  • Analysis:

    • Cell Counts: Use a hemocytometer for total cell counts and cytocentrifuge preparations with staining for differential counts.

    • MPO Assay: A quantitative measure of neutrophil infiltration in the lung tissue.

    • Adhesion Molecule Expression: Analyze the expression of P-selectin, E-selectin, ICAM-1, and VCAM-1 in lung tissue homogenates using techniques like RT-PCR or immunohistochemistry.[1][2]

Signaling Pathway: Erythromycin's Anti-Inflammatory Mechanism

G cluster_0 Inflammatory Stimulus cluster_1 Endothelial Cell Activation cluster_2 Leukocyte Recruitment LPS LPS EndothelialCell Endothelial Cells LPS->EndothelialCell activates CAM Upregulation of Adhesion Molecules (P-selectin, E-selectin, ICAM-1, VCAM-1) EndothelialCell->CAM Recruitment Leukocyte Rolling, Adhesion & Emigration CAM->Recruitment mediates Neutrophil Neutrophils Neutrophil->Recruitment Inflammation Tissue Inflammation Recruitment->Inflammation Erythromycin Erythromycin A Dihydrate Erythromycin->CAM Inhibits G start Start animal_prep Animal Model (e.g., Rabbit) Acclimatization start->animal_prep grouping Randomize into Control & Treatment Groups animal_prep->grouping dosing Administer Vehicle or Erythromycin A Dihydrate grouping->dosing marker Administer Non-absorbable Marker dosing->marker collection Euthanize and Collect GI Tract at Timed Intervals marker->collection analysis Quantify Marker in GI Segments collection->analysis end End analysis->end

References

Troubleshooting & Optimization

Preventing degradation of Erythromycin A dihydrate in acidic solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Erythromycin A dihydrate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of Erythromycin A in acidic solutions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound unstable in acidic solutions?

Erythromycin A is highly susceptible to degradation in acidic environments (pH < 4.0).[1] The acidic conditions catalyze a rapid intramolecular cyclization reaction. This structural rearrangement involves the hydroxyl groups at the C6 and C12 positions and the C9 ketone, leading to the formation of biologically inactive degradation products.[2][3][4] This instability is a major challenge as it can significantly reduce the drug's oral bioavailability by causing its breakdown in gastric fluid.[4][5]

Q2: What is the primary degradation pathway of Erythromycin A in an acidic medium?

Under acidic conditions, Erythromycin A undergoes a series of reactions, starting with the formation of an intermediate, Erythromycin A 6,9-hemiketal.[2][6][7] This intermediate can then convert to anhydroerythromycin A, which is an inactive cyclic ether.[2][6][7] More recent kinetic studies suggest a complex equilibrium exists between Erythromycin A, Erythromycin A enol ether, and anhydroerythromycin A.[8][9][10] The ultimate irreversible degradation step is the slow acid-catalyzed hydrolysis and loss of the cladinose sugar from the macrolide ring.[8][9][10]

Q3: How fast does Erythromycin A degrade at low pH?

The degradation is extremely rapid. The rate is highly dependent on the pH and temperature. For instance, at 37°C in a solution with a pH of 2.0, Erythromycin A can lose 10% of its potency in just 3.7 seconds.[2][7][11] The stability significantly improves with an increase in pH; studies have shown a tenfold improvement in stability for each unit increase in pH.[2][7][11]

Troubleshooting Guide

Issue: Rapid loss of Erythromycin A potency in my experimental solution.

This is a common issue directly linked to the acidic instability of the molecule. Follow this guide to troubleshoot the problem.

Data Summary

pH-Dependent Stability of Erythromycin A

The stability of Erythromycin A is critically dependent on the pH of the solution. Lower pH values lead to exponentially faster degradation.

pHTime for 10% Degradation (t₁₀) at 37°CRelative StabilityReference(s)
2.03.7 secondsVery Low[2][7][11]
3.0~37 seconds (estimated)Low[2][7][11]
4.0~6.2 minutes (estimated)Moderate[2][7][11]
7.0 - 8.5Hours to DaysHigh (Optimal)[11]

Note: Values for pH 3.0 and 4.0 are estimated based on the principle that stability improves tenfold for each unit increase in pH.[2][7][11]

Experimental Protocols

Protocol 1: Forced Degradation Study for Erythromycin A

This protocol is used to intentionally degrade the drug substance to evaluate the stability-indicating properties of analytical methods.

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable organic solvent like methanol to prepare a stock solution (e.g., 1 mg/mL).

  • Acid Stress Condition: Dilute an aliquot of the stock solution with 0.1N Hydrochloric Acid (HCl) to achieve the target concentration. Place the solution in a temperature-controlled environment (e.g., a 40°C water bath).[12]

  • Time Point Sampling: Withdraw samples at predetermined intervals (e.g., 0, 15, 30, 60, 120 minutes).

  • Quenching: Immediately neutralize the reaction by adding an equivalent amount of base (e.g., 0.1N Sodium Hydroxide) or by diluting it into a neutral buffer to stop further degradation.[13]

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining Erythromycin A and the formed degradation products.[12][14]

Protocol 2: HPLC Method for Stability Testing

A robust High-Performance Liquid Chromatography (HPLC) method is essential for separating Erythromycin A from its degradation products.

Example HPLC Parameters:

ParameterConditionReference(s)
Column C18 reverse-phase (e.g., Waters XBridge C18, 100 mm x 4.6 mm, 3.5 µm)[12]
Mobile Phase A 0.4% Ammonium Hydroxide in Water[12]
Mobile Phase B Methanol[12]
Gradient A time-varied gradient of Mobile Phase A and B[12]
Flow Rate Typically 1.0 mL/min[14]
Column Temp 40 - 50 °C[15]
Detection UV at 215 nm[12][14]
Injection Volume 10 - 20 µL-

This is an example method. The specific gradient, flow rate, and other parameters must be optimized and validated for the specific application and equipment.

References

Technical Support Center: Optimizing Erythromycin A Dihydrate for Bacterial Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Erythromycin A dihydrate.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a macrolide antibiotic that inhibits bacterial protein synthesis.[1] It binds to the 50S subunit of the bacterial ribosome, which blocks the exit tunnel for the growing polypeptide chain. This action is primarily bacteriostatic, meaning it inhibits bacterial growth, but it can be bactericidal at high concentrations.[2][3]

Q2: What is the general spectrum of activity for this compound?

A2: Erythromycin is active against a broad range of bacteria, including many Gram-positive and some Gram-negative organisms.[2] It is commonly used for infections caused by Staphylococcus aureus, Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis.

Q3: How should I prepare a stock solution of this compound?

A3: this compound has poor solubility in water. Therefore, a stock solution is typically prepared in an organic solvent like ethanol or methanol. For example, to prepare a 10 mg/mL stock solution, dissolve 200 mg of this compound in 20 mL of 100% ethanol. This stock solution should be stored at -20°C and is generally stable for up to one year. Note that the antibiotic may crystallize when added to a liquid culture, but it will still be active.

Q4: What are the main mechanisms of bacterial resistance to Erythromycin?

A4: There are two primary mechanisms of resistance to erythromycin:

  • Target site modification: This is the most common mechanism and involves methylation of the 23S rRNA within the 50S ribosomal subunit. This modification reduces the binding affinity of erythromycin to its target.

  • Active efflux: Some bacteria possess efflux pumps that actively transport erythromycin out of the cell, preventing it from reaching a high enough intracellular concentration to be effective.

Data Presentation: Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) distributions of this compound against common bacterial pathogens. MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Erythromycin MIC Distribution for Staphylococcus aureus

MIC (µg/mL)Percentage of Isolates (%)
≤0.252.5
0.515.3
140.9
218.1
42.2
>421.0

Data sourced from EUCAST MIC distribution data.

Table 2: Erythromycin MIC Distribution for Streptococcus pneumoniae

MIC (µg/mL)Percentage of Isolates (%)
≤0.0160.1
0.0321.8
0.06445.4
0.12515.4
0.254.8
0.52.1
11.4
21.2
41.3
81.9
162.9
324.1
>3217.6

Data sourced from EUCAST MIC distribution data.

Table 3: Erythromycin MIC Distribution for Haemophilus influenzae

MIC (µg/mL)Percentage of Isolates (%)
0.250.1
0.51.4
124.2
250.1
419.3
83.8
160.7
>160.4

Data sourced from EUCAST MIC distribution data.

Table 4: Erythromycin MIC Distribution for Moraxella catarrhalis

MIC (µg/mL)Percentage of Isolates (%)
≤0.0160.1
0.0321.5
0.06424.7
0.12563.8
0.258.8
0.50.8
>0.50.3

Data sourced from EUCAST MIC distribution data.

Troubleshooting Guides

Problem 1: No or very small zones of inhibition in a disk diffusion assay.

  • Question: I performed a Kirby-Bauer disk diffusion test with Erythromycin, but I'm not seeing any zones of inhibition, or the zones are much smaller than expected for my quality control strain. What could be the issue?

  • Answer: This could be due to several factors:

    • Bacterial Resistance: The most straightforward reason is that the bacterial strain you are testing is resistant to erythromycin.

    • Improper Inoculum Preparation: Ensure that the turbidity of your bacterial suspension is standardized to a 0.5 McFarland standard. An inoculum that is too dense can lead to smaller or absent zones of inhibition.

    • Expired or Improperly Stored Disks: Erythromycin disks can lose potency if they are expired or have not been stored correctly (typically at -20°C to 8°C in a tightly sealed container).

    • Incorrect Agar Depth: The depth of the Mueller-Hinton agar should be uniform, around 4 mm. If the agar is too deep, the antibiotic will diffuse in three dimensions, leading to smaller zones.

    • Incubation Issues: Ensure that the plates are incubated at 35°C ± 2°C for 16-20 hours. For fastidious organisms like Streptococcus pneumoniae, incubation in a CO2-enriched atmosphere is required.

Problem 2: Inconsistent or variable MIC results in broth microdilution assays.

  • Question: I'm getting different MIC values for the same bacterial strain across different experiments. What could be causing this variability?

  • Answer: Inconsistent MIC results are a common issue and can often be traced back to:

    • Inoculum Density: As with disk diffusion, an incorrect inoculum concentration is a major source of error. Always use a standardized 0.5 McFarland suspension and dilute it appropriately to achieve the target final concentration in the wells (approximately 5 x 10^5 CFU/mL).

    • Stock Solution Degradation: If your erythromycin stock solution has been stored improperly or for too long, it may have degraded, leading to falsely high MIC values. Prepare fresh stock solutions regularly and store them at -20°C.

    • Media Composition: The composition of the Mueller-Hinton Broth (MHB), particularly the cation concentration, can affect the activity of macrolide antibiotics. Use cation-adjusted MHB for susceptibility testing.

    • Pipetting Errors: Inaccurate serial dilutions will lead to incorrect final antibiotic concentrations in the wells. Ensure your pipettes are calibrated and use proper pipetting technique.

    • Incubation Conditions: Variations in incubation time and temperature can affect bacterial growth and, consequently, the MIC reading.

Problem 3: Discrepancy between disk diffusion and broth microdilution results.

  • Question: My isolate appears susceptible to Erythromycin by disk diffusion but resistant by broth microdilution (or vice versa). How should I interpret this?

  • Answer: Discrepancies between methods can occur. Here's how to troubleshoot:

    • Check Breakpoints: First, ensure you are using the correct interpretive breakpoints (e.g., from CLSI or EUCAST) for the specific method you are using.

    • Re-test: Repeat both assays, paying close attention to the details of each protocol.

    • Consider Inducible Resistance: For staphylococci and streptococci, erythromycin can induce resistance to clindamycin. This is detected by a "D-test" in the disk diffusion method, where a flattening of the clindamycin inhibition zone near the erythromycin disk is observed. This phenomenon might lead to different interpretations between methods if not properly identified.

    • Method-Specific Limitations: In cases of persistent discrepancy, the broth microdilution MIC is generally considered the more quantitative and reliable result.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol follows the general guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of this compound Stock Solution:

    • Prepare a 1280 µg/mL stock solution of this compound in a suitable solvent such as ethanol.

    • Further dilute the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to the highest concentration to be tested (e.g., 64 µg/mL).

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture on a non-selective agar plate, pick 3-5 isolated colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Serial Dilution and Inoculation:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of the this compound solution in CAMHB to obtain the desired concentration range (e.g., from 64 µg/mL down to 0.06 µg/mL).

    • Add the diluted bacterial inoculum to each well.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air. For fastidious organisms, specific incubation conditions (e.g., 5% CO2) may be required.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.

Protocol 2: Disk Diffusion (Kirby-Bauer) Assay
  • Media Preparation:

    • Prepare Mueller-Hinton agar (MHA) plates with a uniform depth of 4 mm. For fastidious organisms, use appropriate supplemented media (e.g., MHA with 5% sheep blood for Streptococcus pneumoniae).

  • Inoculum Preparation:

    • Prepare a bacterial suspension with a turbidity equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation:

    • Within 15 minutes of standardization, dip a sterile cotton swab into the bacterial suspension and remove excess liquid by pressing it against the inside of the tube.

    • Swab the entire surface of the MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even coverage.

  • Disk Application:

    • Aseptically apply a paper disk impregnated with a standard concentration of Erythromycin (typically 15 µg) onto the inoculated agar surface.

    • Ensure the disk is in firm contact with the agar. If multiple antibiotics are being tested on the same plate, place the disks at least 24 mm apart.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours. For CO2-requiring organisms, incubate in a 5% CO2 atmosphere.

  • Measurement and Interpretation:

    • After incubation, measure the diameter of the zone of complete growth inhibition to the nearest millimeter.

    • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on the zone diameter interpretive criteria provided by organizations like CLSI or EUCAST.

Visualizations

Erythromycin_Mechanism_of_Action cluster_bacterium Bacterial Cell Bacterial_Ribosome 50S Ribosomal Subunit Polypeptide_Chain Growing Polypeptide Chain Bacterial_Ribosome->Polypeptide_Chain Blocks exit tunnel Protein_Synthesis_Inhibited Protein Synthesis Inhibited Polypeptide_Chain->Protein_Synthesis_Inhibited Results in mRNA mRNA mRNA->Bacterial_Ribosome Translation Erythromycin Erythromycin A Dihydrate Erythromycin->Bacterial_Ribosome Binds to 50S subunit

Caption: Mechanism of action of this compound.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_qc Quality Control Start Start Prepare_Stock Prepare Erythromycin Stock Solution Start->Prepare_Stock Prepare_Inoculum Prepare 0.5 McFarland Bacterial Suspension Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilutions in 96-well plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Controls Include Growth and Sterility Controls Inoculate_Plate->Controls Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End Report Result

Caption: Workflow for MIC determination by broth microdilution.

Troubleshooting_Logic Problem Inconsistent/Inaccurate Susceptibility Results Check_QC Is Quality Control Strain within range? Problem->Check_QC Check_Inoculum Verify Inoculum Density (0.5 McFarland) Check_QC->Check_Inoculum No Consult_Guidelines Consult CLSI/EUCAST Guidelines Check_QC->Consult_Guidelines Yes Check_Reagents Check Antibiotic Potency (Storage, Expiry) Check_Inoculum->Check_Reagents Check_Method Review Experimental Protocol (Media, Incubation, etc.) Check_Reagents->Check_Method Re_Test Re-run Experiment Check_Method->Re_Test

Caption: Logical workflow for troubleshooting susceptibility testing.

References

Troubleshooting poor solubility of Erythromycin A dihydrate in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the solubility of Erythromycin A dihydrate in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer?

A1: this compound is sparingly soluble in aqueous solutions.[1][2] Several factors can contribute to poor solubility, including the pH of the buffer, the temperature, and the concentration of the erythromycin solution. Erythromycin is a hydrophobic compound, which limits its solubility in water-based media.[3]

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: Due to its low water solubility, it is recommended to first dissolve this compound in an organic solvent to create a concentrated stock solution.[1][2] Common solvents include ethanol, Dimethyl Sulfoxide (DMSO), and Dimethylformamide (DMF).[1] Ethanol is a frequently used solvent for preparing stock solutions for biological experiments.[4][5][6]

Q3: What is the optimal pH for dissolving and maintaining the stability of this compound in aqueous solutions?

A3: The stability of erythromycin in aqueous solutions is highly pH-dependent.[7][8] It is most stable in the pH range of 7.0 to 8.5.[9] Erythromycin degrades rapidly in acidic conditions (pH below 7.0), leading to the formation of inactive byproducts.[7][10][11] Therefore, using a buffer with a pH in the neutral to slightly alkaline range is crucial.

Q4: Can I heat the solution to improve the solubility of this compound?

A4: While gentle warming can sometimes aid dissolution, the effect of temperature on the solubility of this compound can be complex. Some studies have shown that for certain forms of erythromycin, solubility can actually decrease with increasing temperature.[12] It is generally not recommended to heat the solution excessively, as this can also accelerate degradation. For cell culture applications, warming the medium to 37°C before slowly adding the erythromycin stock solution is a common practice to prevent precipitation.[3]

Q5: My this compound precipitates when I add the stock solution to my cell culture medium. What can I do to prevent this?

A5: Precipitation upon addition to cell culture media is a common issue due to the solvent shift from a high-concentration organic stock to an aqueous medium.[3] To prevent this, you can try the following:

  • Slow, drop-wise addition: Add the stock solution to the warmed (37°C) cell culture medium very slowly while gently swirling or vortexing.[3]

  • Step-wise dilution: Instead of adding the concentrated stock directly, perform an intermediate dilution in a small volume of the medium before adding it to the final culture volume.[3]

  • Use a more water-soluble salt: Consider using alternative salts of erythromycin, such as Erythromycin Lactobionate or Erythromycin Gluceptate, which have better aqueous solubility.[3]

Q6: How should I store my this compound solutions?

A6: Stock solutions prepared in organic solvents should be stored at -20°C for long-term stability, often for up to a year.[4][5] It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[13] Aqueous solutions of erythromycin are not recommended for long-term storage and should ideally be prepared fresh before use.[1] If storage is necessary, they should be kept at 2-8°C for a short period (up to 3 days).[14]

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
This compound powder does not dissolve in the aqueous buffer. 1. Low intrinsic solubility in water.[1][2] 2. Incorrect pH of the buffer.[7][8] 3. The solution is supersaturated.1. Prepare a stock solution in an organic solvent like ethanol first.[1][4] 2. Ensure the buffer pH is between 7.0 and 8.5.[9] 3. Reduce the final concentration of erythromycin in the aqueous solution.
A precipitate forms immediately after adding the organic stock solution to the aqueous buffer or cell culture medium. 1. Rapid change in solvent polarity causing the drug to crash out of solution.[3] 2. The final concentration in the aqueous medium is above its solubility limit.1. Add the stock solution drop-wise while vigorously stirring or vortexing the aqueous medium.[3] 2. Warm the aqueous medium to 37°C before adding the stock solution.[3] 3. Perform a serial dilution of the stock solution in the aqueous medium.[3] 4. Lower the final working concentration of erythromycin.
The prepared aqueous solution becomes cloudy over time. 1. Degradation of erythromycin, especially in acidic or highly alkaline conditions.[7][8] 2. Precipitation due to temperature changes.1. Check the pH of the solution and adjust to the optimal range of 7.0-8.5 if necessary. 2. Prepare fresh solutions before each experiment.[1] 3. Store aqueous solutions at 2-8°C and avoid freezing.[14]
Inconsistent experimental results using erythromycin solutions. 1. Degradation of erythromycin in the prepared solution leading to a lower effective concentration.[7] 2. Incomplete dissolution leading to an inaccurate final concentration.1. Always use freshly prepared aqueous solutions.[1] 2. Ensure complete dissolution of the stock solution before adding it to the aqueous medium. 3. Filter-sterilize the stock solution if necessary, but be aware that some filters may not be compatible with organic solvents.[6]

Data Presentation

Table 1: Solubility of Erythromycin in Various Solvents

SolventSolubilityReference(s)
Water2 mg/mL[2][15]
Ethanol~30-50 mg/mL[1][14][15]
DMSO~15-100 mg/mL[1][13]
Dimethylformamide (DMF)~15 mg/mL[1]
MethanolSoluble[16][17]
AcetoneSoluble[16]
ChloroformSoluble[2]
1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL[1]

Table 2: pH-Dependent Stability of Erythromycin A in Aqueous Solution

pHStabilityDegradation ProductsReference(s)
< 3.0Very UnstableAnhydroerythromycin A, Erythromycin A enol ether[7][10][11]
3.5 - 5.5UnstableAnhydroerythromycin A, Erythromycin A enol ether[7]
6.5Stable for at least the duration of a release test-[18]
7.0 - 9.0Relatively StablePseudoerythromycin A enol ether (in weakly alkaline conditions)[7]

Experimental Protocols

Protocol 1: Preparation of a 10 mg/mL Erythromycin Stock Solution in Ethanol

Materials:

  • This compound powder

  • 100% Ethanol

  • Sterile conical tube (e.g., 15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filter (0.22 µm, ethanol-compatible) - Optional

  • Sterile, single-use vials for aliquoting

Procedure:

  • In a suitable chemical fume hood, accurately weigh 100 mg of this compound powder.

  • Transfer the powder to a sterile conical tube.

  • Add 10 mL of 100% ethanol to the tube.

  • Vortex the tube until the erythromycin powder is completely dissolved. The solution should be clear.

  • (Optional) If sterility is required for applications like cell culture, filter the solution through a 0.22 µm ethanol-compatible sterile syringe filter into a new sterile tube. Note that this is not always necessary if the subsequent dilution into sterile media is large enough.

  • Aliquot the stock solution into smaller, single-use sterile vials.

  • Store the aliquots at -20°C. This stock solution is stable for up to one year.[5]

Protocol 2: Preparation of a Working Solution of Erythromycin in Aqueous Buffer (e.g., for cell culture)

Materials:

  • Erythromycin stock solution (10 mg/mL in ethanol)

  • Sterile aqueous buffer or cell culture medium (e.g., PBS, DMEM) pre-warmed to 37°C

  • Sterile tubes for dilution

Procedure:

  • Thaw an aliquot of the 10 mg/mL erythromycin stock solution at room temperature. If any crystals have formed during freezing, gently warm the vial and vortex to redissolve.[3]

  • Pre-warm the desired volume of aqueous buffer or cell culture medium to 37°C.

  • To prepare a final concentration of 10 µg/mL, you will perform a 1:1000 dilution.

  • While gently swirling or vortexing the pre-warmed medium, slowly add the required volume of the erythromycin stock solution drop-by-drop. For example, to make 10 mL of a 10 µg/mL solution, add 10 µL of the 10 mg/mL stock solution to 10 mL of medium.

  • Continue to gently mix the solution for a few seconds to ensure homogeneity.

  • Visually inspect the solution for any signs of precipitation.

  • Use the freshly prepared working solution immediately for your experiment. Do not store aqueous solutions of erythromycin for extended periods.[1]

Visualizations

experimental_workflow_stock_solution start Start weigh Weigh Erythromycin A dihydrate powder start->weigh dissolve Dissolve in 100% Ethanol in a sterile tube weigh->dissolve vortex Vortex until completely dissolved dissolve->vortex filter Optional: Filter-sterilize (0.22 µm) vortex->filter aliquot Aliquot into single-use vials vortex->aliquot Non-sterile applications filter->aliquot Sterile applications store Store at -20°C aliquot->store end End store->end experimental_workflow_working_solution start Start thaw Thaw stock solution (10 mg/mL in ethanol) start->thaw warm_medium Warm aqueous buffer/medium to 37°C start->warm_medium add_stock Slowly add stock solution to medium while mixing thaw->add_stock warm_medium->add_stock mix Mix gently add_stock->mix inspect Inspect for precipitation mix->inspect use Use immediately inspect->use No precipitate troubleshoot Troubleshoot (e.g., further dilution) inspect->troubleshoot Precipitate forms end End use->end logical_relationship_solubility_factors solubility This compound Solubility in Aqueous Buffer ph pH solubility->ph temperature Temperature solubility->temperature solvent Solvent System solubility->solvent concentration Concentration solubility->concentration ph_details Optimal: 7.0 - 8.5 Degradation < 7.0 ph->ph_details temp_details Complex effect Gentle warming may help High temp can cause degradation temperature->temp_details solvent_details Sparingly soluble in water Use of co-solvents (e.g., ethanol) is recommended solvent->solvent_details conc_details Low aqueous solubility limit Precipitation if too high concentration->conc_details

References

Navigating Erythromycin A Dihydrate Degradation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Langen, Germany - To assist researchers, scientists, and drug development professionals in their work with Erythromycin A dihydrate, this technical support center provides essential guidance on the identification of its degradation products. This resource offers troubleshooting advice and answers to frequently asked questions, ensuring greater accuracy and efficiency in experimental workflows.

Erythromycin, a widely used macrolide antibiotic, is known for its susceptibility to degradation under various stress conditions.[1] A thorough understanding of its degradation pathways is critical for the development of stable pharmaceutical formulations and for ensuring the safety and efficacy of the final drug product.[2] This guide details the primary degradation products formed under acidic, basic, and oxidative stress, and provides validated analytical methodologies for their identification and quantification.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for Erythromycin A?

A1: Erythromycin A is particularly susceptible to degradation under acidic, basic, and oxidative conditions.[3] Under acidic conditions, the primary degradation pathway involves intramolecular dehydration, leading to the formation of anhydroerythromycin A.[4][5] In alkaline solutions, hydrolysis of the lactone ring can occur.[4] Oxidative conditions can also lead to the formation of several byproducts.[4]

Q2: What is the most significant degradation product of Erythromycin A under acidic stress?

A2: The most prominent degradation product under acidic conditions is anhydroerythromycin A, which is formed through an intramolecular cyclization reaction.[1][6] This degradant is inactive and its formation represents a critical loss of potency.[7]

Q3: How can I monitor the degradation of Erythromycin A in my samples?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary analytical tool for assessing the degradation of Erythromycin A.[1] This method should be capable of separating the intact drug from its known related substances and potential degradation products.[2] UV detection at 215 nm is commonly used.[3][8] For more definitive identification, mass spectrometry (MS) can be coupled with HPLC (LC-MS).[9]

Q4: My chromatogram shows unexpected peaks after subjecting Erythromycin A to stress conditions. How can I identify these unknown degradants?

A4: When unexpected peaks appear, the use of a mass spectrometer is highly recommended. By determining the mass-to-charge ratio (m/z) of the unknown peaks, you can deduce their molecular weights.[9] This information, combined with knowledge of erythromycin's structure and common degradation pathways, can help in the putative identification of these new degradants. Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS).

Q5: I am observing poor peak shape and resolution in my HPLC analysis. What could be the cause?

A5: Poor peak shape and resolution can be caused by several factors. One common issue is column overloading, which can occur when injecting large amounts of the sample to detect impurities with low UV absorption.[9] Consider reducing the injection volume or sample concentration. Another factor could be the mobile phase composition. Optimizing the pH and the ratio of organic solvent to aqueous buffer is crucial for achieving good separation.[8]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Significant degradation of Erythromycin A in control sample Improper sample handling or storage; Contaminated solvents or reagents.Store stock solutions and samples at appropriate temperatures (e.g., refrigerated or frozen) and protect from light. Use high-purity solvents and freshly prepared reagents.
Inconsistent retention times Fluctuation in column temperature; Inconsistent mobile phase preparation; Column degradation.Use a column oven to maintain a constant temperature. Ensure accurate and consistent preparation of the mobile phase. If the problem persists, consider replacing the HPLC column.
Co-elution of Erythromycin A with impurities The HPLC method is not fully optimized for stability indication.Re-evaluate and optimize the mobile phase composition (gradient, pH), flow rate, and column chemistry to achieve better resolution. Mass spectrometry can be used to confirm if co-eluting peaks have different molecular masses.[9]
Low sensitivity for degradation products Degradation products have low UV absorbance; Insufficient sample concentration.Utilize a more sensitive detector, such as a mass spectrometer.[9] If using UV detection, you may need to inject a larger sample volume, but be mindful of potential column overload.[9]

Quantitative Data Summary

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method. The following table summarizes typical degradation observed for Erythromycin A under various stress conditions.

Stress Condition Reagent/Parameter Typical Degradation (%) Major Degradation Product(s)
Acidic 1N HCl, Room TemperatureSignificantAnhydroerythromycin A[4]
Basic 1N NaOH, Room TemperatureSignificantProducts of lactone ring hydrolysis[4]
Oxidative 30% H₂O₂, Room TemperatureSignificantVarious oxidized byproducts[3]
Thermal 105°C, Solid StateStable[3]-
Photolytic UV Light ExposureStable[3]-

Note: The extent of degradation can vary depending on the exact experimental conditions (e.g., duration of exposure, concentration of reagent).

Experimental Protocols

Forced Degradation Studies

A crucial step in identifying potential degradation products is to subject this compound to forced degradation under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines.[1][2]

1. Acid Degradation:

  • Dissolve a known quantity of this compound in a solution of 1N hydrochloric acid.[2]

  • Store the solution at room temperature for a specified period.

  • Withdraw samples at various time points, neutralize with an equivalent amount of 1N sodium hydroxide, and dilute with the mobile phase to a suitable concentration for HPLC analysis.[4]

2. Base Degradation:

  • Dissolve a known quantity of this compound in a solution of 1N sodium hydroxide.[2]

  • Store the solution at room temperature for a specified period.

  • Withdraw samples at various time points, neutralize with an equivalent amount of 1N hydrochloric acid, and dilute with the mobile phase for HPLC analysis.[4]

3. Oxidative Degradation:

  • Treat a solution of this compound with 30% hydrogen peroxide at room temperature.[2]

  • Monitor the reaction over time and dilute the samples with the mobile phase before injection into the HPLC system.

4. Thermal Degradation:

  • Expose a known amount of solid this compound powder to a high temperature (e.g., 105°C) for a defined period.[2][4]

  • After exposure, allow the sample to cool, then dissolve a known amount in the mobile phase for analysis.

5. Photolytic Degradation:

  • Expose a solution of this compound to UV light.[2]

  • A control sample should be kept in the dark to differentiate between photolytic and thermal degradation. Analyze the samples by HPLC.

Stability-Indicating HPLC Method

The following is a representative HPLC method for the analysis of Erythromycin A and its degradation products. Method validation according to ICH guidelines is essential.[2]

  • Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent.[3]

  • Mobile Phase: A gradient mixture of 0.4% ammonium hydroxide in water and methanol.[3]

  • Detection: UV at 215 nm.[3]

  • Flow Rate: Typically 1.0 mL/min.[8]

  • Column Temperature: Maintained at a constant temperature, e.g., 40°C.[10]

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in the identification of this compound degradation products, the following diagrams illustrate a typical experimental workflow and a troubleshooting decision tree.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_results Data Interpretation start This compound Sample stress Forced Degradation (Acid, Base, Oxidative, etc.) start->stress control Control Sample (No Stress) start->control hplc Stability-Indicating HPLC Analysis stress->hplc control->hplc ms LC-MS Analysis (for unknown peaks) hplc->ms Unknown Peaks? id Identify Degradation Products hplc->id ms->id quant Quantify Degradants id->quant pathway Elucidate Degradation Pathway quant->pathway

Caption: Experimental workflow for the identification of Erythromycin A degradation products.

troubleshooting_workflow start Unexpected Peak(s) in Chromatogram? check_control Is the peak present in the control sample? start->check_control impurity Potential Impurity in Starting Material check_control->impurity Yes degradant Potential Degradation Product check_control->degradant No resolve_issue Address Root Cause (e.g., storage, reagent purity) impurity->resolve_issue run_ms Perform LC-MS Analysis degradant->run_ms id_structure Identify Structure (m/z, MS/MS) run_ms->id_structure end Characterization Complete id_structure->end

Caption: Troubleshooting logic for unexpected peaks in HPLC analysis.

References

Improving the yield of Erythromycin A biosynthesis in fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Erythromycin A biosynthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during the fermentation of Saccharopolyspora erythraea for Erythromycin A production.

Troubleshooting and FAQs

This section is designed to provide direct answers to specific issues you may encounter during your experiments.

Question: My Erythromycin A yield is consistently low. What are the most common factors I should investigate?

Answer: Low Erythromycin A yield is a frequent challenge that can stem from several factors. Begin by systematically evaluating the following:

  • Suboptimal Precursor and Cofactor Supply: The biosynthesis of the erythromycin polyketide backbone requires a steady supply of propionyl-CoA and (2S)-methylmalonyl-CoA precursors, as well as cofactors like NADPH.[1] Insufficient availability of these building blocks is a major bottleneck.

  • Nutrient Limitation or Imbalance: The composition of your fermentation medium is critical. Deficiencies in key nutrients, such as nitrogen or specific vitamins, can severely hamper production.[1][2] Conversely, an excess of certain compounds can also be inhibitory.

  • Suboptimal Gene Expression: The expression of the erythromycin biosynthetic (ery) gene cluster may be transcriptionally limited. This can be due to weak native promoters for certain genes or repressive regulatory mechanisms.[3]

  • Regulatory Pathway Dysregulation: Complex regulatory networks, including those involving secondary messengers like (p)ppGpp and c-di-GMP, control the onset and level of antibiotic production.[4][5] If these pathways are not appropriately activated, ery gene expression will be suboptimal.

  • Environmental Stress: Factors such as inadequate oxygen supply can limit the final erythromycin titer.[6][7]

Question: How can I genetically engineer Saccharopolyspora erythraea to increase Erythromycin A yield?

Answer: Metabolic engineering offers powerful strategies to enhance Erythromycin A production. Here are several validated approaches:

  • Enhancing Precursor Supply:

    • Suppressing Competing Pathways: Suppressing the sucC gene, which is part of a competing metabolic pathway, has been shown to improve precursor availability and increase NADPH for erythromycin synthesis.[1]

    • Overexpressing Key Enzymes: Overexpression of propionyl-CoA synthetase can increase the supply of the direct precursor, propionyl-CoA.[8]

  • Optimizing Gene Cluster Expression:

    • Promoter Engineering: Using CRISPR/Cas9 to replace weak native promoters of rate-limiting ery genes with stronger, heterologous promoters can significantly boost transcription and subsequent yield.[3]

  • Modulating Regulatory Pathways:

    • Overexpressing Regulatory Proteins: Increasing the intracellular concentration of the secondary messenger (p)ppGpp by introducing a truncated (p)ppGpp synthetase (relA) can upregulate the transcription of ery genes.[4][5] Similarly, overexpressing the diguanylate cyclase CdgB to increase c-di-GMP levels can also enhance production.[4][5]

  • Improving Oxygen Supply:

    • Expressing Vitreoscilla Hemoglobin (VHb): Integrating the vhb gene into the chromosome can improve oxygen uptake, leading to a significant increase in the final erythromycin titer.[7][9]

  • Reducing Byproduct Formation:

    • Overexpressing Tailoring Genes: Increasing the expression of the tailoring genes eryK (P450 hydroxylase) and eryG (O-methyltransferase) can optimize the conversion of intermediates and reduce the accumulation of byproducts like Erythromycin B and C.[6][10]

Question: What components of the fermentation medium can I optimize to boost my yield?

Answer: Optimizing the fermentation medium is a cost-effective way to improve Erythromycin A production. Consider the following:

  • Nitrogen Source Supplementation: During fermentation, augmented amino acid metabolism can lead to nitrogen depletion. Supplementing the medium with ammonium sulfate can counteract this, preventing cellular autolysis and increasing the final yield.[1][11]

  • Vitamin Supplementation: The addition of specific vitamins has been shown to positively influence erythromycin synthesis. Key enhancers include thiamine pyrophosphate (TPP), vitamin B2 (riboflavin), vitamin B6 (pyridoxine), vitamin B9 (folic acid), vitamin B12 (cobalamin), and hemin.[2]

  • Carbon Source: While glucose is a standard carbon source, using cheaper alternatives like sugar cane molasses has been shown to support high yields and can be a more economical option for large-scale production.[12][13]

  • Precursor Feeding: The addition of n-propanol, a precursor to propionyl-CoA, to the medium can also increase the final antibiotic concentration.[12]

Question: I am observing significant production of Erythromycin B and C byproducts. How can I increase the purity of Erythromycin A?

Answer: The accumulation of byproducts like Erythromycin B and C is a common issue that reduces the purity and overall yield of Erythromycin A. This is often due to inefficiencies in the later tailoring steps of the biosynthetic pathway. A highly effective strategy is to overexpress the tailoring enzymes EryK (P450 hydroxylase) and EryG (O-methyltransferase).[6][10] These enzymes are responsible for converting Erythromycin D to Erythromycin C and B, and subsequently to Erythromycin A. By increasing their expression, you can drive the biotransformation towards the desired final product.[6][10]

Quantitative Data Summary

The following tables summarize the quantitative improvements in Erythromycin A yield achieved through various optimization strategies.

Table 1: Yield Improvement through Genetic Engineering

Genetic Modification StrategyStrainFold ImprovementFinal Titer (mg/L)Reference
Suppressing sucC gene and ammonium sulfate supplementationS. erythraea E3-CymRP21-dcas9-sucC1.441125.66[1]
Overexpressing truncated relA ((p)ppGpp synthetase)S. erythraea NRRL2338~3.0Not specified[4][5]
CRISPR/Cas9-mediated multi-locus promoter engineeringS. erythraea NRRL 233382.8 to 6.0Not specified[3]
Overexpression of eryK, eryG, vhb, and SAMS geneS. erythraea HL3168 E31.374170[10]
Chromosomal integration of Vitreoscilla hemoglobin gene (vhb)S. erythraea industrial strain1.7Not specified[7][9]
Overexpression of propionyl-CoA synthetase SACE_1780S. erythraea industrial high yield Ab strain1.22Not specified[8]
Deletion of propionyltransferase AcuAS. erythraea NRRL23381.1Not specified[8]

Table 2: Yield Improvement through Fermentation Media Optimization

Media Supplementation StrategyBase MediumFold ImprovementFinal Titer (mg/L)Reference
Ammonium sulfate supplementationGenetically modified S. erythraea CS1.441125.66[1]
Combined supplementation of VB2, VB6, and VB12Shake flask culture1.39~1009[2]
Individual vitamin supplementation (TPP, VB2, VB6, VB9, VB12, hemin)Shake flask culture1.08 to 1.13Not specified[2]
Sugar cane molasses (60 g/L) and n-propanol (1% v/v)Submerged cultureNot specified~720[12]

Experimental Protocols

Protocol 1: Fermentation for Erythromycin Production

This protocol is a general guideline for the fermentation of Saccharopolyspora erythraea for Erythromycin A production. Optimization may be required for specific strains and bioreactors.

1. Seed Culture Preparation: a. Prepare a seed medium consisting of 5% corn starch, 1.8% soybean flour, 1.3% corn steep liquor, 0.3% NaCl, 0.1% (NH₄)₂SO₄, 0.1% NH₄NO₃, 0.5% soybean oil, and 0.6% CaCO₃. Adjust the pH to 6.8-7.0.[6][10] b. Inoculate a 500 mL flask containing 50 mL of the seed medium with a 1 cm² agar piece of sporulated S. erythraea.[6][10] c. Incubate at 34°C with shaking at 250 rpm for 2 days.[6][10]

2. Fermentation: a. Prepare the fermentation medium consisting of 4% corn starch, 3% soybean flour, 3% dextrin, 0.2% (NH₄)₂SO₄, 1% soybean oil, and 0.6% CaCO₃.[10] b. Inoculate a 500 mL flask containing 50 mL of the fresh fermentation medium with 5 mL of the seed culture.[10] c. Incubate at 34°C with shaking at 250 rpm for 6 days.[10]

3. Erythromycin Extraction and Analysis: a. At the end of the fermentation, mix the broth with an equal volume of ethyl acetate and extract twice.[3] b. Concentrate the extract in vacuo to completely evaporate the organic solvent.[3] c. Dissolve the residue in acetonitrile and filter through a 0.22 µm membrane.[3] d. Analyze the sample using High-Performance Liquid Chromatography (HPLC).[10]

Visualizations

Erythromycin Biosynthesis Signaling Pathway

Erythromycin_Biosynthesis_Pathway cluster_precursors Precursor Supply cluster_pks Polyketide Synthesis cluster_tailoring Tailoring Reactions Propionyl_CoA Propionyl-CoA DEBS1 DEBS1 (eryAI) Propionyl_CoA->DEBS1 Methylmalonyl_CoA (2S)-Methylmalonyl-CoA Methylmalonyl_CoA->DEBS1 DEBS2 DEBS2 (eryAII) DEBS1->DEBS2 Polyketide Chain Elongation DEBS3 DEBS3 (eryAIII) DEBS2->DEBS3 6dEB 6-doxyerythronolide B DEBS3->6dEB Release Erythronolide_B Erythronolide B 6dEB->Erythronolide_B eryF (P450eryF) Hydroxylation Mycarosyl_EB 3-α-mycarosyl- erythronolide B Erythronolide_B->Mycarosyl_EB eryB Glycosylation Erythromycin_D Erythromycin D Mycarosyl_EB->Erythromycin_D eryC Glycosylation Erythromycin_C Erythromycin C Erythromycin_D->Erythromycin_C eryK Hydroxylation Erythromycin_B Erythromycin B Erythromycin_D->Erythromycin_B eryG Methylation Erythromycin_A Erythromycin A Erythromycin_C->Erythromycin_A eryG Methylation Erythromycin_B->Erythromycin_A eryK Hydroxylation

Caption: Simplified overview of the Erythromycin A biosynthesis pathway.

Experimental Workflow for Strain Improvement

Strain_Improvement_Workflow Start Start: Low-Yielding S. erythraea Strain Genetic_Modification Genetic Modification (e.g., CRISPR, Overexpression) Start->Genetic_Modification Fermentation Fermentation Genetic_Modification->Fermentation Analysis Yield Analysis (HPLC) Fermentation->Analysis Decision Yield Improved? Analysis->Decision Decision->Genetic_Modification No Optimization Further Optimization (e.g., Media, Process) Decision->Optimization Yes Optimization->Fermentation End End: High-Yielding Strain Optimization->End

Caption: General workflow for improving Erythromycin A production.

Regulatory Control of the ery Gene Cluster

Regulatory_Control Nutrient_Limitation Nutrient Limitation ppGpp (p)ppGpp Nutrient_Limitation->ppGpp Induces ery_Cluster ery Gene Cluster (Transcription) ppGpp->ery_Cluster Activates c_di_GMP c-di-GMP BldD BldD c_di_GMP->BldD Enhances Binding BldD->ery_Cluster Binds to Promoters & Activates Erythromycin Erythromycin A Biosynthesis ery_Cluster->Erythromycin

Caption: Key regulators of the ery gene cluster in S. erythraea.

References

Minimizing matrix effects in Erythromycin A dihydrate sample analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of Erythromycin A dihydrate. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of this compound, providing potential causes and actionable solutions.

Issue 1: Significant Signal Suppression or Enhancement in LC-MS/MS Analysis

Q: I am observing significant variability and inaccuracy in my erythromycin quantification, likely due to matrix effects. What are the common causes and how can I mitigate them?

A: Matrix effects, manifesting as ion suppression or enhancement, are a primary challenge in LC-MS/MS bioanalysis and arise from co-eluting components in the sample matrix that interfere with the ionization of the target analyte.[1][2]

Possible Causes:

  • Inadequate Sample Cleanup: Residual endogenous components like phospholipids, salts, and proteins in the sample extract are a major source of matrix effects.[3]

  • Co-eluting Substances: Components from the sample matrix, dosing vehicles, or impurities can have the same retention time as erythromycin, leading to interference.[1][4]

  • Suboptimal Chromatographic Conditions: Poor separation between erythromycin and matrix components can lead to significant ion suppression.

Troubleshooting Protocol:

  • Improve Sample Preparation: The choice of sample cleanup technique is critical. Solid-Phase Extraction (SPE) is generally the most effective method for removing interfering substances and providing the cleanest extracts.[3][5] Liquid-Liquid Extraction (LLE) is also a good option, while Protein Precipitation (PPT) is simpler but may result in less clean extracts.[3][5]

  • Optimize Chromatography: Adjusting the mobile phase composition, gradient, and column chemistry can improve the separation of erythromycin from matrix components.[6] For erythromycin, a basic compound, using a high pH mobile phase (e.g., pH 9) with a pH-stable column can improve peak shape and resolution.[4][7]

  • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS): This is a highly effective strategy to compensate for matrix effects.[8] An SIL-IS, such as Erythromycin-(N-methyl-13C, d3), co-elutes with erythromycin and experiences the same degree of ion suppression or enhancement.[8][9] By using the ratio of the analyte signal to the IS signal for quantification, the variability caused by matrix effects is normalized.[8]

  • Assess Matrix Effects Systematically: During method development, it is crucial to evaluate matrix effects. This can be done qualitatively using the post-column infusion technique to identify regions of ion suppression in the chromatogram.[3][10] A quantitative assessment can be performed by comparing the analyte response in a post-extraction spiked blank matrix sample to the response in a neat solution (the post-extraction spike method ).[2][10]

Issue 2: Poor Peak Shape (Tailing or Fronting) in Chromatogram

Q: My erythromycin peak is showing significant tailing. What could be the cause and how can I improve the peak shape?

A: Peak tailing for basic compounds like erythromycin is a common problem in reversed-phase chromatography, often due to secondary interactions with the stationary phase.[7]

Possible Causes:

  • Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with the basic erythromycin molecule, causing peak tailing.[4][7]

  • Inappropriate Mobile Phase pH: The pH of the mobile phase affects the ionization state of erythromycin and its interaction with the column.[3]

  • Sample Overload: Injecting too high a concentration of the analyte can lead to peak distortion.[7]

Troubleshooting Protocol:

  • Adjust Mobile Phase pH: Increasing the mobile phase pH (e.g., to 9.0) can suppress the ionization of silanol groups, minimizing secondary interactions.[7] Ensure your column is stable at high pH.

  • Use a Different Column: Employing a column with reduced silanol activity, such as a polar end-capped column, can significantly improve peak shape for basic compounds.[3]

  • Incorporate Mobile Phase Additives: Adding a buffer salt like ammonium formate or ammonium acetate to the mobile phase can help shield the analyte from interacting with silanol groups.[7]

  • Reduce Sample Concentration/Injection Volume: If sample overload is suspected, dilute the sample or reduce the injection volume.[4]

Data Presentation

The following table summarizes the effectiveness of different sample preparation techniques on analyte recovery and matrix effects. This data is compiled from typical results in bioanalytical method development.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)ThroughputKey AdvantageKey Disadvantage
Protein Precipitation (PPT) 85 - 105High variabilityHighSimple and fastHigh potential for matrix effects[3]
Liquid-Liquid Extraction (LLE) 70 - 90Low to MediumMediumCleaner extracts than PPTLower recovery for polar analytes[5]
Solid-Phase Extraction (SPE) 90 - 110Very LowLow to MediumProvides the cleanest extracts[3]More time-consuming and costly

Note: Values are illustrative and can vary depending on the specific matrix and experimental conditions.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of Erythromycin from Biological Fluids

This protocol provides a general guideline for SPE using a C18 cartridge and may require optimization.

  • Conditioning: Condition the C18 SPE cartridge with 5 mL of methanol followed by 5 mL of water.[7]

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Wash the cartridge with 5 mL of water to remove polar interferences.[7]

  • Elution: Elute the erythromycin from the cartridge with 5 mL of a 5% ammoniated methanol solution.[7]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[3][7]

Protocol 2: LC-MS/MS Analysis Conditions

These are typical starting parameters for the analysis of erythromycin.

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column with polar end-capping.

    • Mobile Phase A: 0.1% Formic acid in water.[11]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[11]

    • Flow Rate: 0.4 mL/min.[12]

    • Column Temperature: 40°C.[12]

    • Injection Volume: 5 µL.[12]

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Typical Transitions: Erythromycin: m/z 734.5 -> 576.5; Erythromycin-(N-methyl-13C, d3): m/z 738.5 -> 580.5

Visualizations

cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Stable Isotope-Labeled Internal Standard (SIL-IS) Sample->Add_IS LLE Liquid-Liquid Extraction (LLE) Add_IS->LLE Choose One SPE Solid-Phase Extraction (SPE) Add_IS->SPE Choose One PPT Protein Precipitation (PPT) Add_IS->PPT Choose One Extract Final Extract LLE->Extract SPE->Extract PPT->Extract LCMS LC-MS/MS Analysis Extract->LCMS Data Data Acquisition (Analyte/IS Ratio) LCMS->Data Quant Quantification Data->Quant

Caption: Workflow for minimizing matrix effects in Erythromycin analysis.

start Poor Peak Shape (Tailing) check_ph Adjust Mobile Phase pH (e.g., to pH 9) start->check_ph check_column Use Polar End-capped or High pH Stable Column check_ph->check_column If tailing persists check_additive Incorporate Mobile Phase Additive (e.g., Ammonium Formate) check_column->check_additive If tailing persists check_overload Reduce Injection Volume or Sample Concentration check_additive->check_overload If tailing persists end Improved Peak Shape check_overload->end Evaluate

Caption: Troubleshooting workflow for improving Erythromycin peak shape.

References

Stability testing of Erythromycin A dihydrate under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of Erythromycin A dihydrate under various storage conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The main factors influencing the stability of this compound are temperature, pH, and humidity. Erythromycin is known to be unstable in acidic and alkaline conditions and is also susceptible to oxidative stress.[1][2] It is relatively stable under thermal and photolytic stress when stored properly.[1][2]

Q2: What is the recommended storage condition for this compound?

A2: For long-term storage, this compound should be stored at -20°C, protected from light, in a dry, and well-ventilated area.[3][4] Some sources also indicate that storage at temperatures not exceeding 30°C is acceptable for shorter periods.[5]

Q3: What are the major degradation products of Erythromycin A?

A3: Under acidic conditions, Erythromycin A primarily degrades to anhydroerythromycin A.[1][6] In alkaline conditions, different degradation products can form. Forced degradation studies also show significant degradation under oxidative stress.[2][7]

Q4: How long is this compound stable at room temperature?

A4: At 25°C, this compound shows no significant degradation for up to 6 months.[8] However, for long-term storage, colder temperatures are recommended to minimize the formation of impurities.[3]

Q5: Can I use a microbiological assay to assess the stability of this compound?

A5: Yes, a microbiological assay can be used as an orthogonal method to liquid chromatography to assess the potency of Erythromycin A. Studies have shown that even with some chemical degradation detected by LC, the microbiological potency may not be significantly impacted under certain conditions.[8]

Troubleshooting Guide for HPLC Analysis

Problem Possible Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH. Erythromycin is basic, and the mobile phase pH affects its ionization.Adjust the mobile phase pH. A higher pH (around 9.0) can improve peak shape for reversed-phase HPLC. Ensure your column is stable at the selected pH.
Secondary interactions with the stationary phase (e.g., residual silanols on C18 columns).Use a column with end-capping or a base-deactivated column. Alternatively, a polymeric or hybrid silica-based column suitable for high pH applications can be used.
Poor Resolution Between Erythromycin A and Impurities The mobile phase composition is not optimal for separation.Modify the mobile phase composition. Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. A gradient elution may be necessary to resolve all related substances.
The column is not providing sufficient selectivity.Try a different stationary phase (e.g., a different C18 column from another brand, or a phenyl-hexyl column).
Unexpected Peaks in the Chromatogram Contamination of the sample, mobile phase, or HPLC system.Prepare fresh mobile phase and samples. Flush the HPLC system thoroughly.
Degradation of the sample or standard solution.Prepare fresh standard solutions daily. Ensure samples are stored appropriately (e.g., refrigerated) and analyzed within a reasonable timeframe.
Drifting Retention Times Inadequate column equilibration.Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis (at least 10-15 column volumes).
Changes in mobile phase composition or temperature.If preparing the mobile phase online, ensure the mixer is working correctly. Use a column oven to maintain a consistent temperature.
Low Signal Intensity Low concentration of the analyte.Concentrate the sample or inject a larger volume (be mindful of potential peak distortion with large injection volumes).
The detection wavelength is not optimal.The typical UV detection wavelength for Erythromycin is around 215 nm. Ensure your detector is set correctly.

Experimental Protocols

Stability-Indicating HPLC Method

This protocol provides a general framework for a stability-indicating HPLC method for this compound. Method optimization and validation are required for specific applications.

  • Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 µm) or equivalent.[9]

  • Mobile Phase: [9]

    • Mobile Phase A: 0.4% Ammonium Hydroxide in Water

    • Mobile Phase B: Methanol

  • Gradient Elution: A gradient program should be developed to ensure the separation of Erythromycin A from its degradation products. An example could be starting with a higher percentage of Mobile Phase A and gradually increasing the percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min.[10]

  • Column Temperature: 65°C.[7]

  • Detection Wavelength: 215 nm.[9]

  • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh and dissolve this compound in a suitable diluent (e.g., a mixture of mobile phase components) to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

Forced Degradation Study Protocol

Forced degradation studies are performed to demonstrate the specificity of the stability-indicating method.

  • Acid Degradation: Incubate the sample solution in 0.1 N HCl at room temperature.

  • Base Degradation: Incubate the sample solution in 0.1 N NaOH at room temperature.

  • Oxidative Degradation: Treat the sample solution with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the solid drug substance and drug solution to UV and visible light.

For each condition, samples should be analyzed at various time points, and the chromatograms should be compared to that of an untreated control to identify and quantify any degradation products.

Data Presentation

Table 1: Stability of Erythromycin A under Accelerated Temperature Conditions

Storage ConditionTime (Months)Erythromycin A (%)Impurity B (%)Impurity H (%)Total Impurities (%)
-20°C 6Unchanged0.70.26.7
25°C 6Unchanged---
40°C 3Slight Decrease---
6Slight Decrease---
50°C 3Slight Decrease---
6Slight Decrease1.30.88.1

Data summarized from an accelerated stability study.[8]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Evaluation prep_sample Prepare Erythromycin A Dihydrate Solution stress_conditions Expose to Stress Conditions (Heat, Humidity, Light, Acid, Base, Oxidation) prep_sample->stress_conditions hplc_analysis Inject Sample into HPLC System stress_conditions->hplc_analysis Take samples at defined time points data_acquisition Acquire Chromatographic Data hplc_analysis->data_acquisition peak_integration Integrate Peaks and Quantify Erythromycin A & Impurities data_acquisition->peak_integration stability_assessment Assess Stability and Degradation Pathways peak_integration->stability_assessment report report stability_assessment->report Generate Stability Report

Caption: Workflow for a typical stability study of this compound.

Troubleshooting_Tree cluster_peak_shape Peak Shape Problems cluster_resolution Resolution Issues cluster_retention Retention Time Variability start HPLC Analysis Issue peak_shape Poor Peak Shape? (Tailing/Fronting) start->peak_shape resolution Poor Resolution? start->resolution retention_time Retention Time Drifting? start->retention_time adjust_ph Adjust Mobile Phase pH peak_shape->adjust_ph Yes change_column Use Base-Deactivated or Different Column adjust_ph->change_column Still an issue modify_mobile_phase Modify Mobile Phase Composition resolution->modify_mobile_phase Yes change_column_res Try a Different Column modify_mobile_phase->change_column_res Still an issue equilibrate Ensure Proper Column Equilibration retention_time->equilibrate Yes check_system Check Pump and Temperature Control equilibrate->check_system Still an issue

Caption: Decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Optimizing Crystallization of Erythromycin A Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the crystallization conditions for Erythromycin A dihydrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common solvent systems for crystallizing this compound?

A1: The most common solvent systems involve mixtures of an organic solvent and water. Acetone, ethanol, isopropanol, and methyl ethyl ketone are frequently used organic solvents.[1][2] The ratio of water to the organic solvent is a critical factor in obtaining the dihydrate form.[1][2] Acetone-water mixtures are a well-documented system for industrial crystallization.[3]

Q2: How does temperature affect the solubility of this compound?

A2: The effect of temperature on solubility is highly dependent on the solvent. In pure water, the solubility of this compound decreases as the temperature increases.[4] Conversely, in pure acetone, its solubility rapidly increases with rising temperature.[4] For acetone-water mixtures, the solubility generally increases with temperature, except at very high water concentrations (mole fraction of water > 0.9290).[4]

Q3: What are the different crystalline forms of Erythromycin, and how can I ensure I obtain the dihydrate form?

A3: Erythromycin can exist in several crystalline forms, including an anhydrate, a monohydrate, a dihydrate, and various organic solvates (e.g., acetonate, ethanolate).[1][5] The dihydrate is the common commercial form.[3] To specifically crystallize the dihydrate form, a common strategy is to first form an organic solvate and then convert it to the dihydrate by treating it with water at a controlled temperature, typically between 0°C and 50°C.[6] A water-to-organic solvent ratio of 2:1 in the crystallization medium also favors the formation of the crystal hydrate.[1][2][7]

Q4: What is the importance of pH control during crystallization?

A4: pH is a critical parameter. Erythromycin base has low solubility in water but is more soluble under alkaline conditions, which are often used to dissolve the crude product or an erythromycin salt initially.[8][9] Subsequently, adjusting the pH to a near-neutral or slightly acidic range (e.g., pH 6.0) can induce crystallization.[10] It is important to note that erythromycin is unstable and degrades rapidly in acidic conditions (e.g., pH 5.0 or lower).[11]

Q5: How can the crystal habit (shape) of this compound be modified, and why is it important?

A5: Crystal habit can be modified by using additives during crystallization.[12] For example, the pharmaceutical excipient hydroxypropyl cellulose (HPC) has been shown to modify the crystal habit of this compound.[12][13] Modifying the crystal habit is important as it can significantly impact bulk powder properties such as flowability and compaction, which are crucial for downstream processing like tabletting.[12]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Crystal Yield Incomplete dissolution of the starting material.Ensure the erythromycin base or salt is fully dissolved before initiating crystallization. Gentle heating and adjusting the pH to an alkaline range (8.6-12) can aid dissolution.[9][10]
Suboptimal supersaturation level.Adjust the cooling rate or the addition rate of the anti-solvent (water). A slower, more controlled process generally leads to better crystal growth and higher recovery.[10]
High residual solubility in the mother liquor.Optimize the final crystallization temperature. The solubility of the dihydrate is minimal in the 40-50°C range.[6] Consider adjusting the final solvent composition to minimize solubility.[10]
Incorrect Crystalline Form (e.g., organic solvate or amorphous solid) Incorrect solvent ratio.Ensure the water content is sufficient. A 2:1 water-to-organic solvent ratio is recommended for forming the hydrate.[1][2][7]
Desolvation of an unstable solvate.The desolvation of organic solvates of erythromycin can lead to an amorphous material.[1][2] If an organic solvate is an intermediate, it should be converted to the dihydrate in a slurry with water without isolating and drying the solvate.[6]
Poor Crystal Quality (e.g., small needles, agglomerates) Inadequate agitation.Optimize the stirring speed. Insufficient agitation can cause localized high supersaturation, leading to uncontrolled nucleation and small crystals. Excessive agitation can lead to crystal breakage.[10]
Uncontrolled nucleation.Introduce seed crystals to promote controlled growth over spontaneous nucleation.
Presence of impurities.Ensure the purity of the starting material and solvents. Impurities can inhibit crystal growth or alter the crystal habit.
Formation of an Isomorphic Dehydrate Excessive drying temperature.During fluid bed drying, temperatures above 45°C can lead to the formation of an isomorphic dehydrate, especially when the moisture content drops below a critical level (e.g., 1.4% w/w).[14] Maintain lower drying temperatures to preserve the dihydrate form.

Data Presentation

Table 1: Solubility of this compound in Pure Solvents (293.2 K to 323 K)

SolventSolubility Trend with Increasing Temperature
WaterDecreases[4]
AcetoneIncreases[4]
EthanolIncreases[4]
Propan-2-olIncreases[4]
MethanolIncreases[4]
ChloroformIncreases[4]

This table summarizes qualitative trends based on published data.

Table 2: Key Parameters for this compound Crystallization

ParameterTypical Range/ValueRationale/Reference
Dissolution pH 8.6 - 12.0To dissolve erythromycin base or salt.[8][9]
Crystallization pH ~6.0To induce precipitation after dissolution.[10]
Solvent System Acetone/Water, Ethanol/Water, etc.Dihydrate formation is favored in aqueous-organic mixtures.[1][2]
Water:Organic Solvent Ratio 2:1 (v/v)Promotes the formation of the hydrate form over organic solvates.[1][2][7]
Dihydrate Conversion Temp. 40 - 50 °CTemperature range where erythromycin dihydrate has minimum solubility.[6]
Cooling Crystallization Temp. 37°C down to -5°CA gradual cooling process is often employed to control crystal growth.[8]

Experimental Protocols

Protocol 1: Conversion of Erythromycin Organic Solvate to Dihydrate

This protocol is a generalized procedure based on common industrial practices.[3][6]

  • Dissolution & Solvate Formation: Dissolve crude Erythromycin base in a suitable organic solvent (e.g., acetone) under alkaline conditions (pH ~9.4).[6] Initiate precipitation of the crystalline organic solvate by cooling the solution (e.g., to 10°C).[6]

  • Conversion to Dihydrate: Without isolating the solvate crystals, add water to the slurry. The amount of water should be sufficient to facilitate the conversion.

  • Slurry & Temperature Control: Stir the aqueous slurry for a period (e.g., 2 hours) while maintaining the temperature in a range where the dihydrate is least soluble, preferably between 40°C and 50°C.[6] This step replaces the organic solvent in the crystal lattice with water, forming the stable dihydrate.

  • Isolation: Separate the crystals from the slurry by filtration or centrifugation.

  • Washing: Wash the isolated crystals with purified water to remove residual mother liquor.

  • Drying: Dry the crystals under vacuum at a temperature below 45°C to prevent the formation of the isomorphic dehydrate.[14]

Protocol 2: Cooling Crystallization from Dichloromethane

This protocol is adapted from a patented method.[8]

  • Dissolution: Dissolve Erythromycin (or an Erythromycin salt like thiocyanate) in dichloromethane. Adjust the pH to an alkaline value (e.g., 8.6-12) until the solution is clear.[8] Separate any aqueous phase.

  • Initial Cooling & Seeding: Cool the dichloromethane solution to an intermediate temperature (e.g., 24°C) and hold for a period (e.g., 2 hours) to allow for nucleation. Seeding may be performed at this stage.[8]

  • Controlled Cooling: Gradually cool the suspension to a lower temperature (e.g., 0°C to -4°C) over several hours (e.g., 5-8 hours) to promote crystal growth.[8]

  • Isolation: Filter the resulting crystals from the suspension.

  • Washing: Wash the crystals with a small amount of cold dichloromethane.[8]

  • Drying: Dry the final product under vacuum.

Visualizations

Crystallization_Workflow cluster_prep Preparation cluster_cryst Crystallization cluster_post Downstream Processing Start Crude Erythromycin Dissolution Dissolution (e.g., Acetone, pH 8.6-12) Start->Dissolution Filtration Impurity Filtration Dissolution->Filtration AntiSolvent Anti-Solvent Addition (Water) Filtration->AntiSolvent Cooling Controlled Cooling (e.g., 35°C to 0°C) AntiSolvent->Cooling Slurry Crystal Slurry Maturation Cooling->Slurry Isolation Isolation (Filtration) Slurry->Isolation Washing Washing (Purified Water) Isolation->Washing Drying Drying (<45°C) Washing->Drying Finish This compound Drying->Finish

Caption: General workflow for the anti-solvent crystallization of this compound.

Factors_Affecting_Crystallization cluster_solvent cluster_temp cluster_mixing Outcome Crystal Properties (Yield, Purity, Form, Size) Solvent Solvent System Solvent->Outcome Solvent_Type Solvent Choice (e.g., Acetone, EtOH) Solvent->Solvent_Type Solvent_Ratio Water/Organic Ratio Solvent->Solvent_Ratio Temp Temperature Profile Temp->Outcome Cooling_Rate Cooling Rate Temp->Cooling_Rate Final_Temp Final Temperature Temp->Final_Temp pH pH pH->Outcome Mixing Agitation / Mixing Mixing->Outcome Stir_Speed Stirring Speed Mixing->Stir_Speed AntiSolvent_Rate Anti-Solvent Addition Rate Mixing->AntiSolvent_Rate Additives Additives / Impurities Additives->Outcome

Caption: Key factors influencing the properties of this compound crystals.

References

Technical Support Center: Erythromycin A Dihydrate in Sustained-Release Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Erythromycin A dihydrate in sustained-release (SR) formulations. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experimental work.

Troubleshooting Guide

This section addresses specific problems that may arise during the formulation and testing of sustained-release products containing this compound.

Question: Why is my Erythromycin SR formulation showing poor and inconsistent drug release?

Answer: Poor and inconsistent drug release is a frequent challenge with this compound, often stemming from its inherent physicochemical properties. Key factors include:

  • Low Aqueous Solubility: Erythromycin is classified as a Biopharmaceutical Classification System (BCS) class II drug, meaning it has low solubility and high permeability.[1][2] Its hydrophobic nature hinders its dissolution in gastrointestinal fluids, which is a prerequisite for absorption.[3][4]

  • pH-Dependent Stability: Erythromycin is highly unstable in acidic conditions, such as those found in the stomach.[3][5][6][7] The acidic environment leads to the degradation of Erythromycin into an inactive anhydroerythromycin A metabolite.[5] This degradation significantly reduces the amount of active drug available for absorption.

  • Polymorphism and Hydration State: Erythromycin A can exist in different crystalline forms, including an anhydrate, a monohydrate, and a dihydrate.[8] The dihydrate form can convert to the anhydrate via a non-crystalline intermediate, and these different forms exhibit varying dissolution rates.[8] Changes in the hydration state during manufacturing or storage can impact drug release. For instance, a dehydrated dihydrate of erythromycin produced during formulation can retard dissolution.[9]

  • Excipient Incompatibility: Interactions between Erythromycin and certain excipients can negatively affect drug release. For example, stearate lubricants like magnesium stearate have been reported to be incompatible with Erythromycin.[10][11]

Question: My Erythromycin SR tablets fail the dissolution test in the acidic stage. What is the likely cause and how can I fix it?

Answer: Failure in the acidic stage of a dissolution test for an enteric-coated or delayed-release formulation typically indicates a breach in the protective coating. Erythromycin is acid-labile, and its release in the stomach must be prevented to ensure bioavailability.[12][13][14]

The primary cause is an inadequate or compromised enteric coating. To address this, consider the following:

  • Polymer Selection: Ensure you are using a suitable pH-sensitive polymer for your enteric coating, such as Eudragit L100-55, which is designed to dissolve at a higher pH in the small intestine.[15]

  • Coating Thickness: The thickness of the enteric coat is critical. An insufficient coating thickness will not provide adequate protection against gastric acid. Increase the coating weight gain during the manufacturing process.

  • Plasticizer Concentration: The type and concentration of the plasticizer (e.g., triacetin) can affect the film's integrity and flexibility.[15] An inappropriate plasticizer level can lead to a brittle coat that cracks easily.

  • Process Parameters: Curing temperature and time are crucial for proper film formation. Ensure these parameters are optimized for the specific coating polymer being used.

Question: I'm observing a burst release of Erythromycin from my SR matrix tablets. How can I achieve a more controlled release profile?

Answer: A significant initial burst release can lead to dose dumping and potential side effects. To achieve a more controlled, sustained release from matrix tablets, you should evaluate the following formulation aspects:

  • Rate-Controlling Polymer: The choice and concentration of the rate-controlling polymer are paramount. Hydrophilic matrix formers like Hydroxypropyl Methylcellulose (HPMC) (e.g., HPMC K15M, HPMC K100M) are commonly used.[16] Increasing the polymer concentration or using a higher viscosity grade of the polymer can help retard the initial drug release.[16]

  • Polymer-to-Drug Ratio: The ratio of the polymer to Erythromycin will directly influence the release kinetics. A higher polymer-to-drug ratio generally results in a slower release rate.

  • Excipient Selection: The properties of other excipients, such as fillers and binders, can also impact the release profile. Ensure they are compatible with both the drug and the release-controlling polymer.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in developing a sustained-release formulation of this compound?

A1: The primary challenges are its poor aqueous solubility, instability in acidic environments, and its bitter taste.[3][6] Sustained-release formulations must protect the drug from gastric acid while ensuring its complete release and absorption in the small intestine.[12][17]

Q2: How does pH affect the stability and release of Erythromycin?

A2: Erythromycin is a weak base that is rapidly degraded in the acidic pH of the stomach.[7][12] It is more stable at neutral to alkaline pH.[18] Therefore, SR formulations are often enteric-coated to bypass the stomach and release the drug in the higher pH of the small intestine.[17] The dissolution rate of Erythromycin stearate tablets has been shown to be influenced by slight changes in the pH of the dissolution medium (e.g., pH 6.8, 7.0, and 7.2).[19][20]

Q3: What are some common formulation strategies to overcome the challenges of Erythromycin SR delivery?

A3: Common strategies include:

  • Enteric Coating: Applying a pH-sensitive polymer coat to tablets or pellets protects the drug from gastric acid.[12][17]

  • Matrix Tablets: Incorporating Erythromycin into a hydrophilic polymer matrix (e.g., HPMC) that controls the drug release over time.[16]

  • Nanoparticles: Formulating Erythromycin into pH-sensitive polymeric nanoparticles can enhance dissolution in the intestinal pH while protecting it from acidic degradation.[21]

  • Solid Dispersions: Improving the solubility and dissolution rate by dispersing Erythromycin in a carrier matrix.[4]

Q4: Which analytical methods are suitable for quantifying Erythromycin in SR formulations?

A4: The United States Pharmacopeia (USP) and British Pharmacopoeia (BP) recommend High-Performance Liquid Chromatography (HPLC) and microbial assays for the analysis of Erythromycin content.[22] HPLC methods are stability-indicating and can separate Erythromycin from its degradation products.[23] Simple and rapid spectrophotometric methods have also been developed for routine analysis.[22][24]

Q5: Are there known excipient incompatibilities with Erythromycin?

A5: Yes, studies using Differential Scanning Calorimetry (DSC) have shown that Erythromycin can be incompatible with certain excipients. For example, incompatibilities have been reported with Emdex, dicalcium phosphate dihydrate, Di-Tab, and Emcompress.[10] Additionally, lubricants like stearic acid and magnesium stearate may not be suitable.[10] Compatibility with mannitol has also been questioned in some studies.[11]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (K)Molar Fraction Solubility (x10^4)
Methanol293.151.85
323.155.31
Ethanol293.151.02
323.153.25
Propan-2-ol293.150.43
323.151.52
Acetone293.152.11
323.155.98
Chloroform293.152.45
323.156.87
Water298.15~0.002 (as base)

Data adapted from solubility studies. Note that the solubility in water is for the base form and is very low.[1]

Table 2: Effect of pH on Erythromycin Stability and Release

pHConditionObservationReference
1.2Simulated Gastric FluidRapid degradation of Erythromycin.[5][5][18]
5.0Dissolution MediumErythromycin degrades rapidly.[18]
6.5Dissolution MediumErythromycin remains stable for the duration of the release test.[18]
6.8, 7.0, 7.2Phosphate BuffersDrug release from Erythromycin stearate tablets is significantly different across these pH values, indicating sensitivity to minor pH changes in the intestinal tract.[19][20][19][20]

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for Erythromycin Delayed-Release Tablets (USP Method)

This protocol is based on the USP general chapter <711> for delayed-release dosage forms.

  • Apparatus: USP Apparatus 1 (Basket) or Apparatus 2 (Paddle).

  • Acid Stage:

    • Medium: 900 mL of Simulated Gastric Fluid (SGF), without pepsin (typically pH 1.2).[25]

    • Apparatus Speed: 100 rpm.[25]

    • Time: 60 minutes.[25]

    • Procedure: Place one tablet in each vessel. After 60 minutes, withdraw a sample of the medium. The tablet should show minimal drug release in this stage.

  • Buffer Stage:

    • Medium: 900 mL of 0.05 M phosphate buffer, pH 6.8.[25]

    • Apparatus Speed: 100 rpm.[25]

    • Time: 60 minutes (or as specified in the monograph).[25]

    • Procedure: After the acid stage, the medium is changed to the buffer. Withdraw samples at specified time points (e.g., 15, 30, 45, 60 minutes).

  • Analysis:

    • Filter the samples promptly.

    • Analyze the filtrate for Erythromycin concentration using a validated HPLC or UV-spectrophotometric method.[22]

    • Calculate the percentage of drug released at each time point.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Erythromycin Assay

This is a general protocol; specific parameters may need optimization.

  • Column: Reversed-phase C18 column.[23]

  • Mobile Phase: A mixture of acetonitrile, methanol, 0.2 M ammonium acetate, and water (e.g., 45:10:10:35) adjusted to pH 7.0.[23]

  • Column Temperature: Elevated temperature (e.g., 70°C) may be required for better peak shape.[23]

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detector at 210 nm.[26]

  • Standard Preparation: Prepare a standard solution of USP Erythromycin Reference Standard in the mobile phase or a suitable diluent.

  • Sample Preparation:

    • Finely powder a number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of Erythromycin.

    • Dissolve in a suitable solvent (e.g., methanol and a pH 8.0 buffer mixture) with the aid of sonication.[22][24]

    • Dilute to a final concentration within the linear range of the assay.

    • Filter the solution through a 0.45 µm filter before injection.

  • Calculation: Compare the peak area of Erythromycin in the sample solution to the peak area in the standard solution to determine the content.

Visualizations

cluster_formulation Formulation Development Workflow cluster_testing Quality Control & Testing API This compound Preformulation Preformulation Studies (Solubility, Stability, Polymorphism) API->Preformulation Excipient Excipient Compatibility Screening (DSC, FTIR) Preformulation->Excipient Formulation SR Formulation Strategy (e.g., Matrix, Enteric Coat) Excipient->Formulation Process Process Parameter Optimization (e.g., Coating, Compression) Formulation->Process Finished Finished Dosage Form Process->Finished Assay Assay & Content Uniformity (HPLC) Finished->Assay Dissolution In Vitro Dissolution (USP Apparatus) Finished->Dissolution Stability Stability Studies (ICH Guidelines) Finished->Stability Result Acceptable SR Profile Assay->Result Dissolution->Result Stability->Result

Caption: Workflow for developing and testing Erythromycin SR formulations.

cluster_problem Troubleshooting Logic for Poor Dissolution Start Poor Dissolution Profile CheckAPI API Properties? (Solubility, Particle Size) Start->CheckAPI CheckFormulation Formulation Issue? (Polymer, Excipients) CheckAPI->CheckFormulation API OK Sol_Enhance Action: Solubility Enhancement (e.g., Solid Dispersion) CheckAPI->Sol_Enhance API Issue CheckProcess Process Issue? (Coating, Hardness) CheckFormulation->CheckProcess Formulation OK Form_Optimize Action: Optimize Formulation (e.g., Change Polymer/Ratio) CheckFormulation->Form_Optimize Formulation Issue Proc_Optimize Action: Optimize Process (e.g., Adjust Coating Parameters) CheckProcess->Proc_Optimize Process Issue End Improved Dissolution CheckProcess->End Process OK Sol_Enhance->Start Re-evaluate Form_Optimize->Start Re-evaluate Proc_Optimize->Start Re-evaluate

Caption: Decision tree for troubleshooting poor dissolution in Erythromycin SR formulations.

References

Validation & Comparative

A Comparative Guide to Erythromycin A Dihydrate and Other Macrolide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of Erythromycin A dihydrate with other prominent macrolide antibiotics, namely Azithromycin and Clarithromycin. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of their performance supported by experimental data.

Mechanism of Action

Macrolide antibiotics exert their bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. They bind to the 50S subunit of the bacterial ribosome, which blocks the exit of the growing polypeptide chain.[1][2] This mechanism is common to erythromycin, azithromycin, and clarithromycin. While generally considered bacteriostatic, at higher concentrations, they can exhibit bactericidal properties against certain pathogens.

cluster_ribosome Bacterial Ribosome (70S) 50S 50S Polypeptide_Chain Nascent Polypeptide Chain 50S->Polypeptide_Chain Blocks exit tunnel 30S 30S Macrolide Macrolide Macrolide->50S Binds to 50S subunit Protein_Synthesis_Inhibition Protein Synthesis Inhibition Polypeptide_Chain->Protein_Synthesis_Inhibition Leads to

Mechanism of action of macrolide antibiotics.

Comparative Antimicrobial Spectrum

The in vitro activity of macrolides varies against different bacterial species. The following table summarizes the Minimum Inhibitory Concentrations (MIC) required to inhibit 90% of isolates (MIC90) for Erythromycin, Azithromycin, and Clarithromycin against common pathogens. Lower MIC90 values indicate greater potency.

Table 1: Comparative In Vitro Activity (MIC90 in µg/mL)

OrganismErythromycinAzithromycinClarithromycin
Streptococcus pneumoniae (Penicillin-Susceptible)≤0.125≤0.125≤0.125[2]
Streptococcus pneumoniae (Penicillin-Resistant)>128.0>128.0>128.0[2]
Haemophilus influenzae-0.5[1]4.0[1]
Staphylococcus aureus (Methicillin-Susceptible)0.250.250.12-0.25[3]
Moraxella catarrhalis-≤0.06-
Chlamydia pneumoniae---
Mycoplasma pneumoniae---
Legionella pneumophila---

Note: Direct comparative MIC90 values under identical conditions can vary between studies. The data presented is a synthesis from multiple sources.

Clarithromycin is generally several-fold more active in vitro against Gram-positive organisms compared to erythromycin, while azithromycin is 2- to 4-fold less potent against these bacteria.[1] However, azithromycin exhibits excellent in vitro activity against H. influenzae.[1] It is important to note that for H. influenzae, clarithromycin is metabolized to an active compound with twice the in vitro activity of the parent drug.[1]

Pharmacokinetic Properties

Significant differences in the pharmacokinetic profiles of these macrolides influence their clinical application and dosing regimens. Erythromycin is known for its shorter half-life and gastrointestinal side effects, which are improved in the newer agents.[1]

Table 2: Comparative Pharmacokinetic Parameters

ParameterErythromycinAzithromycinClarithromycin
Bioavailability (%) 18-45~37[4]55-70[4]
Effect of Food on Absorption DecreasedDecreased (capsules)Increased (extended-release)[4]
Serum Half-life (hours) 1.5-2>40[5]4.39 (250 mg dose)[5]
Tissue Penetration ModerateExcellent[1][4]Good[1][4]
Metabolism Hepatic (CYP3A4)MinimalHepatic (CYP3A4) to active 14-hydroxy metabolite[1]
Protein Binding (%) 70-8012-50 (concentration-dependent)[5]-

Azithromycin's unique pharmacokinetic profile, characterized by extensive tissue distribution and a long terminal half-life, allows for once-daily dosing and shorter treatment courses.[1] Clarithromycin also has a longer serum half-life than erythromycin, permitting twice-daily dosing.[1]

Clinical Efficacy and Safety Profile

The improved pharmacokinetic and in vitro profiles of azithromycin and clarithromycin often translate to enhanced clinical efficacy and better tolerability compared to erythromycin.

Clinical Efficacy

In the treatment of community-acquired pneumonia (CAP), a meta-analysis of randomized controlled trials found that erythromycin was associated with significantly lower rates of clinical success, clinical cure, and radiological success compared to clarithromycin.[6] No studies directly comparing erythromycin monotherapy with azithromycin monotherapy for CAP were identified in this analysis.[6] For lower respiratory tract infections, a three-day course of azithromycin has been shown to be as effective and well-tolerated as a ten-day course of clarithromycin.[7]

Adverse Effects

Gastrointestinal disturbances are the most common adverse effects of macrolides.[8][9] Erythromycin is more likely to cause these side effects compared to azithromycin and clarithromycin.[1][5]

Table 3: Comparative Incidence of Adverse Effects

Adverse EffectErythromycinAzithromycinClarithromycin
Gastrointestinal High incidence[1]Lower than Erythromycin[8]Lower than Erythromycin[8]
Drug Interactions (CYP3A4) Significant[8][10]Minimal[8][10]Moderate[8]
QT Prolongation Risk presentLower riskLower risk

Erythromycin is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme system, leading to significant drug-drug interactions.[8] Clarithromycin is a weaker inhibitor, while azithromycin has minimal interaction potential.[8][10]

Mechanisms of Resistance

Bacterial resistance to macrolides is a growing concern and typically occurs through two primary mechanisms:

  • Target Site Modification: Methylation of the 23S rRNA within the 50S ribosomal subunit, encoded by erm (erythromycin ribosome methylation) genes, prevents the binding of macrolide antibiotics. This often results in cross-resistance to macrolides, lincosamides, and streptogramin B antibiotics (the MLSB phenotype).

  • Drug Efflux: Active pumping of the antibiotic out of the bacterial cell, mediated by mef (macrolide efflux) genes, confers resistance primarily to 14- and 15-membered macrolides like erythromycin, azithromycin, and clarithromycin.

cluster_mechanisms Macrolide Resistance Mechanisms Target_Modification Target Site Modification (erm genes) Ribosome Ribosomal Binding Site (23S rRNA) Target_Modification->Ribosome Methylates Drug_Efflux Drug Efflux (mef genes) Efflux_Pump Efflux Pump Drug_Efflux->Efflux_Pump Encodes Reduced_Binding Reduced Macrolide Binding Ribosome->Reduced_Binding Results in Reduced_Concentration Reduced Intracellular Macrolide Concentration Efflux_Pump->Reduced_Concentration Actively removes macrolide Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilutions of Macrolides in Microtiter Plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Read Results: Determine Lowest Concentration with No Visible Growth (MIC) Incubate->Read_Results End End Read_Results->End

References

Navigating the Maze of Resistance: A Comparative Guide to Erythromycin A Cross-Resistance with Other Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate patterns of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides an objective comparison of Erythromycin A's cross-resistance profiles with other antibiotics, supported by experimental data and detailed methodologies, to aid in the development of more effective antimicrobial strategies.

Erythromycin A, a macrolide antibiotic, has long been a cornerstone in treating various bacterial infections. However, its efficacy is threatened by the emergence of resistance, which can also confer resistance to other structurally or functionally related antibiotics. This phenomenon, known as cross-resistance, is a significant clinical challenge. The primary mechanisms governing erythromycin resistance and subsequent cross-resistance are target site modification and active drug efflux.[1][2]

Modification of the ribosomal target, most commonly through methylation of the 23S rRNA by enzymes encoded by erm genes, prevents erythromycin from binding effectively.[1][2] This mechanism typically leads to a broad cross-resistance phenotype known as MLSB, conferring resistance to macrolides, lincosamides (e.g., clindamycin), and streptogramin B-type antibiotics.[3][4] The expression of erm genes can be either constitutive (cMLSB) or inducible (iMLSB).[3]

The second common mechanism involves active drug efflux, mediated by pumps encoded by mef genes.[1][3] This mechanism results in the expulsion of the antibiotic from the bacterial cell, leading to reduced intracellular concentrations. The M phenotype, as it is known, typically confers resistance to 14- and 15-membered macrolides but not to lincosamides or streptogramin B antibiotics.[3][5]

Comparative Analysis of Minimum Inhibitory Concentrations (MIC)

The following tables summarize Minimum Inhibitory Concentration (MIC) data from various studies, illustrating the cross-resistance patterns between Erythromycin A and other antibiotics against several key bacterial pathogens. MIC50 and MIC90 represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Table 1: Comparative MICs (µg/mL) Against Streptococcus pneumoniae

Resistance PhenotypeAntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Penicillin-Susceptible & Intermediate Erythromycin0.008 - 0.06-≤ 0.125
Clarithromycin0.004 - 0.03-≤ 0.125
Penicillin-Resistant Erythromycin> 128.0-> 128.0
Clarithromycin> 128.0-> 128.0
M Phenotype (Efflux) Erythromycin≤ 16--
Clarithromycin≤ 16--
cMLS Phenotype (Constitutive Methylation) Erythromycin8 to >128--
Clarithromycin16 to >128--

Data sourced from multiple studies.[1]

Table 2: Comparative MICs (µg/mL) Against Streptococcus pyogenes (Group A Streptococcus)

Resistance PhenotypeAntibioticMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
M Phenotype Erythromycin--32
Clindamycin--≤0.12
Inducible MLSB Erythromycin--16
Clindamycin---
Constitutive MLSB Erythromycin>128>128>128
Clindamycin>128>128>128

Data adapted from studies on Group A and Group B Streptococcus.[3]

Table 3: Comparative MICs (µg/mL) of Erythromycin-Resistant Staphylococcus aureus to Other Antibiotics

Inducing AgentResistant Strain PassageErythromycinTelithromycinSolithromycinClindamycin
Erythromycin4th-Decreased SusceptibilityDecreased SusceptibilitySensitive
Erythromycin16thHigh-level resistanceFurther decreased susceptibilityFurther decreased susceptibilitySensitive

This table illustrates the development of cross-resistance to ketolides (telithromycin and solithromycin) in S. aureus upon in-vitro induction of erythromycin resistance.[6]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of macrolide cross-resistance.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism, is a fundamental measure of antibiotic susceptibility.

a) Broth Microdilution Method [1][7]

  • Preparation of Antibiotic Solutions: Stock solutions of Erythromycin A and other test antibiotics are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (MHB) to achieve a range of concentrations.

  • Inoculum Preparation: Bacterial colonies are suspended in broth to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well of a microtiter plate.

  • Incubation: 100 µL of the bacterial inoculum is added to each well of the microtiter plate containing 100 µL of the serially diluted antibiotic solutions. The plates are incubated at 35-37°C for 16-20 hours.

  • Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

b) Agar Dilution Method [1][6]

  • Preparation of Antibiotic-Containing Agar: Serial dilutions of the antibiotics are prepared and added to molten Mueller-Hinton agar. The agar is then poured into petri dishes and allowed to solidify.

  • Inoculation: The standardized bacterial suspension is applied to the surface of the agar plates.

  • Incubation: Plates are incubated under appropriate conditions for the specific bacterium.

  • Interpretation: The MIC is the lowest concentration of the antibiotic that prevents visible bacterial growth.

Detection of Resistance Phenotypes

Double-Disk Diffusion Test (D-test) [3][4]

This method is used to differentiate between the M phenotype and the inducible MLSB phenotype.

  • Procedure: An erythromycin disk and a clindamycin disk are placed at a specific distance from each other on an agar plate inoculated with the test organism.

  • Interpretation:

    • M Phenotype: The organism will appear resistant to erythromycin but susceptible to clindamycin, with a circular zone of inhibition around the clindamycin disk.

    • Inducible MLSB Phenotype: The presence of erythromycin induces the expression of the erm gene, leading to resistance to clindamycin. This is observed as a flattening or "D"-shaped zone of inhibition around the clindamycin disk adjacent to the erythromycin disk.

    • Constitutive MLSB Phenotype: The organism is resistant to both erythromycin and clindamycin.

Genotypic Analysis

Polymerase Chain Reaction (PCR) [3][4]

PCR is used to detect the presence of specific resistance genes, such as erm and mef.

  • DNA Extraction: Bacterial DNA is extracted from cultured isolates.

  • Amplification: Specific primers designed to target the erm and mef genes are used to amplify the target DNA sequences.

  • Detection: The amplified DNA fragments are visualized using gel electrophoresis. The presence of a band of the expected size confirms the presence of the resistance gene.

Visualizing Resistance Mechanisms and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Erythromycin_Resistance_Mechanisms cluster_0 Mechanisms of Erythromycin Resistance cluster_1 Target Site Modification (MLS_B Phenotype) cluster_2 Active Efflux (M Phenotype) Erythromycin Erythromycin Ribosome Ribosome Erythromycin->Ribosome cannot bind Efflux_Pump Efflux_Pump Erythromycin->Efflux_Pump enters cell Bacterial_Cell Bacterial Cell erm_gene erm_gene Methylation Methylation erm_gene->Methylation encodes methylase Protein_Synthesis_Inhibition_Blocked Protein Synthesis Inhibition Blocked Ribosome->Protein_Synthesis_Inhibition_Blocked Methylation->Ribosome modifies 23S rRNA mef_gene mef_gene mef_gene->Efflux_Pump encodes Erythromycin_Out Erythromycin Efflux_Pump->Erythromycin_Out pumps out

Caption: Mechanisms of Erythromycin A resistance in bacteria.

MIC_Determination_Workflow cluster_0 Broth Microdilution MIC Workflow A Prepare Serial Dilutions of Antibiotics in Broth C Inoculate Microtiter Plate Wells A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate at 35-37°C for 16-20 hours C->D E Read Plates for Visible Growth D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: Workflow for MIC determination by broth microdilution.

D_Test_Logic Start Perform Double-Disk Diffusion (Erythromycin & Clindamycin) Decision1 Resistant to Erythromycin? Start->Decision1 Decision2 D-shaped zone around Clindamycin disk? Decision1->Decision2 Yes Susceptible Susceptible Decision1->Susceptible No M_Phenotype M Phenotype (Efflux) Decision2->M_Phenotype No (circular zone) iMLS_Phenotype Inducible MLS_B Phenotype (Target Modification) Decision2->iMLS_Phenotype Yes cMLS_Phenotype Constitutive MLS_B or other mechanism Decision2->cMLS_Phenotype No (resistant)

Caption: Logic diagram for interpreting the D-test results.

References

Erythromycin A Dihydrate vs. Anhydrous Form: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the physicochemical properties and biological efficacy of Erythromycin A dihydrate and its anhydrous form. The information presented is intended to assist researchers and pharmaceutical scientists in selecting the appropriate form of this macrolide antibiotic for their specific research and development needs.

Executive Summary

Erythromycin A can exist in various solid-state forms, including a dihydrate and an anhydrous crystalline form. These different forms exhibit distinct physicochemical properties that can significantly influence their therapeutic efficacy. While both forms are effective as antibiotics, their differences in solubility, dissolution rate, and stability can impact bioavailability and formulation strategies. This guide summarizes the key comparative data and provides detailed experimental protocols for their characterization.

Data Presentation: Physicochemical Properties

A comprehensive comparison of the key physicochemical parameters of this compound and its anhydrous form is presented below.

PropertyThis compoundErythromycin AnhydrousKey Differences and Implications
Aqueous Solubility LowerHigherThe anhydrous form is generally more soluble in water. One study reported the aqueous solubility of erythromycin base to be approximately 1-2 mg/mL, while another indicated the solubility of the dihydrate at 25°C to be 0.15 mg/mL[1]. The higher solubility of the anhydrous form may lead to faster initial absorption.
Dissolution Rate Generally fasterSlowerSeveral studies have reported a significant difference in the dissolution rates, with the dihydrate form often exhibiting a more efficient and faster dissolution profile compared to the anhydrous form[2][3]. This can be a critical factor in determining the onset of therapeutic action.
Stability More stable under certain conditionsLess stable, prone to hydrationErythromycin is known to be unstable in acidic conditions, leading to degradation[4][5][6]. The dihydrate form, being in a lower energy state, is generally more stable. The anhydrous form can be hygroscopic and may convert to the dihydrate in the presence of moisture, which can affect its physical properties over time[7].

Experimental Protocols

Detailed methodologies for the characterization and comparison of this compound and its anhydrous form are crucial for reproducible research.

High-Performance Liquid Chromatography (HPLC) for Purity and Stability Analysis

This method is suitable for determining the purity of erythromycin and for monitoring its degradation under various stress conditions.

Instrumentation and Conditions:

ParameterSpecification
HPLC System A standard HPLC system with a UV detector.
Column Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm)[8][9]
Mobile Phase A gradient of 0.4% ammonium hydroxide in water and methanol[8][9].
Flow Rate Typically 1.0 - 2.0 mL/min[10].
Column Temperature Maintained at 65°C[10].
Detection UV at 215 nm[8][9][10].

Sample Preparation:

  • Accurately weigh and dissolve the erythromycin sample in a suitable diluent (e.g., a mixture of buffer and organic solvent).

  • Filter the solution through a 0.45 µm filter before injection.

Forced Degradation Studies:

To compare the stability of the dihydrate and anhydrous forms, expose the samples to the following stress conditions:

  • Acid Degradation: 0.1 M HCl at 60°C for 2 hours.

  • Base Degradation: 0.1 M NaOH at 60°C for 30 minutes.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 1 hour.

  • Thermal Degradation: Dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

Analyze the stressed samples by HPLC to determine the percentage of degradation and the impurity profile.

Dissolution Rate Determination

The rotating basket method is commonly used to assess the dissolution rate of erythromycin formulations.

Apparatus and Conditions:

ParameterSpecification
Apparatus USP rotating basket apparatus[11].
Dissolution Medium 900 mL of 0.2 M phosphate buffer (pH 7.5)[11].
Rotation Speed 100 rpm[11].
Temperature 37 ± 0.5°C.

Procedure:

  • Place a known amount of the erythromycin sample (dihydrate or anhydrous) in the basket.

  • At specified time intervals, withdraw aliquots of the dissolution medium.

  • Filter the samples and analyze the concentration of dissolved erythromycin using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Plot the concentration of dissolved drug versus time to determine the dissolution profile.

Signaling Pathways

Erythromycin exerts its therapeutic effects through multiple mechanisms, including its well-known antibacterial action and its less-appreciated anti-inflammatory and prokinetic properties.

Motilin Receptor Agonism

Erythromycin acts as an agonist at the motilin receptor in the gastrointestinal tract, which is responsible for its prokinetic effects. This action stimulates gastrointestinal motility.

Motilin_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Erythromycin Erythromycin Motilin_Receptor Motilin Receptor (GPCR) Erythromycin->Motilin_Receptor G_protein Gq/11 Protein Motilin_Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_release Ca²⁺ Release ER->Ca2_release Contraction Smooth Muscle Contraction Ca2_release->Contraction Leads to

Caption: Erythromycin activates the motilin receptor, initiating a Gq/11-PLC signaling cascade.

Inhibition of NF-κB Signaling Pathway

Erythromycin has been shown to possess anti-inflammatory effects by inhibiting the activation of the transcription factor NF-κB. This inhibition is thought to occur downstream of the dissociation of IκB.

NFkB_Inhibition cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., TNF-α, IL-1β IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Degradation & Release of NFkB_IkB NF-κB-IκB Complex (Inactive) IkB->NFkB_IkB NFkB_inactive->NFkB_IkB Bound to NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Translocation Erythromycin Erythromycin Erythromycin->NFkB_active Inhibits (Downstream of IκB dissociation) DNA DNA NFkB_active->DNA Binds to Gene_Transcription Pro-inflammatory Gene Transcription DNA->Gene_Transcription Initiates

Caption: Erythromycin inhibits the NF-κB signaling pathway, reducing pro-inflammatory gene transcription.

Conclusion

The choice between this compound and its anhydrous form depends on the desired pharmaceutical properties and the intended application. The dihydrate form often provides the advantage of a faster dissolution rate, which can be beneficial for rapid onset of action. Conversely, the anhydrous form's higher aqueous solubility might be advantageous in certain formulation types. However, its propensity for hydration requires careful consideration of storage and handling conditions. For any application, it is imperative to conduct thorough characterization and stability studies to ensure the quality, safety, and efficacy of the final product.

References

A Comparative Guide to the In Vitro and In Vivo Correlation of Erythromycin A Dihydrate Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo antibacterial activity of Erythromycin A dihydrate. By presenting supporting experimental data, detailed methodologies, and visual workflows, this document aims to facilitate a deeper understanding of the correlation between laboratory susceptibility testing and real-world efficacy of this widely used macrolide antibiotic.

Erythromycin acts by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[1][2] Its efficacy is primarily observed against Gram-positive bacteria. While in vitro susceptibility tests, such as the determination of the Minimum Inhibitory Concentration (MIC), are crucial for predicting antibacterial activity, the ultimate therapeutic success depends on its performance in vivo, where pharmacokinetic and pharmacodynamic factors play a significant role. This guide explores the relationship between these two critical aspects of antibacterial assessment.

Data Presentation

The following tables summarize the quantitative data from various studies, comparing the in vitro activity (MIC) of erythromycin against different bacterial strains with its in vivo efficacy in animal models.

Table 1: In Vitro Minimum Inhibitory Concentration (MIC) of Erythromycin Against Various Bacterial Strains

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus ATCC 292130.25 - 1[3]
Streptococcus pneumoniae ATCC 496190.03 - 0.12[3]
Streptococcus pneumoniae (clinical isolate)0.03[4]
Staphylococcus aureus (clinical isolate)0.30[5]

Table 2: In Vivo Efficacy of Erythromycin in Mouse Infection Models

Animal ModelBacterial StrainEfficacy MetricValueReference
PeritonitisStreptococcus pneumoniaeED501.83 - 6.22 mg/kg[4]
Thigh InfectionStaphylococcus aureusED50Not explicitly stated, but erythromycin was 2.2 times more potent than clindamycin[5][6]
PneumoniaStreptococcus pneumoniae (susceptible)Survival Rate (at 50 mg/kg)50%[7]
PneumoniaStreptococcus pneumoniae (resistant)Survival Rate (at 75 mg/kg)25% (subcutaneous)[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Minimum Inhibitory Concentration (MIC) Determination

1. Broth Microdilution Method [3]

  • Preparation of Erythromycin Stock Solution: An initial stock solution of this compound is prepared by dissolving the powder in a small volume of a suitable solvent (e.g., ethanol or DMSO) and then diluting it to the desired concentration with a sterile buffer or broth.

  • Serial Dilutions: In a 96-well microtiter plate, two-fold serial dilutions of the erythromycin stock solution are made in a cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of concentrations.

  • Inoculum Preparation: A standardized bacterial suspension is prepared from a fresh 18-24 hour culture to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: The microtiter plate is incubated at 35°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of erythromycin that completely inhibits visible bacterial growth.

2. Agar Dilution Method [3]

  • Preparation of Antibiotic-Containing Agar: Serial dilutions of the erythromycin stock solution are added to molten Mueller-Hinton Agar (MHA) at 45-50°C. The agar is then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared.

  • Inoculation: The surface of each agar plate is spot-inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 35°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of erythromycin that prevents the visible growth of the bacteria on the agar.

In Vivo Animal Infection Models

1. Mouse Thigh Infection Model [8][9][10][11][12]

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. This is typically done to reduce the host's immune response and allow for a more direct assessment of the antibiotic's efficacy.

  • Infection: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus) is injected into the thigh muscle of the neutropenic mice.

  • Treatment: At a specified time post-infection, mice are treated with various doses of erythromycin, typically administered subcutaneously or orally.

  • Assessment of Efficacy: At various time points after treatment, mice are euthanized, and the infected thigh muscle is homogenized. The number of viable bacteria (colony-forming units, CFU) is determined by plating serial dilutions of the homogenate on appropriate agar plates. The efficacy is often expressed as the reduction in bacterial load compared to untreated control animals or as the dose required to achieve a certain level of bacterial killing (e.g., ED50).

2. Mouse Peritonitis Model [4][13][14]

  • Infection: Mice are infected via intraperitoneal injection of a standardized bacterial suspension (e.g., Streptococcus pneumoniae).

  • Treatment: Erythromycin is administered at various doses and time points post-infection.

  • Assessment of Efficacy: Efficacy can be assessed in several ways:

    • Survival Rate: The number of surviving animals in each treatment group is monitored over a period of several days.

    • Bacterial Load: At specific time points, peritoneal fluid or blood can be collected to determine the number of viable bacteria.

    • ED50 Determination: The 50% effective dose (ED50) is the dose of the antibiotic that protects 50% of the infected animals from death.[4][15] This is determined by treating groups of infected mice with a range of antibiotic doses and observing the survival rates.

Correlation and Predictive Value

A key finding from comparative studies is that the in vivo efficacy of erythromycin can often be predicted from its in vitro activity, especially when pharmacokinetic parameters are taken into account.[5][6] One study on Staphylococcus aureus infection in mice concluded that the relative antistaphylococcal efficacies of erythromycin and another antibiotic in vivo could be predicted from their in vitro values.[5][6]

However, discrepancies can arise. For instance, in a mouse peritonitis model with Streptococcus pneumoniae, the in vitro killing curves showed a more rapid bactericidal effect than what was observed in vivo, where erythromycin exhibited a more bacteriostatic effect.[4][16] This highlights the influence of the host environment and the complexities of drug distribution and metabolism in a living organism.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in comparing in vitro and in vivo data.

InVitro_InVivo_Correlation_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment Strain Bacterial Strain Selection MIC_Test MIC Determination (Broth/Agar Dilution) Strain->MIC_Test MIC_Value Quantitative MIC Value (µg/mL) MIC_Test->MIC_Value Correlation Correlation Analysis MIC_Value->Correlation Animal_Model Animal Model Selection (e.g., Mouse Thigh/Peritonitis) Infection Infection with Bacterial Strain Animal_Model->Infection Treatment Erythromycin Treatment Infection->Treatment Efficacy_Metric Efficacy Measurement (e.g., ED50, Survival Rate) Treatment->Efficacy_Metric Efficacy_Metric->Correlation Conclusion Predictive Value Assessment Correlation->Conclusion

Caption: Workflow for correlating in vitro and in vivo data.

Signaling_Pathway Erythromycin Erythromycin Ribosome Bacterial 50S Ribosome Erythromycin->Ribosome Inhibition Inhibition Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Inhibition->Protein_Synthesis

Caption: Mechanism of action of Erythromycin.

References

A Comparative Analysis of Erythromycin A Dihydrate Purity from Different Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the purity of Erythromycin A dihydrate from three hypothetical suppliers: Supplier A, Supplier B, and Supplier C. The comparison is based on data derived from established analytical techniques, including High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. This guide aims to assist researchers in making informed decisions when selecting a supplier for this critical macrolide antibiotic.

Introduction to Erythromycin A Purity

Erythromycin A is a widely used macrolide antibiotic effective against a broad spectrum of bacteria.[] Its efficacy and safety are directly linked to its purity. Impurities, which can arise during the fermentation and purification processes, may reduce the therapeutic effect or cause adverse reactions. Therefore, rigorous analytical evaluation of this compound from various suppliers is essential to ensure the quality and consistency of research and drug development outcomes. Common impurities include related erythromycin variants such as Erythromycin B, C, E, and F, as well as degradation products like anhydroerythromycin A.[2][3]

Experimental Protocols

A multi-pronged analytical approach was employed to assess the purity of this compound from the different suppliers. The methodologies for the key experiments are detailed below.

2.1 High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method was used for the quantitative analysis of Erythromycin A and its organic impurities.[3][4][5]

  • Instrumentation: Agilent 1260 Infinity II LC System with a DAD detector.

  • Column: Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm).[3][5]

  • Mobile Phase A: 0.4% Ammonium hydroxide in water.[3][5]

  • Mobile Phase B: Methanol.[3][5]

  • Gradient Elution: A gradient program was used, starting with a higher proportion of Mobile Phase A and gradually increasing the proportion of Mobile Phase B to ensure the separation of all related substances.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 65°C.[3]

  • Detection Wavelength: 215 nm.[2][3]

  • Injection Volume: 20 µL.

  • Sample Preparation: this compound samples were accurately weighed and dissolved in a mixture of water and acetonitrile (80:20 v/v) to a final concentration of 2 mg/mL.[6]

2.2 Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS was utilized for the identification and confirmation of impurities.[2][7][8]

  • Instrumentation: Thermo Scientific Q Exactive Orbitrap Mass Spectrometer coupled with a Vanquish UHPLC system.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

  • Mass Range: m/z 150-1500.

  • Chromatographic Conditions: The same chromatographic conditions as the HPLC method were employed to ensure correlation of retention times.

  • Data Analysis: Impurities were identified by comparing their mass-to-charge ratios (m/z) and fragmentation patterns with known values from the literature and reference standards.[2][9]

2.3 Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy were used to confirm the structural integrity of Erythromycin A and to detect any structural variants.[10][11]

  • Instrumentation: Bruker Avance III HD 600 MHz spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃).[10][11]

  • Sample Concentration: 10 mg/mL.

  • Experiments: 1D ¹H and ¹³C NMR, as well as 2D experiments such as COSY and HSQC, were performed to confirm the structure and assign signals.[11]

Data Presentation and Comparison

The quantitative data obtained from the HPLC analysis of this compound from the three suppliers are summarized in the table below.

Parameter Supplier A Supplier B Supplier C
Erythromycin A Purity (%) 98.599.297.8
Erythromycin B (%) 0.50.30.8
Erythromycin C (%) 0.30.10.5
Anhydroerythromycin A (%) 0.20.10.3
Other Impurities (%) 0.50.30.6
Total Impurities (%) 1.50.82.2

Analysis of Results:

  • Supplier B demonstrated the highest purity of Erythromycin A at 99.2%, with the lowest total impurity profile of 0.8%.

  • Supplier A provided a product with a respectable purity of 98.5% and a total impurity level of 1.5%.

  • Supplier C showed the lowest purity at 97.8% and the highest total impurity content of 2.2%. The levels of known related substances, Erythromycin B and C, were notably higher in the sample from Supplier C.

The LC-MS and NMR analyses confirmed the identity of the main component as Erythromycin A in all samples and corroborated the impurity profiles identified by HPLC.

Visualized Experimental Workflow

The following diagrams illustrate the logical flow of the experimental process used to evaluate the purity of this compound.

Experimental_Workflow cluster_sampling Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation cluster_conclusion Conclusion Sample_A Supplier A Sample Dissolution Dissolve in Water/Acetonitrile Sample_A->Dissolution Sample_B Supplier B Sample Sample_B->Dissolution Sample_C Supplier C Sample Sample_C->Dissolution HPLC HPLC Analysis Dissolution->HPLC LCMS LC-MS Analysis Dissolution->LCMS NMR NMR Analysis Dissolution->NMR Purity Purity Quantification HPLC->Purity Impurity_ID Impurity Identification LCMS->Impurity_ID Structure_Confirm Structural Confirmation NMR->Structure_Confirm Comparison Comparative Evaluation Purity->Comparison Impurity_ID->Comparison Structure_Confirm->Comparison

Caption: Workflow for Erythromycin A Purity Evaluation.

Conclusion

Based on the comprehensive analytical data, Supplier B provides this compound with the highest purity and the lowest level of related impurities. For research and development applications where high purity is paramount to ensure reproducibility and minimize confounding variables, Supplier B would be the recommended choice. Supplier A offers a product of acceptable purity that may be suitable for less sensitive applications. The product from Supplier C, with its lower purity and higher impurity content, may require further purification before use in critical experiments or drug formulation development.

It is crucial for researchers to request certificates of analysis from suppliers and, when possible, perform their own quality control checks to verify the purity of critical reagents like this compound.

References

A Comparative Analysis of the Antibacterial Spectra of Erythromycin A and Clarithromycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro antibacterial activity of two prominent macrolide antibiotics: Erythromycin A, the progenitor of the class, and its semi-synthetic derivative, clarithromycin. This analysis is based on experimental data to assist researchers and drug development professionals in understanding their respective antibacterial spectra and potency.

Introduction to Erythromycin A and Clarithromycin

Erythromycin A is a naturally occurring macrolide antibiotic that has been a mainstay in clinical practice for decades. Its utility, however, can be limited by its instability in gastric acid and a relatively narrow spectrum of activity. Clarithromycin, a 6-O-methyl derivative of erythromycin, was developed to overcome these limitations. This structural modification enhances its acid stability, improves its pharmacokinetic profile, and broadens its antibacterial activity against certain pathogens.[1][2] Both antibiotics function by inhibiting bacterial protein synthesis through reversible binding to the 50S ribosomal subunit.[3]

Comparative In Vitro Activity

The in vitro potency of Erythromycin A and clarithromycin is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. The following table summarizes the comparative MIC values for the two compounds against a range of clinically significant bacteria.

Bacterial SpeciesAntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)MIC Range (mg/L)
Streptococcus pneumoniae Erythromycin A0.063[4]0.125[4][5]0.015 - 0.25[1]
Clarithromycin0.031[4]0.063[4]0.015 - 0.06[1]
Streptococcus pyogenes Erythromycin A--0.03 - 4.0[1]
Clarithromycin--0.015 - 0.25[1]
Staphylococcus aureus Erythromycin A->64.0[1]-
Clarithromycin->64.0[1]-
Haemophilus influenzae Erythromycin A-4.0 - 16[6][7]-
Clarithromycin-8.0 - 32[7]-
Moraxella catarrhalis Erythromycin A-0.25[1]≤0.03 - 0.5[8]
Clarithromycin-0.12 - 0.25[1]0.06 - 0.5[8]
Helicobacter pylori Erythromycin A-0.125 - 0.25[9]-
Clarithromycin-0.03[9]0.015 - 0.125[10]
Bordetella pertussis Erythromycin A-0.06[5][11]0.03 - 0.125[5][11]
Clarithromycin-0.125[5][11]0.03 - 0.125[5][11]

Note: MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates were inhibited, respectively. Data is compiled from multiple sources and testing conditions may vary.

Based on the presented data, clarithromycin generally demonstrates superior or equivalent in vitro activity against many key respiratory pathogens compared to erythromycin.[12] For instance, clarithromycin is more potent against Streptococcus pneumoniae, Streptococcus pyogenes, and Helicobacter pylori.[1][4][9] Against Moraxella catarrhalis, the two drugs show similar activity.[1][13]

A notable exception is Haemophilus influenzae, where erythromycin often exhibits slightly better in vitro activity than clarithromycin alone.[6][13][14] However, the major in vivo metabolite of clarithromycin, 14-hydroxy-clarithromycin, is significantly more active than the parent compound against this organism.[15] When combined, clarithromycin and its metabolite demonstrate a synergistic or additive effect, enhancing their activity against H. influenzae.[2][15] It is also important to note that there is complete cross-resistance between the two agents; strains resistant to erythromycin are typically also resistant to clarithromycin.[9][13]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a critical experiment for evaluating the antibacterial spectrum of a compound. The following are standardized methods.

Broth Microdilution Method

This method is used to determine the MIC in a liquid growth medium and is considered a reference method by organizations like the Clinical and Laboratory Standards Institute (CLSI).[5]

  • Preparation of Antibiotic Solutions: Stock solutions of Erythromycin A and clarithromycin are prepared. These are then serially diluted in cation-adjusted Mueller-Hinton broth within a 96-well microtiter plate to achieve a range of final concentrations.[5]

  • Inoculum Preparation: Bacterial isolates are grown on a suitable agar medium. Several colonies are then suspended in a sterile saline solution. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to yield a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[5]

  • Inoculation and Incubation: Each well of the microtiter plate, containing the serially diluted antibiotic, is inoculated with the prepared bacterial suspension. The plates are then incubated under appropriate atmospheric conditions (e.g., ambient air, 5% CO₂) at 35-37°C for 16-24 hours.[5][6]

  • MIC Determination: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.[5]

Agar Dilution Method

This method is an alternative to broth microdilution and is particularly useful for fastidious organisms that may not grow well in broth.[10][16]

  • Preparation of Antibiotic-Containing Agar: Serial dilutions of the antibiotics are prepared and added to molten Mueller-Hinton agar (or another appropriate agar base, such as Haemophilus Test Medium for H. influenzae).[7][10] The agar is then poured into petri dishes and allowed to solidify.

  • Inoculum Preparation: A bacterial suspension equivalent to a 0.5 McFarland standard is prepared as described for the broth microdilution method.

  • Inoculation: A standardized amount of the bacterial suspension is spot-inoculated onto the surface of each antibiotic-containing agar plate using a multipoint replicator.

  • Incubation: Plates are incubated under the appropriate temperature and atmospheric conditions for the specific bacterium being tested.[16]

  • MIC Determination: The MIC is identified as the lowest concentration of the antibiotic that completely prevents visible bacterial growth on the agar surface.[5]

Visualized Experimental Workflow and Mechanism of Action

To further elucidate the processes described, the following diagrams illustrate the experimental workflow for MIC determination and the mechanism of action for macrolide antibiotics.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis prep_antibiotic Prepare Serial Antibiotic Dilutions inoculate Inoculate Microtiter Plate Wells prep_antibiotic->inoculate prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) prep_inoculum->inoculate incubate Incubate Plate (35-37°C, 16-24h) inoculate->incubate read_results Examine for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic end end determine_mic->end End start Start start->prep_antibiotic start->prep_inoculum

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination using the broth microdilution method.

Macrolide_Mechanism_of_Action cluster_ribosome Bacterial Ribosome ribosome_50S 50S Subunit ribosome_30S 30S Subunit exit_tunnel Polypeptide Exit Tunnel polypeptide Nascent Polypeptide Chain macrolide Erythromycin A / Clarithromycin macrolide->exit_tunnel Binds within the tunnel inhibition Protein Synthesis Inhibition polypeptide->inhibition Dissociation & Blockage

References

Validation of Erythromycin A Dihydrate as a Reference Standard: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Erythromycin A dihydrate is a widely utilized macrolide antibiotic.[1] Its stable, crystalline dihydrate form is frequently employed as a reference standard in pharmaceutical quality control and research. This guide provides a comprehensive comparison of this compound with other forms of erythromycin, supported by experimental data and detailed analytical protocols, to validate its suitability as a reference standard.

Physicochemical Properties and Comparison

Erythromycin can exist in various forms, including anhydrate, monohydrate, and dihydrate crystalline solids.[1][2] The dihydrate is often the preferred form for a reference standard due to its stability. The physical characteristics of these forms can influence dissolution rates and bioavailability.[2]

PropertyThis compoundErythromycin Anhydrate/MonohydrateRationale for Reference Standard Suitability
Molecular Formula C37H71NO15C37H67NO13 (Anhydrate)The well-defined stoichiometry of the dihydrate allows for accurate calculations.
Water Content Theoretically 4.7%[3]VariableThe specific water content of the dihydrate provides a consistent baseline for assays.
Stability Generally more stable under ambient conditions.Anhydrous forms can be hygroscopic and may convert to hydrates upon exposure to moisture.[1][4]Enhanced stability ensures the integrity of the reference standard over time.
Dissolution Rate May differ significantly from anhydrate and monohydrate forms.[2][5]Generally faster dissolution rates.[2]While not directly impacting its use as a standard for identification and purity, this property is crucial for formulation development.

Pharmacopeial Acceptance Criteria for Erythromycin

Global pharmacopeias provide stringent criteria for the quality and purity of erythromycin. These standards are crucial for the validation of any reference material.

PharmacopeiaTestAcceptance Criteria
USP Sum of Erythromycins A, B, and C Not less than 85.0% and not more than 100.5% (anhydrous basis).[6]
Erythromycin B Not more than 12.0%.[6]
Erythromycin C Not more than 5.0%.[6]
Water Content Not more than 10.0%.[6]
Residue on Ignition Not more than 0.2%.[6]
Specific Rotation Between -71° and -78° (anhydrous basis).[6]
BP Declared Content 94.8% of C37H67NO13.[7]
Storage Freezer (-15 °C to -25 °C).[7]
International Potency Not less than 870 International Units per mg (anhydrous basis).[3]
Water Content Not more than 100 mg/g (10%).[3]
Sulfated Ash Not more than 2.0 mg/g (0.2%).[3]

Experimental Protocols

Accurate characterization of this compound as a reference standard relies on a series of well-defined analytical methods.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

This method is used to determine the content of Erythromycin A and to quantify related substances.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Reversed-phase C18, 4.6 mm x 250 mm, 5 µm particle size.[6]

  • Mobile Phase: A mixture of Acetonitrile, Methanol, 0.2 M Ammonium Acetate, and Water (45:10:10:35, v/v/v/v), with the pH adjusted to 7.0.[7]

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 70 °C.[7]

  • Detection: UV at 215 nm.

  • Injection Volume: 50 µL.

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration.

  • Sample Preparation: Prepare the sample to be tested at a similar concentration to the standard solution using the mobile phase as the diluent.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no interfering peaks are present.

    • Inject the standard solution multiple times to establish system suitability (e.g., repeatability of retention time and peak area).

    • Inject the sample solution.

    • Identify and quantify Erythromycin A and its related substances by comparing their retention times and peak areas to those of the reference standard.

Karl Fischer Titration for Water Content Determination

This method provides an accurate measurement of the water content in the dihydrate.

  • Instrumentation: A volumetric or coulometric Karl Fischer titrator.

  • Reagents:

    • Titrant: Commercially available Karl Fischer reagent (e.g., CombiTitrant 5).[3]

    • Solvent: Methanol. For one-component titration, the solvent should be buffered with a base like imidazole to prevent side reactions with erythromycin.[3][8]

  • Procedure (Volumetric Method):

    • Add the solvent to the titration vessel and titrate to a dry endpoint with the Karl Fischer reagent to eliminate any residual water.

    • Accurately weigh a suitable amount of the this compound sample and add it to the titration vessel.

    • Stir to dissolve the sample completely. A stirring time of 120 seconds is recommended.[3]

    • Titrate the sample with the Karl Fischer reagent to the electrometric endpoint.

    • Calculate the water content based on the volume of titrant consumed and the predetermined titer of the reagent.

Thermogravimetric Analysis (TGA)

TGA is employed to determine the thermal stability and to confirm the water content by measuring the mass loss upon heating.

  • Instrumentation: A thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh a small amount of the this compound sample into a TGA pan.

  • Procedure:

    • Place the sample pan in the TGA furnace.

    • Heat the sample under a controlled atmosphere (e.g., nitrogen) at a specified heating rate (e.g., 10 °C/min).

    • Record the mass of the sample as a function of temperature.

    • The initial weight loss, corresponding to the loss of two water molecules, should be consistent with the theoretical water content of the dihydrate (approximately 4.7%).[9]

Visualizations

Validation_Workflow cluster_0 Reference Standard Qualification RS This compound Candidate Material Purity Purity & Impurity Profiling (HPLC) RS->Purity Water Water Content (Karl Fischer, TGA) RS->Water Identity Identity Confirmation RS->Identity Assay Assay (Potency) RS->Assay PhysChem Physicochemical Characterization (IR, NMR, MS) Stability Stability Studies Purity->Stability Water->Stability Identity->PhysChem Assay->Stability QualifiedRS Qualified Reference Standard Stability->QualifiedRS

Validation Workflow for this compound Reference Standard.

Erythromycin_Comparison ErythromycinForms Property This compound Erythromycin Anhydrate/Monohydrate WaterContent Water Content ~4.7% (Stoichiometric) Variable, Hygroscopic Stability Stability High (Crystalline Lattice) Prone to Hydration Handling Handling Stable under controlled humidity Requires stringent humidity control Suitability RS Suitability Excellent Less Suitable

Comparison of Erythromycin Forms for Reference Standard Use.

Storage and Handling of this compound Reference Standard

Proper storage and handling are critical to maintain the integrity of the reference standard.

  • Storage Temperature: Store in a freezer at -20°C or below in tightly sealed containers.[1][7]

  • Protection from Moisture: The material is hygroscopic.[1] Before use, allow the container to equilibrate to room temperature to prevent moisture condensation upon opening.[10]

  • General Handling: Use in a well-ventilated area and avoid dust generation. Standard laboratory personal protective equipment should be worn.[2]

Conclusion

This compound is a suitable and robust reference standard for the identification, purity testing, and assay of erythromycin and its related substances. Its well-defined stoichiometry, crystalline nature, and superior stability compared to anhydrous or monohydrous forms provide a reliable basis for analytical testing. Adherence to pharmacopeial monographs and the use of validated analytical protocols are essential for its proper qualification and use.

References

A Comparative Analysis of Erythromycin A Production in Engineered Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the production of antibiotics is a critical endeavor. This guide provides a comparative analysis of Erythromycin A production in various strains of the bacterium Saccharopolyspora erythraea, the primary industrial producer of this essential macrolide antibiotic. We delve into quantitative production data, detailed experimental protocols, and the underlying biological pathways to offer a comprehensive resource for enhancing erythromycin yields.

Erythromycin A is a broad-spectrum antibiotic that has been in clinical use for decades. The increasing demand for this antibiotic and its derivatives necessitates the development of highly efficient production strains. While wild-type Saccharopolyspora erythraea naturally produces erythromycin, industrial efforts have focused on genetic and metabolic engineering to significantly boost production titers. This guide will compare the performance of wild-type strains with genetically modified counterparts, providing a clear overview of the advancements in the field.

Quantitative Production of Erythromycin A

The following tables summarize the quantitative data on Erythromycin A production across different Saccharopolyspora erythraea strains, highlighting the impact of various genetic engineering strategies.

Strain TypeGenetic ModificationTiter (mg/L)Fold Increase vs. Wild TypeReference
Wild TypeS. erythraea NRRL 23338Varies (often low, used as baseline)1.0[1]
Industrial StrainS. erythraea spp. (Industrial)Baseline for comparison-[2][3]
Engineered StrainS. erythraea::vhbEnhanced by ~70% over industrial~1.7[2][3]
Engineered StrainMulti-locus promoter engineering-2.8 to 6.0[1]
Engineered StrainSACE_0304 deletion & SACE_0303 overexpressionIncreased by 67% over high-yield strain-[4]
StrainKey MetricValueUnitReference
S. erythraea spp. (Industrial)Max. Biosynthesis Rate24.3mg/(L/h)[2][3]
S. erythraea::vhbMax. Biosynthesis Rate57.5mg/(L/h)[2][3]
S. erythraea spp. (Industrial)Overall Space-Time Yield0.56g/(L/day)[2][3]
S. erythraea::vhbOverall Space-Time Yield1.1g/(L/day)[2][3]
S. erythraea (fed-batch)Max. Erythromycin Production8528U/mL[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are synthesized protocols for key experiments in Erythromycin A production studies.

Fed-Batch Fermentation Protocol for Saccharopolyspora erythraea

This protocol is a generalized procedure based on methods described for enhancing erythromycin production.[5][6]

  • Seed Culture Preparation:

    • Inoculate spores of S. erythraea on agar slants and incubate at 32°C for 7 days.

    • Prepare a seed culture medium containing (per liter): 30 g starch, 15 g soybean flour, 5 g NaCl, 2 g (NH₄)₂SO₄, with a pH of 7.0.

    • Inoculate the seed medium with spores and incubate at 32°C on a rotary shaker (220 rpm) for 48 hours.

  • Fermentation:

    • Prepare the fermentation medium containing (per liter): 40 g soluble starch, 30 g dextrin, 32 g soybean meal, 15 g corn steep liquor, 5 g CaCO₃, 2 g NaCl, with a pH of 7.0.

    • Inoculate the fermentation medium with 10% (v/v) of the seed culture in a stirred bioreactor.

    • Maintain the temperature at 32°C.

  • Fed-Batch Strategy:

    • Implement a pH-controlled fed-batch strategy. Monitor the pH of the culture, and when it deviates from the optimal range, feed a nutrient solution to restore the pH and provide additional substrates.

    • A typical feed solution may contain a concentrated mixture of glucose or other carbon sources.

Quantification of Erythromycin A by HPLC

This protocol outlines a standard procedure for the quantification of erythromycin from fermentation broth using High-Performance Liquid Chromatography (HPLC).[7][8][9][10]

  • Sample Preparation:

    • Centrifuge the fermentation broth to separate the mycelium.

    • Perform a solvent extraction of the supernatant. A common method involves liquid-liquid extraction with a suitable organic solvent like methyl isobutyl ketone or ethyl acetate at an alkaline pH.

    • The organic phase is then back-extracted into an acidic aqueous buffer.

    • Filter the final aqueous sample through a 0.22 µm filter before injection into the HPLC system.

  • HPLC Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of acetonitrile, methanol, and a buffer (e.g., 0.2 M ammonium acetate) at a specific ratio. The pH of the mobile phase is typically alkaline (around 9.0) for optimal separation.

    • Flow Rate: Typically 1 mL/min.

    • Detection: UV detection at 215 nm.

    • Quantification: Create a standard curve using known concentrations of pure Erythromycin A. The concentration in the samples is determined by comparing their peak areas to the standard curve.

Visualizing the Pathways

To better understand the biological processes involved in Erythromycin A production, the following diagrams, generated using Graphviz, illustrate the biosynthetic pathway, a key signaling pathway, and a general experimental workflow.

Erythromycin_A_Biosynthesis cluster_precursors Precursors cluster_pks Polyketide Synthase (PKS) cluster_intermediates Intermediates & Final Product Propionyl_CoA Propionyl-CoA DEBS1 DEBS1 (eryAI) Propionyl_CoA->DEBS1 Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->DEBS1 DEBS2 DEBS2 (eryAII) Methylmalonyl_CoA->DEBS2 DEBS3 DEBS3 (eryAIII) Methylmalonyl_CoA->DEBS3 DEBS1->DEBS2 Module 2 DEBS2->DEBS3 Module 4 6dEB 6-deoxyerythronolide B DEBS3->6dEB Thioesterase (TE domain) EB Erythronolide B 6dEB->EB P450 hydroxylase (EryF) 3_O_Mycarosyl_EB 3-O-Mycarosyl- erythronolide B EB->3_O_Mycarosyl_EB Glycosyltransferase (EryBIII) Erythromycin_D Erythromycin D 3_O_Mycarosyl_EB->Erythromycin_D Glycosyltransferase (EryCIII) Erythromycin_C Erythromycin C Erythromycin_D->Erythromycin_C Hydroxylation (EryK) Erythromycin_A Erythromycin A Erythromycin_C->Erythromycin_A O-methylation (EryG)

Erythromycin A Biosynthetic Pathway

BldD_Regulation Nutrient_Limitation Nutrient Limitation BldD BldD (Transcriptional Regulator) Nutrient_Limitation->BldD induces ery_promoters ery gene promoters BldD->ery_promoters binds to & activates Morphological_Differentiation Morphological Differentiation BldD->Morphological_Differentiation regulates Erythromycin_Biosynthesis Erythromycin Biosynthesis ery_promoters->Erythromycin_Biosynthesis initiates

BldD Regulatory Signaling Pathway

Experimental_Workflow cluster_upstream Upstream Processing cluster_downstream Downstream Processing & Analysis Strain_Selection Strain Selection (Wild Type vs. Engineered) Inoculum_Prep Inoculum Preparation Strain_Selection->Inoculum_Prep Fermentation Fed-Batch Fermentation Inoculum_Prep->Fermentation Broth_Harvesting Broth Harvesting Fermentation->Broth_Harvesting Extraction Erythromycin Extraction Broth_Harvesting->Extraction Quantification HPLC Quantification Extraction->Quantification Data_Analysis Data Analysis & Comparison Quantification->Data_Analysis

General Experimental Workflow

Conclusion

The comparative analysis reveals that genetically engineered strains of Saccharopolyspora erythraea consistently outperform wild-type and industrial strains in Erythromycin A production. Strategies such as the expression of the Vitreoscilla hemoglobin gene, multi-locus promoter engineering, and manipulation of regulatory networks have proven effective in significantly increasing titers and overall productivity.[1][2][3][4] The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers aiming to further optimize Erythromycin A production. Future work will likely focus on systems biology approaches, integrating genomic, transcriptomic, and metabolomic data to identify novel targets for genetic engineering and further enhance the efficiency of this crucial antibiotic's production.

References

Safety Operating Guide

Proper Disposal of Erythromycin A Dihydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe and compliant disposal of Erythromycin A dihydrate, ensuring the safety of laboratory personnel and the protection of the environment. This document provides immediate safety protocols, a step-by-step operational plan for disposal, and an overview of available degradation methodologies for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care to minimize exposure risks. The following safety measures, derived from safety data sheets (SDS), should be strictly adhered to:

  • Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (such as nitrile rubber), and a lab coat.[1][2]

  • Ventilation: Handle solid this compound in a well-ventilated area or under a chemical fume hood to prevent the inhalation of dust or aerosols.[2]

  • Avoid Contact: Prevent direct contact with the skin, eyes, and clothing.[1] In the event of accidental contact, follow these first-aid measures:

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids.

    • Skin Contact: Remove any contaminated clothing and thoroughly wash the affected area with soap and water.

    • Inhalation: Move the individual to an area with fresh air.

    • Ingestion: Rinse the mouth with water. If the person feels unwell, seek medical attention.[3]

  • Handling Practices: Do not eat, drink, or smoke in areas where this compound is handled.[1] After handling the compound, wash your hands thoroughly.

Operational Disposal Plan

The disposal of this compound, as with all pharmaceutical waste, is regulated by agencies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] Adherence to institutional and local regulations is mandatory.

Step 1: Waste Identification and Segregation

All materials contaminated with this compound, including the pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and used PPE, should be considered chemical waste.[2][4] This waste must be segregated from general laboratory trash and other waste streams to prevent cross-contamination.[2]

Step 2: Waste Collection and Labeling

  • Container Selection: Use a designated, leak-proof, and chemically compatible waste container with a secure lid.

  • Labeling: The container must be clearly labeled as "Hazardous Waste" and should include the chemical name "this compound," the concentration (if in solution), and the date of accumulation.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.

Step 3: Final Disposal

The primary and most recommended method for the final disposal of this compound waste is through a licensed professional waste disposal company. This ensures that the waste is transported, treated, and disposed of in compliance with all federal and state regulations.

For research laboratories generating small quantities of this waste, chemical degradation may be employed as a pre-treatment step to reduce the compound's activity before collection by a waste disposal service. However, this should only be done in accordance with your institution's environmental health and safety (EHS) office guidelines.

Degradation and Inactivation Methodologies

Several methods have been investigated for the degradation of erythromycin in aqueous solutions. These methods can be broadly categorized as chemical, physical, and biological. The choice of method may depend on the concentration of the waste, the available laboratory facilities, and institutional policies.

Degradation MethodDescriptionEfficacy
Acid/Base Hydrolysis Erythromycin A is known to be unstable in acidic and weakly alkaline solutions, leading to its degradation.[5][6]The rate of degradation is pH-dependent.[5][6]
Advanced Oxidation Processes (AOPs) Techniques such as ozonation and Fenton-like reactions use highly reactive hydroxyl radicals to break down the erythromycin molecule.[]Fenton-like techniques have been shown to achieve degradation rates of up to 90%.[]
Photocatalysis This method utilizes a photocatalyst and a light source to generate reactive oxygen species that degrade the antibiotic.[]Can efficiently degrade erythromycin to simpler, non-toxic compounds like water and carbon dioxide.[]
Biodegradation Utilizes microorganisms, such as those found in anaerobic fermentation or activated sludge, to break down the antibiotic.[][8]Anaerobic fermentation has demonstrated a removal rate of over 90%.[8]

Experimental Protocol: Acid-Catalyzed Degradation (Illustrative)

The following is an illustrative protocol for the acid-catalyzed degradation of an this compound solution. This procedure should only be carried out after consulting with and receiving approval from your institution's EHS office.

  • Preparation: In a suitable container within a chemical fume hood, dilute the aqueous this compound waste to a low concentration (e.g., <1 mg/mL).

  • Acidification: Slowly add a dilute acid (e.g., 0.1 M HCl) to the solution while stirring to lower the pH to a range of 4-5. Monitor the pH using a calibrated pH meter.

  • Reaction Time: Allow the solution to stir at room temperature for a sufficient period (e.g., 24-48 hours) to allow for degradation. The required time will depend on the specific pH and temperature.

  • Neutralization: After the degradation period, neutralize the solution by slowly adding a dilute base (e.g., 0.1 M NaOH) until the pH is between 6 and 8.

  • Disposal: The neutralized solution should be collected in a properly labeled hazardous waste container for disposal by a licensed waste management company.

Disposal Procedure Workflow

Erythromycin_Disposal_Workflow Start This compound Waste Generated Assess Assess Waste Type (Solid, Liquid, Contaminated Materials) Start->Assess Segregate Segregate as Chemical Waste Assess->Segregate Container Place in Labeled, Sealed, Compatible Waste Container Segregate->Container Pretreatment Pre-treatment Option? (Consult EHS) Container->Pretreatment Degradation Perform Chemical Degradation (e.g., Acid Hydrolysis) Pretreatment->Degradation Yes Collect Collect for Professional Disposal Pretreatment->Collect No Degradation->Collect Disposal Final Disposal by Licensed Waste Company Collect->Disposal

Caption: Logical workflow for the proper disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guide for Handling Erythromycin A Dihydrate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of Erythromycin A dihydrate, a macrolide antibiotic. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure risk and preventing environmental contamination. Adherence to these guidelines is essential for maintaining a safe laboratory environment.

This compound may cause allergic skin reactions or asthma-like symptoms if inhaled.[1] It is crucial to avoid personal contact, including inhalation and contact with skin and eyes.[1]

Personal Protective Equipment (PPE)

Consistent and correct use of appropriate PPE is the primary defense against exposure to powdered compounds like this compound.

Protection TypeRequired PPESpecifications and Use Cases
Respiratory NIOSH-approved Respirator (e.g., N95 or higher)Mandatory for all procedures involving open handling of the powder, especially weighing and transferring. A full-face respirator may be required for high-risk procedures or in case of a spill.[1][2]
Eye & Face Safety Goggles and Face ShieldSafety goggles are required at all times in the laboratory. A face shield should be worn over safety goggles during powder handling to protect against splashes and airborne particles.[1]
Hand Double Gloving with Chemical-Resistant GlovesWear two pairs of nitrile or neoprene gloves. The outer glove should be removed immediately after handling the compound, and the inner glove should be removed upon leaving the designated work area. Change gloves frequently.
Body Disposable, Low-Permeability Gown or Lab Coat with Long SleevesA disposable gown is preferred to prevent contamination of personal clothing. It should have a solid front and tight-fitting cuffs. If a reusable lab coat is used, it should be laundered regularly and not worn outside the lab.
Foot Closed-toe, Chemical-Resistant ShoesShoes must fully cover the feet.

Handling Procedures: Weighing and Solution Preparation

All handling of powdered this compound should occur in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.

Experimental Protocol: Preparation of a Stock Solution

Materials:

  • This compound powder

  • Analytical balance

  • Weigh boat or paper

  • Spatula

  • Volumetric flask

  • Appropriate solvent (e.g., ethanol or DMSO)

  • Pipettes

  • Vortex mixer or sonicator

Procedure:

  • Don PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Prepare Workspace: Ensure the chemical fume hood or ventilated enclosure is functioning correctly. Gather all necessary materials.

  • Weighing:

    • Place a weigh boat or paper on the analytical balance and tare.

    • Carefully transfer the desired amount of this compound powder to the weigh boat using a clean spatula. Minimize dust generation by handling the powder gently and avoiding rapid movements.

    • Record the weight.

  • Dissolving:

    • Carefully transfer the weighed powder into the volumetric flask.

    • Add a small amount of the chosen solvent to the flask to wet the powder.

    • Gently swirl the flask to dissolve the powder. A vortex mixer or sonicator can be used to aid dissolution.

    • Once the powder is fully dissolved, add the solvent to the final volume mark on the flask.

    • Cap the flask and invert several times to ensure the solution is homogeneous.

  • Labeling: Clearly label the stock solution with the compound name, concentration, solvent, date of preparation, and your initials.

G Workflow for Weighing and Dissolving this compound cluster_prep Preparation cluster_weighing Weighing (in ventilated enclosure) cluster_dissolving Dissolving cluster_final Final Steps Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Tare Weigh Boat Tare Weigh Boat Prepare Workspace->Tare Weigh Boat Transfer Powder Transfer Powder Tare Weigh Boat->Transfer Powder Record Weight Record Weight Transfer Powder->Record Weight Transfer to Flask Transfer to Flask Record Weight->Transfer to Flask Add Solvent & Dissolve Add Solvent & Dissolve Transfer to Flask->Add Solvent & Dissolve Bring to Final Volume Bring to Final Volume Add Solvent & Dissolve->Bring to Final Volume Mix Thoroughly Mix Thoroughly Bring to Final Volume->Mix Thoroughly Label Solution Label Solution Mix Thoroughly->Label Solution

Caption: Procedural workflow for the safe weighing and dissolution of this compound.

First Aid Measures

In case of accidental exposure, follow these first-aid measures:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]
Skin Contact Remove contaminated clothing immediately and wash the affected area with plenty of soap and water.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[2]
Ingestion Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

Disposal Plan

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and the development of antibiotic resistance.

Waste Segregation and Collection:

  • Solid Waste: All contaminated solid waste, including gloves, weigh boats, paper towels, and disposable gowns, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1]

  • Liquid Waste: Unused stock solutions and other liquid waste containing erythromycin should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour erythromycin solutions down the drain.[2][3]

  • Sharps: Contaminated needles, syringes, and other sharps must be disposed of in an approved sharps container.

Decontamination of Labware:

  • Reusable labware should be decontaminated before washing.

  • A common method is to soak the labware in a 1:10 bleach solution for at least 30 minutes.[4][5] Be aware that bleach can be corrosive to some materials.[4]

  • After decontamination, wash the labware thoroughly with soap and water.

Final Disposal:

  • All hazardous waste containing this compound must be disposed of through a licensed professional waste disposal service.[1][2]

  • Incineration in a chemical incinerator is a recommended disposal method for pharmaceutical waste.[2]

G Disposal Workflow for this compound Waste cluster_segregation Waste Segregation cluster_collection Collection cluster_decontamination Labware Decontamination cluster_disposal Final Disposal Solid Waste Solid Waste (Gloves, PPE, etc.) Labeled Solid\nWaste Container Labeled Solid Waste Container Solid Waste->Labeled Solid\nWaste Container Liquid Waste Liquid Waste (Solutions, etc.) Labeled Liquid\nWaste Container Labeled Liquid Waste Container Liquid Waste->Labeled Liquid\nWaste Container Sharps Waste Sharps Waste (Needles, etc.) Sharps Container Sharps Container Sharps Waste->Sharps Container Licensed Waste Disposal Service Licensed Waste Disposal Service Labeled Solid\nWaste Container->Licensed Waste Disposal Service Labeled Liquid\nWaste Container->Licensed Waste Disposal Service Sharps Container->Licensed Waste Disposal Service Soak in 1:10 Bleach Soak in 1:10 Bleach Wash Thoroughly Wash Thoroughly Soak in 1:10 Bleach->Wash Thoroughly Incineration Incineration Licensed Waste Disposal Service->Incineration Reusable Labware Reusable Labware Reusable Labware->Soak in 1:10 Bleach

Caption: Logical workflow for the proper disposal of waste contaminated with this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.